molecular formula C15H19NO4 B063321 Methyl N-cbz-piperidine-2-carboxylate CAS No. 180609-56-7

Methyl N-cbz-piperidine-2-carboxylate

Cat. No.: B063321
CAS No.: 180609-56-7
M. Wt: 277.31 g/mol
InChI Key: PKYPKDMELOKLKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-cbz-piperidine-2-carboxylate is a versatile and highly valuable chiral building block extensively employed in synthetic organic chemistry and medicinal chemistry research. This compound features a piperidine-2-carboxylate scaffold, a privileged structure found in numerous pharmacologically active molecules, which is protected by a carboxybenzyl (Cbz) group on the nitrogen and a methyl ester on the carboxylate. The primary research application of this reagent is as a key synthetic intermediate for the construction of complex piperidine-containing structures. The Cbz protecting group is readily removable under mild catalytic hydrogenation conditions, allowing for selective nitrogen functionalization to create diverse secondary amines, amides, sulfonamides, and other derivatives. Concurrently, the methyl ester can be hydrolyzed to the carboxylic acid or transformed via amide coupling, enabling further elaboration of the molecular scaffold. Its specific research value lies in its ability to facilitate the efficient synthesis of proline and pipecolic acid analogs, peptidomimetics, and various heterocyclic compounds. Researchers utilize this building block in the discovery and development of new therapeutic agents, particularly for targets in the central nervous system, as protease inhibitors, and as conformational constraints in peptide design. Its well-defined stereochemistry (typically available as the (S)- or (R)-enantiomer) is crucial for studying structure-activity relationships (SAR) and for achieving high stereoselectivity in target molecules.

Properties

IUPAC Name

1-O-benzyl 2-O-methyl piperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-19-14(17)13-9-5-6-10-16(13)15(18)20-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYPKDMELOKLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451852
Record name METHYL N-CBZ-PIPERIDINE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180609-56-7
Record name METHYL N-CBZ-PIPERIDINE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-Cbz-piperidine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R/S)-Methyl N-cbz-piperidine-2-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (R/S)-Methyl N-cbz-piperidine-2-carboxylate

This guide provides a comprehensive overview of the synthetic pathway for producing racemic (R/S)-Methyl N-cbz-piperidine-2-carboxylate, a valuable building block in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process commencing with the protection of the secondary amine of piperidine-2-carboxylic acid, followed by the esterification of the carboxylic acid moiety. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis Pathway Overview

The synthesis of (R/S)-Methyl N-cbz-piperidine-2-carboxylate is typically achieved through a two-step reaction sequence starting from commercially available racemic piperidine-2-carboxylic acid (also known as pipecolic acid).

Step 1: N-protection with Benzyloxycarbonyl (Cbz) Group

The initial step involves the protection of the secondary amine of (R/S)-piperidine-2-carboxylic acid using benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction, a variation of the Schotten-Baumann reaction, yields (R/S)-N-cbz-piperidine-2-carboxylic acid.[1][2] The Cbz group is a robust protecting group that is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenolysis.[1]

Step 2: Methyl Esterification

The second step is the esterification of the carboxylic acid group of the N-protected intermediate. A common and effective method for this transformation is the use of a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base, or by using diazomethane. Another approach involves acid-catalyzed esterification with methanol. This step yields the final product, (R/S)-Methyl N-cbz-piperidine-2-carboxylate.

Experimental Protocols

Step 1: Synthesis of (R/S)-N-cbz-piperidine-2-carboxylic acid

Materials:

  • (R/S)-Piperidine-2-carboxylic acid (1.0 equiv)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.0-2.5 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.05 - 1.2 equiv)

  • Water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Hydrochloric acid (HCl), 1M (for acidification)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R/S)-piperidine-2-carboxylic acid in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate. The pH of the solution should be maintained between 9 and 10.[1]

  • Cool the resulting solution to 0-5 °C using an ice-water bath.

  • Slowly add benzyl chloroformate dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the mixture with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate.

  • Cool the aqueous layer again to 0-5 °C and acidify to a pH of 2-3 by the slow addition of 1M hydrochloric acid. The product, (R/S)-N-cbz-piperidine-2-carboxylic acid, will precipitate as a white solid.

  • Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.

Step 2: Synthesis of (R/S)-Methyl N-cbz-piperidine-2-carboxylate

Materials:

  • (R/S)-N-cbz-piperidine-2-carboxylic acid (1.0 equiv)

  • Methanol (solvent)

  • Thionyl chloride (SOCl₂) or a catalytic amount of concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Acid-Catalyzed Esterification):

  • Suspend or dissolve (R/S)-N-cbz-piperidine-2-carboxylic acid in methanol.

  • Cool the mixture to 0 °C in an ice-water bath.

  • Slowly add thionyl chloride or a catalytic amount of concentrated sulfuric acid to the mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure (R/S)-Methyl N-cbz-piperidine-2-carboxylate.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield Physical State Melting Point (°C)
(R/S)-N-cbz-piperidine-2-carboxylic acidC₁₄H₁₇NO₄263.2985-95%White Solid80-83
(R/S)-Methyl N-cbz-piperidine-2-carboxylateC₁₅H₁₉NO₄277.3280-90%Colorless Oil or Low Melting SolidN/A

Spectroscopic Data for (R/S)-Methyl N-cbz-piperidine-2-carboxylate (Expected):

  • ¹H NMR (CDCl₃, δ in ppm): ~7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 4.80-4.90 (m, 1H, N-CH), 4.00-4.10 (m, 1H, piperidine-H), 3.70 (s, 3H, -OCH₃), 3.00-3.10 (m, 1H, piperidine-H), 1.40-2.20 (m, 6H, piperidine-CH₂).

  • ¹³C NMR (CDCl₃, δ in ppm): ~172.0 (C=O, ester), 155.0 (C=O, carbamate), 136.5 (Ar-C), 128.5, 128.0, 127.8 (Ar-CH), 67.0 (-CH₂-Ph), 55.0 (N-CH), 52.0 (-OCH₃), 42.0 (piperidine-CH₂), 28.0, 25.0, 20.0 (piperidine-CH₂).

  • Mass Spectrometry (ESI+): m/z = 278.1 [M+H]⁺, 300.1 [M+Na]⁺.

Mandatory Visualizations

Synthesis_Workflow Start (R/S)-Piperidine-2-carboxylic Acid Intermediate (R/S)-N-cbz-piperidine-2-carboxylic acid Start->Intermediate Step 1: N-Cbz Protection Reagents: Cbz-Cl, Na2CO3 Solvent: Water FinalProduct (R/S)-Methyl N-cbz-piperidine-2-carboxylate Intermediate->FinalProduct Step 2: Esterification Reagents: Methanol, H+ or SOCl2

Caption: Overall synthesis workflow for (R/S)-Methyl N-cbz-piperidine-2-carboxylate.

Logical_Relationship cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Esterification Starting Material (R/S)-Piperidine-2-carboxylic Acid Product1 (R/S)-N-cbz-piperidine-2-carboxylic acid Starting Material->Product1 Reagent1 Benzyl Chloroformate (Cbz-Cl) Reagent1->Product1 Base1 Sodium Carbonate Base1->Product1 Intermediate (R/S)-N-cbz-piperidine-2-carboxylic acid Product2 (R/S)-Methyl N-cbz-piperidine-2-carboxylate Intermediate->Product2 Reagent2 Methanol Reagent2->Product2 Catalyst2 Acid Catalyst (e.g., H2SO4) Catalyst2->Product2

Caption: Logical relationship of reactants and products for each synthesis step.

References

An In-depth Technical Guide on the Chemical Properties of N-Cbz-pipecolic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-pipecolic acid methyl ester, also known as methyl 1-(benzyloxycarbonyl)piperidine-2-carboxylate, is a chiral heterocyclic compound that serves as a valuable building block in organic synthesis. Its rigid piperidine scaffold, combined with the versatile N-Cbz protecting group and the reactive methyl ester functionality, makes it a sought-after intermediate in the synthesis of complex natural products, pharmaceuticals, and peptidomimetics. This technical guide provides a comprehensive overview of the chemical and physical properties of N-Cbz-pipecolic acid methyl ester, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and potential applications.

Chemical and Physical Properties

A thorough review of available data provides the following chemical and physical properties for N-Cbz-pipecolic acid methyl ester. It is important to note that experimental values can vary slightly depending on the stereoisomer (S or R) and the purity of the sample.

PropertyValueReference
Molecular Formula C₁₅H₁₉NO₄
Molecular Weight 277.32 g/mol
Appearance White to off-white solid[1]
Melting Point 111-115 °C (for the corresponding acid)[1]
Boiling Point 443.9 ± 45.0 °C (Predicted)[1]
Density 1.265 g/cm³ (Predicted)[1]
Solubility Soluble in methanol, ethyl acetate, and dichloromethane.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of N-Cbz-pipecolic acid methyl ester. Below is a summary of expected spectral data.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-Cbz-pipecolic acid methyl ester is expected to show characteristic signals for the piperidine ring protons, the benzylic protons of the Cbz group, the aromatic protons, and the methyl ester protons. Due to the restricted rotation around the amide bond, some proton signals may appear as broad multiplets.

  • δ 7.30-7.40 (m, 5H): Aromatic protons of the phenyl group.

  • δ 5.10-5.20 (m, 2H): Benzylic protons (-CH₂-) of the Cbz group.

  • δ 4.89-5.26 (m, 1H): Proton at the C2 position of the piperidine ring.[1]

  • δ 4.06-4.14 (m, 1H): One of the protons at the C6 position of the piperidine ring.[1]

  • δ 3.73 (s, 3H): Methyl ester protons (-OCH₃).

  • δ 3.05-3.26 (m, 1H): One of the protons at the C6 position of the piperidine ring.[1]

  • δ 1.36-2.40 (m, 6H): Protons at the C3, C4, and C5 positions of the piperidine ring.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

  • δ 173.4 (C=O): Carbonyl carbon of the methyl ester.[1]

  • δ 155.0 (C=O): Carbonyl carbon of the Cbz group.

  • δ 136.9 (C): Quaternary aromatic carbon of the phenyl group.[1]

  • δ 127.6-128.4 (CH): Aromatic carbons of the phenyl group.[1]

  • δ 67.2-67.3 (CH₂): Benzylic carbon of the Cbz group.[1]

  • δ 54.5-54.7 (CH): Carbon at the C2 position of the piperidine ring.[1]

  • δ 52.0 (CH₃): Methyl ester carbon.

  • δ 41.8-41.9 (CH₂): Carbon at the C6 position of the piperidine ring.[1]

  • δ 20.5-26.6 (CH₂): Carbons at the C3, C4, and C5 positions of the piperidine ring.[1]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • ~1740 cm⁻¹: C=O stretching of the methyl ester.

  • ~1690 cm⁻¹: C=O stretching of the carbamate (Cbz group).

  • ~3000-2850 cm⁻¹: C-H stretching of the aliphatic and aromatic groups.

  • ~1250 cm⁻¹: C-O stretching of the ester and carbamate.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • [M+H]⁺: Calculated for C₁₅H₂₀NO₄⁺: 278.1392, Found: (experimental value would be here).

  • [M+Na]⁺: Calculated for C₁₅H₁₉NNaO₄⁺: 300.1212, Found: (experimental value would be here).

Experimental Protocols

Synthesis of (S)-piperidine-1,2-dicarboxylic acid 1-benzyl ester 2-methyl ester

This protocol describes the synthesis of the target compound from its corresponding carboxylic acid.

Materials:

  • (S)-piperidine-1,2-dicarboxylic acid 1-benzyl ester (N-Cbz-L-pipecolic acid)

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or another suitable esterification reagent

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Cbz-L-pipecolic acid in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Cbz-pipecolic acid methyl ester.

Logical Workflow for Synthesis:

Synthesis_Workflow Start N-Cbz-L-pipecolic acid in MeOH Reagent Add SOCl₂ at 0 °C Start->Reagent Reaction Stir at RT Reagent->Reaction Quench Quench with NaHCO₃ Reaction->Quench Extraction Extract with DCM/EtOAc Quench->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product N-Cbz-pipecolic acid methyl ester Purification->Product

Synthesis of N-Cbz-pipecolic acid methyl ester.

Chemical Reactivity and Applications

N-Cbz-pipecolic acid methyl ester is a versatile intermediate due to its distinct reactive sites.

  • Deprotection of the Cbz Group: The benzyloxycarbonyl group can be readily removed by catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) to yield the free secondary amine of the pipecolic acid methyl ester. This is a common strategy in peptide synthesis and the construction of more complex nitrogen-containing molecules.

  • Hydrolysis of the Methyl Ester: The methyl ester can be hydrolyzed under basic conditions (e.g., using lithium hydroxide or potassium hydroxide in a mixture of water and an organic solvent) to yield the corresponding carboxylic acid, N-Cbz-pipecolic acid.[1] This allows for subsequent amide bond formation or other carboxylate-based transformations.

  • Use as a Chiral Building Block: The inherent chirality of N-Cbz-pipecolic acid methyl ester makes it an excellent starting material for the asymmetric synthesis of various target molecules. It has been employed in the synthesis of alkaloids, non-ribosomal peptides, and other biologically active compounds where the stereochemistry of the piperidine ring is crucial for activity.

Reaction Pathways:

Reactivity_Diagram cluster_deprotection Cbz Deprotection cluster_hydrolysis Ester Hydrolysis cluster_application Further Synthesis StartingMaterial N-Cbz-pipecolic acid methyl ester Deprotection H₂, Pd/C StartingMaterial->Deprotection Hydrogenation Hydrolysis LiOH or KOH StartingMaterial->Hydrolysis Saponification AmineProduct Pipecolic acid methyl ester Deprotection->AmineProduct ComplexMolecules Bioactive Molecules (e.g., Alkaloids) AmineProduct->ComplexMolecules AcidProduct N-Cbz-pipecolic acid Hydrolysis->AcidProduct PeptideCoupling Amide Coupling AcidProduct->PeptideCoupling PeptideCoupling->ComplexMolecules

Key reaction pathways of N-Cbz-pipecolic acid methyl ester.

Signaling Pathways and Biological Relevance

While N-Cbz-pipecolic acid methyl ester itself is primarily a synthetic intermediate, the pipecolic acid scaffold is found in a variety of biologically active natural products and pharmaceuticals. Pipecolic acid is a non-proteinogenic amino acid that is a metabolite of lysine. Derivatives of pipecolic acid have been investigated for their potential as inhibitors of various enzymes and as ligands for receptors in the central nervous system. For instance, some pipecolic acid derivatives have shown activity as GABA uptake inhibitors.

The presence of the Cbz-protected amine and the methyl ester allows for the facile incorporation of this chiral scaffold into larger molecules that may be designed to interact with specific biological targets. Therefore, while direct data on the signaling pathways modulated by N-Cbz-pipecolic acid methyl ester is not available, its utility lies in the synthesis of novel compounds for drug discovery efforts targeting a wide range of biological pathways.

Conclusion

N-Cbz-pipecolic acid methyl ester is a key chiral building block with well-defined chemical and physical properties. Its synthesis is straightforward, and its functional groups can be selectively manipulated to allow for its incorporation into a wide array of complex molecules. The information provided in this guide serves as a valuable resource for researchers and scientists in the fields of organic synthesis and medicinal chemistry, facilitating the effective use of this versatile compound in their research and development endeavors. Further investigation into the biological activities of novel compounds derived from N-Cbz-pipecolic acid methyl ester is a promising area for future research.

References

Spectroscopic and Synthetic Insights into Methyl N-Cbz-piperidine-2-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic and synthetic characteristics of key chemical entities is paramount. This technical guide provides an in-depth look at Methyl N-Cbz-piperidine-2-carboxylate, a valuable building block in organic synthesis. We present a consolidation of its spectroscopic data (NMR, IR, and MS), detailed experimental protocols for its preparation, and a conceptual workflow for its analysis.

Spectroscopic Data Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected and reported data for this compound and its close analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectra: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidine ring, the carbobenzyloxy (Cbz) protecting group, and the methyl ester. Due to the restricted rotation around the amide bond of the Cbz group, some proton signals, particularly those on the piperidine ring adjacent to the nitrogen, may appear as broad signals or as a mixture of rotamers.

¹³C NMR Spectra: The carbon NMR spectrum provides insight into the number and chemical environment of the carbon atoms. Key resonances are anticipated for the carbonyl carbons of the ester and the carbamate, the aromatic carbons of the benzyl group, the carbons of the piperidine ring, and the methyl group of the ester.

Table 1: Representative NMR Spectroscopic Data

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Cbz-Aromatic H7.25-7.40 (m, 5H)127.9, 128.4, 136.7
Cbz-CH₂5.15 (s, 2H)67.1
Piperidine-H2~4.9 (m, 1H)~53.0
OCH₃3.65 (s, 3H)52.2
Piperidine-H6eq~4.0 (m, 1H)~41.0
Piperidine-H6ax~3.0 (m, 1H)-
Piperidine-H3, H4, H51.2-2.2 (m, 6H)~20.0, ~25.0, ~28.0
C=O (Ester)-~172.0
C=O (Cbz)-~155.0

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data is compiled from analogous compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups of the ester and the carbamate.

Table 2: Key IR Absorption Frequencies

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
C=O (Ester)Stretch~1740
C=O (Carbamate)Stretch~1690
C-O (Ester)Stretch~1200
C-N (Amide)Stretch~1230
Aromatic C-HStretch~3030
Aliphatic C-HStretch2850-2950
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. For this compound (C₁₅H₁₉NO₄), the expected molecular weight is approximately 277.32 g/mol .

Table 3: Expected Mass Spectrometry Data

Ion m/z (Expected) Description
[M+H]⁺278.13Protonated molecular ion
[M+Na]⁺300.11Sodium adduct
[M-OCH₃]⁺246.11Loss of methoxy group
[M-COOCH₃]⁺218.12Loss of carbomethoxy group
[C₇H₇]⁺91.05Benzyl/Tropylium ion

Experimental Protocols

The synthesis of this compound can be achieved through a straightforward esterification of the corresponding carboxylic acid, N-Cbz-piperidine-2-carboxylic acid.

Synthesis of this compound

Materials:

  • N-Cbz-piperidine-2-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling reagent (e.g., DCC or EDC)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (if using a coupling reagent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure using Thionyl Chloride:

  • To a solution of N-Cbz-piperidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Workflow and Logical Relationships

The process of characterizing and utilizing this compound can be visualized as a logical workflow, from synthesis to final application.

G Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_application Application start N-Cbz-piperidine-2-carboxylic acid esterification Esterification (e.g., with MeOH, SOCl2) start->esterification product This compound esterification->product nmr NMR (1H, 13C) product->nmr Structure Elucidation ir IR product->ir Functional Group ID ms Mass Spectrometry product->ms Molecular Weight Confirmation deprotection Deprotection (e.g., H2/Pd-C) product->deprotection Synthetic Utility coupling Peptide Coupling or Further Functionalization deprotection->coupling final_product Target Molecule coupling->final_product

Caption: A flowchart illustrating the synthesis, spectroscopic analysis, and subsequent synthetic application of this compound.

This technical guide provides a foundational understanding of the spectroscopic properties and synthesis of this compound. The detailed data and protocols serve as a valuable resource for researchers engaged in the synthesis of complex molecules and drug discovery.

A Technical Guide to Methyl N-carbobenzyloxy-piperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of Methyl N-carbobenzyloxy-piperidine-2-carboxylate, a key chiral building block for researchers, scientists, and professionals in drug development. The document details its nomenclature, chemical properties, synthesis protocols, and applications.

Chemical Identity and Nomenclature

Methyl N-carbobenzyloxy-piperidine-2-carboxylate is a derivative of pipecolic acid, a non-proteinogenic amino acid. The carbobenzyloxy (Cbz or Z) group serves as a protecting group for the secondary amine of the piperidine ring, making it a valuable intermediate in organic synthesis, particularly in peptide chemistry.[1] This compound exists as a racemic mixture and as two distinct enantiomers, (R) and (S).

The nomenclature and CAS numbers for these forms are as follows:

Compound NameSynonym(s)StereochemistryCAS Number
Methyl 1-(benzyloxycarbonyl)piperidine-2-carboxylateMethyl N-Cbz-pipecolinateRacemicNot explicitly found
Methyl (R)-1-(benzyloxycarbonyl)piperidine-2-carboxylateR-METHYL 1-CBZ-PIPERIDINE-2-CARBOXYLATE(R)-enantiomer60369-19-9
Methyl (S)-1-(benzyloxycarbonyl)piperidine-2-carboxylateS-METHYL 1-CBZ-PIPERIDINE-2-CARBOXYLATE(S)-enantiomer60343-61-5[2]
1-(Benzyloxycarbonyl)piperidine-2-carboxylic acidN-Cbz-Piperidine-2-carboxylic acidRacemic Acid71170-88-2[3][4]

Physicochemical Properties

Detailed experimental data on the physical properties of the methyl ester derivatives are not widely reported in the literature, suggesting their primary role as synthetic intermediates. However, some predicted and experimental data for the parent carboxylic acid and related esters are available.

Table of Physicochemical Properties:

Property(R)-enantiomer (CAS 60369-19-9)(S)-enantiomer (CAS 60343-61-5)Racemic N-Cbz-piperidine-2-carboxylic acid (CAS 71170-88-2)Ethyl 1-Cbz-piperidine-2-carboxylate (CAS 126401-22-7)
Molecular Formula C₁₅H₁₉NO₄C₁₅H₁₉NO₄C₁₄H₁₇NO₄C₁₆H₂₁NO₄
Molecular Weight 277.32 g/mol 277.32 g/mol 263.29 g/mol 291.34 g/mol
Melting Point N/A[1]N/A80-83 °C (lit.)[5]N/A
Boiling Point N/A[1]N/A443.9±45.0 °C at 760 mmHg[5]403.7±45.0 °C (Predicted)[5]
Density N/A[1]N/A1.3±0.1 g/cm³[5]1.165±0.06 g/cm³ (Predicted)[5]
Appearance N/A[1]N/AWhite to off-white crystalline powder[4]Pale yellow oil[5]

Experimental Protocols

The synthesis of Methyl N-Cbz-piperidine-2-carboxylate can be achieved through several methods. Below are detailed protocols for its preparation.

Esterification of N-Cbz-piperidine-2-carboxylic acid with Thionyl Chloride and Methanol

This method is adapted from a procedure for esterification of a similar substrate.[6]

Materials:

  • N-Cbz-piperidine-2-carboxylic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • Suspend N-Cbz-piperidine-2-carboxylic acid (1 equivalent) in methanol (approximately 4 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2-3 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 3 hours.

  • Heat the reaction mixture to reflux for 1 hour to ensure completion of the esterification.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol and SOCl₂.

  • Redissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • If necessary, purify the product by column chromatography on silica gel.

N-Protection of Methyl piperidine-2-carboxylate

This protocol is a standard procedure for the N-protection of amino acid esters.

Materials:

  • Methyl piperidine-2-carboxylate hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or a biphasic system (e.g., Dioxane/Water)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Methyl piperidine-2-carboxylate hydrochloride (1 equivalent) in the chosen solvent system (e.g., DCM or Dioxane/Water).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., Triethylamine, 2.2 equivalents, or an aqueous solution of NaHCO₃) slowly to neutralize the hydrochloride and to act as a proton scavenger.

  • Add Benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • If using DCM, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. If using a biphasic system, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography if necessary.

Applications in Synthesis

This compound is a versatile chiral building block, primarily utilized in the synthesis of complex molecules in drug discovery and development. The Cbz protecting group provides stability under various reaction conditions and can be selectively removed by catalytic hydrogenolysis, which is an orthogonal deprotection strategy.[4] This allows for the controlled formation of peptide bonds without side reactions at the protected nitrogen.

The following diagram illustrates a typical synthetic workflow where this compound is used as a starting material.

G Synthetic Workflow of this compound A This compound B Hydrolysis (e.g., LiOH, H₂O/THF) A->B C N-Cbz-piperidine-2-carboxylic acid B->C D Peptide Coupling (e.g., EDC, HOBt, Amine) C->D E Dipeptide Intermediate D->E F Cbz Deprotection (e.g., H₂, Pd/C) E->F G Further Elongation / Modification F->G H Bioactive Molecule / API G->H

Caption: Synthetic workflow using this compound.

This workflow demonstrates the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a standard peptide coupling reaction to form a dipeptide. The subsequent removal of the Cbz protecting group allows for further chain elongation or modification, ultimately leading to the synthesis of a target bioactive molecule or Active Pharmaceutical Ingredient (API).

Logical Relationships in Synthesis

The choice of synthetic route and protecting group strategy is crucial in multi-step organic synthesis. The use of the Cbz group in concert with the methyl ester offers specific advantages and dictates the subsequent reaction pathways.

G Protecting Group Strategy cluster_0 Starting Material cluster_1 Reaction Pathways cluster_2 Deprotection & Further Synthesis A This compound Amine: Cbz-protected Acid: Methyl ester B Amine Reactivity Cbz group prevents N-acylation/alkylation A:amine->B Stability C Carboxyl Reactivity Ester hydrolysis enables amide bond formation A:acid->C Activation D Orthogonal Deprotection Cbz removal via hydrogenolysis Ester remains intact B->D Selectivity E Selective Modification Further coupling at the deprotected amine C->E Elongation

Caption: Logic of Cbz/Methyl Ester Protecting Group Strategy.

This diagram illustrates the logic behind using this doubly protected amino acid derivative. The Cbz group ensures the stability of the amine functionality, allowing for reactions at the carboxyl group after hydrolysis. The orthogonality of the Cbz deprotection (cleavage by hydrogenolysis) allows for the selective unmasking of the amine for subsequent reactions, a key strategy in the synthesis of complex peptides and other pharmaceuticals.

References

An In-depth Technical Guide to the Physical Properties and Solubility of Methyl N-cbz-piperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl N-cbz-piperidine-2-carboxylate, a key intermediate in various synthetic applications, particularly in the development of pharmaceuticals. Due to the limited availability of direct experimental data for this specific methyl ester, this guide also includes data for closely related analogs, namely N-Cbz-piperidine-2-carboxylic acid and Ethyl 1-cbz-piperidine-2-carboxylate, to provide valuable estimations. Furthermore, detailed experimental protocols for determining these properties are outlined to assist researchers in their laboratory work.

Core Physical and Chemical Properties

PropertyThis compoundN-Cbz-piperidine-2-carboxylic acidEthyl 1-cbz-piperidine-2-carboxylate
Molecular Formula C₁₅H₁₉NO₄C₁₄H₁₇NO₄[1]C₁₆H₂₁NO₄[2]
Molecular Weight 277.32 g/mol 263.29 g/mol [1]291.34 g/mol [2]
Appearance White to off-white crystalline solid (Expected)White to off-white crystalline powderPale yellow oil[2]
Melting Point Data not available80-83 °C[1]Not Applicable
Boiling Point Data not available443.9 ± 45.0 °C at 760 mmHg[1]403.7 ± 45.0 °C (Predicted)[2]
Density Data not available1.3 ± 0.1 g/cm³[1]1.165 ± 0.06 g/cm³ (Predicted)[2]

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis, purification, and formulation. While specific quantitative solubility data is scarce, a qualitative assessment can be made based on its structure. As a moderately polar molecule with both hydrogen bond acceptors (carbonyl oxygens) and a significant nonpolar region (the Cbz group and the piperidine ring), its solubility is expected to vary across different solvents.

SolventExpected SolubilityRationale
Water Sparingly soluble to insolubleThe presence of the large, nonpolar Cbz group and the piperidine ring is likely to dominate over the polar ester group, leading to low aqueous solubility.
Methanol, Ethanol SolubleThese polar protic solvents can interact with the ester group and are likely to dissolve the compound.
Acetone, Ethyl Acetate SolubleThese polar aprotic solvents are good general solvents for a wide range of organic compounds and are expected to dissolve the title compound.
Dichloromethane, Chloroform SolubleThese non-polar solvents are likely to be effective in dissolving the compound due to the presence of the large hydrophobic Cbz group.
Hexanes, Diethyl Ether Sparingly soluble to solubleThe solubility in these non-polar solvents will depend on the balance between the polar ester group and the non-polar parts of the molecule.

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key physical properties and solubility of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of N-Cbz-piperidine-2-carboxylic acid.

Materials:

  • N-Cbz-piperidine-2-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC or EDC)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure (using Thionyl Chloride):

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend N-Cbz-piperidine-2-carboxylic acid in anhydrous methanol.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add thionyl chloride dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours or until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Materials:

  • Purified this compound

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is finely powdered using a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample. A narrow melting range (typically 1-2 °C) is indicative of a pure compound.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility in various solvents can be performed as follows.

Materials:

  • This compound

  • A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexanes)

  • Small test tubes or vials

  • Vortex mixer or shaker

  • Graduated pipettes or micropipettes

Procedure:

  • Add a small, accurately weighed amount of this compound (e.g., 10 mg) to a series of test tubes.

  • To each test tube, add a measured volume of a specific solvent (e.g., 1 mL).

  • Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).

  • Visually inspect the mixture to determine if the solid has completely dissolved.

  • If the solid dissolves, it is considered soluble in that solvent at that concentration.

  • If the solid does not dissolve, the solvent can be added in incremental volumes, with agitation after each addition, to determine the approximate solubility limit.

  • Record the results as soluble, sparingly soluble, or insoluble for each solvent.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.

experimental_workflow start Start: N-Cbz-piperidine-2-carboxylic acid esterification Esterification (Methanol, SOCl₂) start->esterification workup Aqueous Workup (NaHCO₃, Brine) esterification->workup drying Drying (MgSO₄) workup->drying concentration Concentration (Rotary Evaporator) drying->concentration crude_product Crude Product concentration->crude_product purification Purification (Column Chromatography or Recrystallization) crude_product->purification pure_product Pure Methyl N-cbz- piperidine-2-carboxylate purification->pure_product characterization Characterization pure_product->characterization mp_analysis Melting Point Determination characterization->mp_analysis solubility_analysis Solubility Testing characterization->solubility_analysis spectroscopy Spectroscopic Analysis (NMR, IR, MS) characterization->spectroscopy

Caption: A generalized workflow for the synthesis and characterization of this compound.

References

A Technical Guide to the Synthesis of N-Cbz-Piperidine Esters: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Carbobenzyloxy (Cbz)-piperidine esters are a critical class of intermediates in the synthesis of a wide range of pharmaceuticals and bioactive molecules. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous drugs targeting the central nervous system (CNS) and other therapeutic areas. The Cbz protecting group offers stability under various reaction conditions and can be readily removed, making it an ideal choice for multi-step syntheses. This technical guide provides an in-depth overview of the common starting materials, key synthetic transformations, and detailed experimental protocols for the preparation of N-Cbz-piperidine esters, with a focus on the 2-, 3-, and 4-substituted isomers.

Core Synthetic Strategies

The synthesis of N-Cbz-piperidine esters generally follows a two-step sequence:

  • N-Protection: The secondary amine of a piperidine carboxylic acid is protected with a carbobenzyloxy group. This is typically achieved by reacting the piperidine derivative with benzyl chloroformate (Cbz-Cl) under basic conditions.

  • Esterification: The carboxylic acid functionality is converted to an ester. Various standard esterification methods can be employed, depending on the desired ester and the overall synthetic strategy.

The choice of starting material is dictated by the desired position of the ester group on the piperidine ring.

Starting Materials for N-Cbz-Piperidine Ester Synthesis

The selection of the appropriate starting material is the foundational step in the synthesis of N-Cbz-piperidine esters. The most common precursors are the corresponding piperidine carboxylic acids or their derivatives.

Starting MaterialTarget N-Cbz-Piperidine EsterKey Considerations
Piperidine-2-carboxylic acidN-Cbz-piperidine-2-carboxylic acid esterChiral building block, often used in peptide and peptidomimetic synthesis.[1]
Piperidine-3-carboxylic acid (Nipecotic acid)N-Cbz-piperidine-3-carboxylic acid esterImportant precursor for GABA reuptake inhibitors and other CNS-active compounds.[2]
Piperidine-4-carboxylic acid (Isonipecotic acid)N-Cbz-piperidine-4-carboxylic acid esterVersatile intermediate for a wide range of pharmaceuticals, including psychoactive drugs.[3]
4-Piperidone derivativesN-Cbz-4-oxopiperidine, a precursor to estersAllows for further functionalization at the 4-position.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis of N-Cbz-piperidine esters.

N-Protection of Piperidine Carboxylic Acids

The protection of the piperidine nitrogen with a Cbz group is a crucial first step.

Protocol 1: N-Cbz Protection of Piperidine-4-carboxylic Acid

This protocol describes the synthesis of 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid.

  • Materials:

    • Piperidine-4-carboxylic acid

    • Tetrahydrofuran (THF)

    • Water

    • Sodium bicarbonate (NaHCO₃)

    • Benzyl chloroformate (Cbz-Cl)

    • Ethyl acetate

    • Dilute Hydrochloric acid (HCl)

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of piperidine-4-carboxylic acid (25 g) in a mixture of THF (75 mL) and water (75 mL), add sodium bicarbonate (30.8 g).

    • Cool the mixture to 0°C and add benzyl chloroformate (38.9 mL) dropwise.

    • Stir the reaction mixture at room temperature for 5 hours.

    • Remove the organic solvent by distillation.

    • Take up the residue in water (200 mL) and wash with ethyl acetate (2 x 150 mL).

    • Acidify the aqueous phase with dilute HCl solution and extract with ethyl acetate.

    • Dry the organic phase over Na₂SO₄ and concentrate under vacuum to yield 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid.

  • Quantitative Data:

    • Yield: 48.5 g (96%)

Esterification of N-Cbz-Piperidine Carboxylic Acids

Once the nitrogen is protected, the carboxylic acid can be esterified.

Protocol 2: Methanolysis of N-Cbz-Piperidine-4-carboxylic Acid

This protocol details the synthesis of the methyl ester of N-Cbz-piperidine-4-carboxylic acid.

  • Materials:

    • 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid

    • Methanol

    • Thionyl chloride (SOCl₂)

    • Water

    • Ethyl acetate

    • Saturated sodium chloride solution

  • Procedure:

    • Cool a solution of 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid (48.5 g) in methanol (485 mL) to 0°C.

    • Add thionyl chloride (13.34 mL) dropwise.

    • Reflux the mixture for 20 minutes.

    • Distill off the methanol.

    • Take up the residue in water (15 mL) and extract with ethyl acetate (2 x 150 mL).

    • Wash the combined organic phases with water and saturated sodium chloride solution.

    • Dry the organic phase over Na₂SO₄ and concentrate under vacuum to yield the methyl ester.

  • Quantitative Data:

    • Yield: 38 g (67%)

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the key synthetic transformations and their logical flow.

Synthesis_of_NCbz_Piperidine_Esters cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Piperidine-X-carboxylic acid Piperidine-X-carboxylic acid N-Cbz-Piperidine-X-carboxylic acid N-Cbz-Piperidine-X-carboxylic acid Piperidine-X-carboxylic acid->N-Cbz-Piperidine-X-carboxylic acid  Cbz-Cl, Base   (N-Protection) N-Cbz-Piperidine-X-carboxylic acid ester N-Cbz-Piperidine-X-carboxylic acid ester N-Cbz-Piperidine-X-carboxylic acid->N-Cbz-Piperidine-X-carboxylic acid ester  Alcohol, Acid/Coupling Agent   (Esterification)

Caption: General synthetic workflow for N-Cbz-piperidine esters.

Role in Drug Development and Signaling Pathways

N-Cbz-piperidine esters are valuable precursors to a variety of pharmacologically active compounds. Their derivatives have shown significant activity as inhibitors of acetylcholinesterase (AChE) and GABA reuptake, making them relevant for the treatment of neurodegenerative diseases and epilepsy.

Acetylcholinesterase (AChE) Inhibition:

Several N-benzyl-piperidine derivatives, which can be synthesized from N-Cbz-piperidine precursors, are potent AChE inhibitors.[4] AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for Alzheimer's disease.

GABA Reuptake Inhibition:

Derivatives of nipecotic acid (piperidine-3-carboxylic acid) are known inhibitors of the GABA transporter GAT1.[1] By blocking the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft, these compounds enhance GABAergic neurotransmission, which is beneficial in controlling seizures in epilepsy.

The diagram below illustrates the involvement of these targets in neuronal signaling.

Signaling_Pathways cluster_cholinergic Cholinergic Synapse cluster_gabaergic GABAergic Synapse Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Hydrolysis Postsynaptic Receptor (Cholinergic) Postsynaptic Receptor (Cholinergic) Acetylcholine->Postsynaptic Receptor (Cholinergic) Binds N-Cbz-Piperidine Derivative (AChE Inhibitor) N-Cbz-Piperidine Derivative (AChE Inhibitor) N-Cbz-Piperidine Derivative (AChE Inhibitor)->AChE Inhibits GABA GABA GAT1 Transporter GAT1 Transporter GABA->GAT1 Transporter Reuptake Postsynaptic Receptor (GABAergic) Postsynaptic Receptor (GABAergic) GABA->Postsynaptic Receptor (GABAergic) Binds N-Cbz-Piperidine Derivative (GABA Reuptake Inhibitor) N-Cbz-Piperidine Derivative (GABA Reuptake Inhibitor) N-Cbz-Piperidine Derivative (GABA Reuptake Inhibitor)->GAT1 Transporter Inhibits

Caption: Targeted signaling pathways for N-Cbz-piperidine derivatives.

Conclusion

The synthesis of N-Cbz-piperidine esters is a well-established and versatile area of organic chemistry with significant implications for drug discovery. By selecting the appropriate starting materials and employing robust synthetic protocols, researchers can efficiently access a wide range of these valuable intermediates. The ability to modulate the substitution pattern on the piperidine ring allows for the fine-tuning of pharmacological activity, leading to the development of novel therapeutics for a variety of diseases, particularly those affecting the central nervous system. This guide provides a solid foundation for scientists and professionals engaged in the synthesis and application of these important chemical entities.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stereochemistry of Methyl N-Cbz-piperidine-2-carboxylate

This guide provides a comprehensive overview of the stereochemistry of this compound, a chiral building block of significant interest in medicinal chemistry and drug development. The document details methods for stereoselective synthesis, chiral resolution, and analytical characterization, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Introduction to the Stereochemistry of this compound

This compound, also known as N-benzyloxycarbonyl-pipecolic acid methyl ester, possesses a single stereocenter at the C-2 position of the piperidine ring. This gives rise to two enantiomers: (R)-methyl N-Cbz-piperidine-2-carboxylate and (S)-methyl N-Cbz-piperidine-2-carboxylate. The absolute configuration of this stereocenter is crucial for the biological activity of molecules incorporating this scaffold, making stereocontrolled synthesis and analysis paramount.

The Cbz (carboxybenzyl) group serves as a protecting group for the secondary amine of the piperidine ring. Its stability under various reaction conditions and its facile removal via catalytic hydrogenolysis make it an invaluable tool in peptide synthesis and the construction of complex nitrogen-containing heterocycles.[1]

Asymmetric Synthesis of Enantiopure this compound

The enantioselective synthesis of this compound is most commonly achieved through the stereocontrolled synthesis of its parent carboxylic acid, N-Cbz-pipecolic acid, followed by esterification.

Enantioselective Synthesis of N-Cbz-Pipecolic Acid

Several strategies have been developed for the asymmetric synthesis of N-Cbz-pipecolic acid, yielding high enantiomeric purity.

One powerful method involves an asymmetric aza-Diels-Alder reaction. The reaction between an imine bearing a chiral auxiliary and a diene can produce substituted pipecolic acid derivatives with high diastereoselectivity and enantioselectivity. For instance, the reaction of an imine with matched chiral auxiliaries on both the nitrogen and the ester groups can yield cycloadducts as a single regio- and diastereoisomer (d.e. ~95%), which can then be converted to the desired N-protected pipecolic acid.[2]

Diagram of the Asymmetric Aza-Diels-Alder Reaction Pathway

aza_diels_alder cluster_reactants Reactants cluster_reaction Aza-Diels-Alder cluster_product Product Imine Imine with Chiral Auxiliary (R*-N=CHCOOR') Reaction [4+2] Cycloaddition Imine->Reaction Diene Diene Diene->Reaction Cycloadduct Diastereomerically Enriched Cycloadduct Reaction->Cycloadduct

Caption: Asymmetric aza-Diels-Alder reaction for piperidine synthesis.

Enzymatic resolutions have proven effective for obtaining enantiopure piperidine derivatives. While direct enzymatic resolution of this compound is not widely reported, kinetic resolution of related piperazine-2-carboxylic acid esters using enzymes like alcalase has been successful.[3][4] A similar strategy could be adapted for the racemic N-Cbz-pipecolic acid or its ester.

Esterification of N-Cbz-Pipecolic Acid

Once enantiomerically pure N-Cbz-pipecolic acid is obtained, it can be converted to its methyl ester via standard esterification procedures.

Treatment of the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) affords the methyl ester. This method is straightforward but may not be suitable for acid-sensitive substrates.

The carboxylate salt of N-Cbz-pipecolic acid can be alkylated with iodomethane to yield the methyl ester.[5] This method is effective under milder conditions.

These reagents react rapidly and cleanly with carboxylic acids to form methyl esters.[5] However, diazomethane is explosive and toxic, making TMS-diazomethane a safer alternative.

Diagram of the N-Cbz-Pipecolic Acid Esterification Workflow

esterification_workflow Start Enantiopure N-Cbz-Pipecolic Acid Method1 Fischer Esterification (MeOH, H+) Start->Method1 Method2 Alkylation (Base, MeI) Start->Method2 Method3 Diazomethane/ TMS-diazomethane Start->Method3 Product Enantiopure Methyl N-Cbz-piperidine-2-carboxylate Method1->Product Method2->Product Method3->Product

Caption: Methods for the esterification of N-Cbz-pipecolic acid.

Chiral Resolution of Racemic this compound

An alternative to asymmetric synthesis is the resolution of a racemic mixture. This is typically performed on the parent carboxylic acid.

Classical Resolution with Chiral Resolving Agents

Racemic N-Cbz-pipecolic acid can be resolved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or a chiral acid like tartaric acid.[5][6] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. The desired enantiomer of N-Cbz-pipecolic acid can then be liberated from its salt and subsequently esterified.

Quantitative Data

The following table summarizes key quantitative data for N-Cbz-pipecolic acid enantiomers. Data for the methyl ester is less commonly reported but can be inferred to have similar enantiomeric purity to the parent acid from which it is synthesized.

CompoundMethodEnantiomeric Excess (ee) / Diastereomeric Excess (de)Specific Rotation [α]DReference
(R)-(+)-1-Cbz-2-piperidinecarboxylic acidNot Specified97% purity+60° (c=2 in acetic acid)[7]
(S)-N-Cbz-pipecolic acidAsymmetric Synthesis>95% eeNot Reported[8]
Substituted Pipecolic Acid DerivativeAza-Diels-Alder~95% deNot Reported[2]

Experimental Protocols

General Procedure for N-Cbz Protection of Pipecolic Acid

To a solution of (R)- or (S)-pipecolic acid in a suitable solvent (e.g., a mixture of dioxane and water), a base such as sodium hydroxide is added. The mixture is cooled in an ice bath, and benzyl chloroformate (Cbz-Cl) is added dropwise. The reaction is stirred at room temperature until completion. After an acidic workup, the N-Cbz-pipecolic acid is extracted and purified.

General Procedure for Methyl Esterification using TMS-diazomethane

To a solution of enantiopure N-Cbz-pipecolic acid in a mixture of a suitable solvent like toluene and methanol, a solution of TMS-diazomethane in hexanes is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude this compound can be purified by column chromatography.

Analytical Methods for Stereochemical Determination

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[9][10][11] For this compound, a chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives, can be employed.[11] The choice of mobile phase, typically a mixture of alkanes and alcohols, is critical for achieving good separation.

Polarimetry

The optical rotation of a sample can be measured using a polarimeter. The specific rotation is a characteristic physical property of a chiral molecule.[4][7] By comparing the observed specific rotation of a sample to the known specific rotation of the pure enantiomer, the enantiomeric excess (ee) can be calculated using the following formula:[4][12]

ee (%) = ([α]observed / [α]max) * 100

Where:

  • [α]observed is the specific rotation of the sample.

  • [α]max is the specific rotation of the pure enantiomer.

Logical Relationship for Enantiomeric Excess Determination

ee_determination cluster_synthesis Synthesis/Resolution cluster_analysis Analysis cluster_data Data cluster_result Result Synthesis Asymmetric Synthesis or Chiral Resolution HPLC Chiral HPLC Synthesis->HPLC Polarimetry Polarimetry Synthesis->Polarimetry Peak_Area Peak Area Ratio HPLC->Peak_Area Optical_Rotation Observed Optical Rotation Polarimetry->Optical_Rotation EE Enantiomeric Excess (ee%) Peak_Area->EE Optical_Rotation->EE

Caption: Workflow for determining the enantiomeric excess.

Conclusion

The stereochemistry of this compound is a critical consideration in its application as a chiral building block. Mastery of its stereoselective synthesis or resolution, coupled with accurate analytical methods for determining enantiomeric purity, is essential for the successful development of novel therapeutics and other advanced materials. This guide provides a foundational understanding of these key aspects to aid researchers in their synthetic endeavors.

References

The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Carbobenzoxy Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to synthesize peptides of a defined sequence is a cornerstone of modern drug discovery and biochemical research. This capability, however, was not always within our grasp. The early 20th century was marked by the formidable challenge of controlling the reactive amino and carboxyl groups of amino acids to form peptide bonds in a deliberate, stepwise manner. A monumental breakthrough occurred in 1932 when Max Bergmann and his associate Leonidas Zervas introduced the carbobenzoxy (Cbz or Z) group, a novel protecting group for amines.[1][2][3] This innovation, born out of the Kaiser Wilhelm Institute for Leather Research in Dresden, revolutionized peptide chemistry by providing the first truly effective and reversible means of amine protection, paving the way for the rational synthesis of complex peptides.[3][4] This in-depth technical guide explores the discovery, history, and core methodologies associated with Cbz-protected amino acids, offering a comprehensive resource for professionals in the field.

The Historical Context: A Paradigm Shift in Peptide Chemistry

Prior to the work of Bergmann and Zervas, attempts at peptide synthesis were often plagued by uncontrolled polymerization and the formation of complex, inseparable mixtures. The challenge lay in selectively activating the carboxyl group of one amino acid for amide bond formation without it reacting with the amino group of another molecule of the same amino acid. The introduction of the Cbz group provided an elegant solution. By temporarily "masking" the amine's nucleophilicity as a carbamate, the carboxyl group could be activated and coupled to another amino acid without self-condensation.[3] The Cbz group's stability under coupling conditions and its facile removal under mild, specific conditions—catalytic hydrogenolysis—were key to its success and widespread adoption.[3][5] This seminal work laid the foundation for the development of solution-phase and, later, solid-phase peptide synthesis, a technology that continues to be central to the development of peptide-based therapeutics and research tools.[6][7]

The Chemistry of Cbz Protection and Deprotection

The utility of the carbobenzoxy group lies in its chemical properties, which allow for its straightforward introduction and selective removal.

Cbz Protection of Amino Acids: The Schotten-Baumann Reaction

The standard method for the introduction of the Cbz group onto the α-amino group of an amino acid is the Schotten-Baumann reaction.[3][5] This reaction involves the acylation of the amino acid with benzyl chloroformate (Cbz-Cl) under basic aqueous conditions. The base, typically sodium carbonate or sodium hydroxide, serves to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.[7]

Generalized Reaction Scheme:

Cbz Deprotection: Catalytic Hydrogenolysis

The true elegance of the Cbz group is revealed in its selective removal. The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis.[3][5] In the presence of a palladium catalyst (typically palladium on carbon, Pd/C) and a hydrogen source, the C-O bond of the benzyl group is cleaved, liberating the free amine, toluene, and carbon dioxide.[1] This method is highly efficient and chemoselective, leaving most other functional groups intact.

Generalized Reaction Scheme:

Quantitative Data

The efficiency of the Cbz protection and deprotection steps is a critical factor in the overall success of a peptide synthesis campaign. The following tables summarize typical yields for these reactions.

Amino AcidYield of Cbz-Amino Acid (%)
Glycine85-95
L-Alanine80-90
L-Leucine85-95
L-Phenylalanine90-98
L-Proline88-96
L-Serine75-85
L-Tryptophan70-80
Table 1: Typical yields for the synthesis of various Cbz-protected amino acids using the Schotten-Baumann method.
Deprotection MethodReagents & ConditionsTypical Yield (%)
Catalytic HydrogenolysisH₂, 10% Pd/C, MeOH, rt, 1-4 h>95
Transfer HydrogenolysisAmmonium formate, 10% Pd/C, MeOH, rt, 0.5-2 h>95
AcidolysisHBr in Acetic Acid (33%), rt, 1-2 h85-95
Lewis Acid CatalysisTMSI, CH₂Cl₂, rt, <10 min90-98
Table 2: Comparison of common methods for the deprotection of Cbz-amino acids.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and deprotection of Cbz-amino acids, based on established methodologies.

Synthesis of N-Cbz-L-Alanine

Materials:

  • L-Alanine

  • Sodium Carbonate (Na₂CO₃)

  • Benzyl Chloroformate (Cbz-Cl)

  • Diethyl Ether

  • Hydrochloric Acid (HCl), 2M

  • Water (distilled or deionized)

Procedure:

  • In a 250 mL flask, dissolve 8.9 g (0.1 mol) of L-alanine in 100 mL of 1M aqueous sodium carbonate solution.

  • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add 18.8 g (0.11 mol) of benzyl chloroformate dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Continue stirring at room temperature for 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with 50 mL of diethyl ether to remove unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with 2M HCl.

  • The N-Cbz-L-alanine will precipitate as a white solid.

  • Collect the product by vacuum filtration, wash with cold water, and dry under vacuum. Expected Yield: 80-90%

Deprotection of N-Cbz-L-Alanine via Catalytic Hydrogenolysis

Materials:

  • N-Cbz-L-Alanine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a 250 mL flask, dissolve 2.23 g (0.01 mol) of N-Cbz-L-alanine in 100 mL of methanol.

  • Carefully add 0.2 g of 10% Pd/C to the solution.

  • Securely attach a balloon filled with hydrogen gas to the flask.

  • Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with a small amount of methanol.

  • Remove the solvent from the filtrate under reduced pressure to yield L-alanine. Expected Yield: >95%

Potential Side Reactions and Mitigation Strategies

While the Cbz protection and deprotection methodologies are generally robust, certain side reactions can occur.

  • Racemization: During the Schotten-Baumann reaction, prolonged exposure to strong base can lead to racemization of the chiral center.[4][7] Maintaining a pH between 9 and 10 and keeping the reaction temperature low can minimize this side reaction.[7]

  • Over-reduction: In the catalytic hydrogenolysis of peptides containing other reducible functional groups (e.g., nitro groups, alkenes), over-reduction can be a concern.[2] Careful monitoring of the reaction and the use of specific catalysts can help to achieve selective deprotection.

  • Catalyst Poisoning: The palladium catalyst used in hydrogenolysis can be poisoned by sulfur-containing compounds, leading to incomplete or sluggish reactions.[1] Ensuring the purity of starting materials and solvents is crucial.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Cbz_Protection_Deprotection cluster_protection Cbz Protection (Schotten-Baumann) cluster_deprotection Cbz Deprotection (Catalytic Hydrogenolysis) Amino_Acid Amino Acid (H₂N-CHR-COOH) Reaction_P Reaction Amino_Acid->Reaction_P Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Reaction_P Base Aqueous Base (e.g., Na₂CO₃) Base->Reaction_P Cbz_Amino_Acid Cbz-Protected Amino Acid Reaction_P->Cbz_Amino_Acid Cbz_Amino_Acid_D Cbz-Protected Amino Acid Reaction_D Reaction Cbz_Amino_Acid_D->Reaction_D H2_PdC H₂ / Pd-C H2_PdC->Reaction_D Free_Amino_Acid Free Amino Acid + Toluene + CO₂ Reaction_D->Free_Amino_Acid

General workflow for Cbz protection and deprotection.

Dipeptide_Synthesis Start Amino Acid 1 (AA1) Protect 1. Cbz Protection Start->Protect Cbz_AA1 Cbz-AA1 Protect->Cbz_AA1 Activate 2. Carboxyl Activation Cbz_AA1->Activate Activated_Cbz_AA1 Cbz-AA1-X Activate->Activated_Cbz_AA1 Couple 3. Coupling Activated_Cbz_AA1->Couple Cbz_Dipeptide Cbz-AA1-AA2 Couple->Cbz_Dipeptide AA2 Amino Acid 2 (AA2) AA2->Couple Deprotect 4. Cbz Deprotection (Catalytic Hydrogenolysis) Cbz_Dipeptide->Deprotect Dipeptide Dipeptide (H₂N-AA1-AA2-COOH) Deprotect->Dipeptide

Logical workflow for the synthesis of a dipeptide using Cbz protection.

Conclusion

The introduction of the carbobenzoxy group by Bergmann and Zervas was a watershed moment in the history of chemistry. It transformed peptide synthesis from an art into a science, enabling the controlled assembly of amino acids into peptides of defined sequence. The principles and methodologies they established remain fundamental to the field and continue to be applied in the synthesis of complex molecules for research and therapeutic development. This technical guide provides a comprehensive overview of this foundational technology, equipping today's researchers with the historical context and practical knowledge to effectively utilize Cbz-protected amino acids in their work.

References

Navigating the Chemistry of Piperidines: A Technical Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides essential handling and storage guidelines for piperidine and its derivatives, targeting researchers, scientists, and drug development professionals. Given the reactivity and potential hazards associated with this class of compounds, adherence to strict safety protocols is paramount to ensure a safe laboratory environment. This whitepaper outlines the core principles of safe management, from personal protective equipment to emergency procedures, and presents quantitative data and experimental protocols for a selection of commonly used piperidine derivatives.

Understanding the Hazards

Piperidine and its derivatives are versatile compounds widely used in the pharmaceutical and chemical industries.[1] However, they also present a range of hazards that necessitate careful handling. Piperidine itself is a flammable liquid and is toxic if inhaled or absorbed through the skin.[2][3] It can cause severe skin burns and eye damage.[2][3] Many of its derivatives share these hazardous properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these risks.

Table 1: GHS Hazard Classifications for Selected Piperidine Derivatives

CompoundGHS PictogramsHazard Statements
Piperidine GHS02, GHS05, GHS06H225: Highly flammable liquid and vapour. H302: Harmful if swallowed. H311 + H331: Toxic in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage.[2]
N-Methylpiperidine GHS02, GHS05, GHS06H225: Highly flammable liquid and vapor. H302 + H312: Harmful if swallowed or in contact with skin. H314: Causes severe skin burns and eye damage. H331: Toxic if inhaled. H412: Harmful to aquatic life with long lasting effects.[4]
4-Piperidinopiperidine GHS07H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5][6]
2,2,6,6-Tetramethylpiperidine GHS02, GHS05, GHS07H226: Flammable liquid and vapour. H290: May be corrosive to metals. H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.[7]
Piperidine-4-carboxylic acid GHS07H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[8]

Physical and Chemical Properties for Safe Handling

A thorough understanding of the physical and chemical properties of each piperidine derivative is crucial for safe handling and storage. This data informs the selection of appropriate storage conditions, handling techniques, and emergency response measures.

Table 2: Physical and Chemical Properties of Piperidine and Selected Derivatives

PropertyPiperidineN-Methylpiperidine4-Piperidinopiperidine2,2,6,6-TetramethylpiperidinePiperidine-4-carboxylic acid
CAS Number 110-89-4[9]626-67-5[10]4897-50-1[5]768-66-1[11]498-94-2[12]
Molecular Formula C₅H₁₁N[9]C₆H₁₃N[13]C₁₀H₂₀N₂[5]C₉H₁₉N[11]C₆H₁₁NO₂[12]
Molecular Weight 85.15 g/mol [9]99.18 g/mol [13]168.28 g/mol [5]141.25 g/mol [7]129.16 g/mol [14]
Appearance Colorless liquid[15]Colorless to light yellow liquid[10]Solid[5]Liquid or solid[7]Solid
Boiling Point 106 °C[15]106-107 °C[13]265 °C[5]152 °C[11]Decomposes
Melting Point -9 °C[15]-63-65 °C[5]27-29 °C[11]>300 °C[8]
Flash Point 16 °C[16]7 °C[10]123 °C[5]37 °C[7]-
Density 0.862 g/mL at 20 °C[9]0.817 g/cm³[10]-0.837 g/mL at 25 °C[11]-
Solubility in Water Miscible[9]Miscible[10]--Insoluble[17]

Core Handling and Storage Protocols

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory for all personnel handling piperidine derivatives to prevent inhalation, ingestion, and dermal and eye contact.[8][18]

  • Eye and Face Protection: Chemical safety goggles or a face shield must be worn at all times.[19]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving is recommended for handling highly concentrated or toxic derivatives.[20] A lab coat or gown should be worn to protect personal clothing.[18]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[19] For operations with a high risk of aerosol generation, a properly fitted respirator is necessary.[21]

Storage Guidelines

Proper storage is critical to maintain the stability of piperidine derivatives and prevent hazardous situations.

  • General Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[10][21]

  • Containers: Keep containers tightly closed.[10]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][22]

StorageDecisionTree start Start: Receive Piperidine Derivative check_sds Consult Safety Data Sheet (SDS) start->check_sds identify_hazards Identify Hazards (Flammable, Corrosive, Toxic) check_sds->identify_hazards check_incompatibilities Check Incompatibilities (Acids, Oxidizers) identify_hazards->check_incompatibilities select_storage Select Appropriate Storage Location check_incompatibilities->select_storage flammable_cabinet Flammable Liquid Cabinet select_storage->flammable_cabinet Flammable corrosive_cabinet Corrosive Storage Cabinet select_storage->corrosive_cabinet Corrosive ventilated_shelf Cool, Dry, Well-Ventilated Area select_storage->ventilated_shelf General log_inventory Log in Chemical Inventory System flammable_cabinet->log_inventory corrosive_cabinet->log_inventory ventilated_shelf->log_inventory end End: Securely Stored log_inventory->end

Disposal Procedures

Waste containing piperidine derivatives must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6] Do not dispose of these chemicals down the drain.[23] All disposable PPE and contaminated materials should be collected in a designated hazardous waste container.

Detailed Experimental Protocols

The following protocols provide a general framework for handling piperidine derivatives in a laboratory setting. Always consult the specific SDS for the compound you are working with and adapt the protocol as necessary based on a thorough risk assessment.

Protocol for Weighing and Preparing a Solution of a Solid Piperidine Derivative (e.g., 4-Piperidinopiperidine)
  • Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure the chemical fume hood is operational.

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance inside the fume hood. Carefully transfer the desired amount of the solid piperidine derivative to the vessel using a clean spatula.

  • Dissolution: Add the appropriate solvent to the weighing vessel to dissolve the solid. Use a magnetic stirrer if necessary to aid dissolution.

  • Transfer: Carefully transfer the solution to the reaction vessel. Rinse the weighing vessel with a small amount of solvent and add the rinsing to the reaction vessel to ensure a complete transfer.

  • Cleanup: Decontaminate the spatula and weighing vessel with an appropriate solvent. Dispose of all contaminated materials in the designated hazardous waste container.

Protocol for Handling a Liquid Piperidine Derivative (e.g., N-Methylpiperidine)
  • Preparation: Don all required PPE. Work exclusively within a chemical fume hood.

  • Transfer: Use a calibrated pipette or syringe to transfer the desired volume of the liquid piperidine derivative. To prevent static discharge when transferring flammable liquids, ensure all equipment is properly grounded.[21]

  • Addition: Add the liquid derivative to the reaction vessel slowly and carefully to avoid splashing.

  • Cleanup: Rinse the pipette or syringe with a suitable solvent and dispose of the rinsing in the hazardous waste container.

SpillResponseWorkflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Safety Officer evacuate->alert don_ppe Don Appropriate PPE (Respirator, Gloves, etc.) alert->don_ppe contain Contain Spill with Absorbent Material (e.g., sand, vermiculite) don_ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose report Complete Spill Report dispose->report

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial to minimize harm.

Spills
  • Minor Spills: For small spills within a fume hood, use an absorbent material (e.g., sand, vermiculite) to contain the spill.[10] Collect the absorbed material in a sealed container for hazardous waste disposal.

  • Major Spills: In the case of a large spill, evacuate the area immediately and alert emergency responders.[18]

Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[24] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[24] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[24]

  • Ingestion: Do NOT induce vomiting.[24] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion

The safe handling and storage of piperidine and its derivatives are fundamental to a productive and secure research environment. By understanding the associated hazards, implementing robust handling protocols, and being prepared for emergencies, researchers can mitigate risks and continue to leverage the significant potential of these valuable chemical compounds. This guide serves as a foundational resource, and it is imperative that all personnel consult the specific Safety Data Sheet for each derivative before commencing any work.

References

Methodological & Application

Protocol for Cbz Deprotection via Catalytic Hydrogenolysis: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely employed amine-protecting group in organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates.[1][2] Its popularity is due to its stability across a range of reaction conditions and its facile removal under mild catalytic hydrogenolysis conditions.[3] This process involves the cleavage of the benzyl-oxygen bond, liberating the free amine, toluene, and carbon dioxide, which are easily removed from the reaction mixture.[1][3]

This document provides detailed protocols for the deprotection of Cbz-protected amines via catalytic hydrogenolysis, a comparative overview of various catalytic systems, and troubleshooting guidelines to optimize this critical transformation.

Reaction Mechanism

The deprotection of a Cbz-protected amine via catalytic hydrogenolysis on a palladium surface proceeds through a two-step mechanism. Initially, the palladium catalyst facilitates the hydrogenolysis of the benzyl-oxygen bond, which forms toluene and an unstable carbamic acid intermediate.[4][5] This intermediate then spontaneously decarboxylates to yield the free amine and carbon dioxide.[4]

General Reaction Scheme:

R-NH-Cbz + H₂ --(Pd/C)--> [R-NH-COOH] + Toluene [R-NH-COOH] --(spontaneous)--> R-NH₂ + CO₂[4]

Data Presentation: A Comparative Overview of Catalytic Systems

The efficiency and selectivity of Cbz deprotection are significantly influenced by the choice of catalyst, hydrogen source, solvent, and reaction conditions. The following tables summarize quantitative data from various studies to facilitate comparison.[4]

Table 1: Standard Catalytic Hydrogenolysis with H₂ Gas

SubstrateCatalyst (mol%)SolventPressure (atm)Time (h)Temperature (°C)Yield (%)
Cbz-L-Phe-L-Leu-OEt10% Pd/C (10 wt%)H₂O (with TPGS-750-M)1< 2Room Temp>95
N-Cbz-dioctylamine5-10% Pd/CMethanol or Ethanol1 (balloon)4 - 72Room Tempup to 95+
Cbz-(Ala)410% Pd/C (10 wt%)Methanol1 (balloon)Not specifiedRoom TempHigh

Table 2: Transfer Hydrogenolysis

Catalyst (mol% or w/w)Hydrogen Source (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
10% Pd/C (10-20% w/w)Ammonium Formate (2-5)Methanol, DMFRoom Temp - Reflux0.5 - 3>95
10% Pd/C (10-20 mol%)Formic Acid (2-5)Methanol or EthanolRoom TempNot specifiedHigh
10% Pd/CAmmonium Formatei-PrOHMicrowave~10 minutesHigh

Table 3: Alternative Catalytic Systems

Catalyst SystemHydrogen Source / ReagentTypical ConditionsReaction TimeYield (%)Key Advantages & Disadvantages
20% Pd(OH)₂/C (Pearlman's Catalyst)H₂ (gas)Various Solvents4 hours - 6 days57 - 66%Advantages: More effective for difficult substrates.[3] Disadvantages: Can be slower.
Pd/C + Nb₂O₅/CH₂ (gas, 1 atm)MeOH, Room TempSignificantly ShorterExcellentAdvantages: Niobic acid co-catalyst accelerates deprotection.[6] Disadvantages: Requires preparation of a co-catalyst.[6]
Nickel Boride (in situ)NaBH₄ + NiCl₂·6H₂OMeOH, Room TempNot specifiedHighAdvantages: Chemoselective, unaffected by chloro, bromo, ester, and amide groups.[6] Disadvantages: Requires in situ generation of the active reagent.[6]
2-Mercaptoethanol + K₃PO₄2-MercaptoethanolDMAc, 75 °CNot specifiedHighAdvantages: Ideal for substrates that poison palladium catalysts.[6] Disadvantages: Requires elevated temperature and basic conditions.[6]

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenolysis using Palladium on Carbon (Pd/C) and H₂ Gas

This protocol describes the standard procedure for Cbz deprotection using palladium on carbon and hydrogen gas.[1][7]

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH), analytical grade

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.[1]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The typical catalyst loading is 5-10 mol% or 10-20% by weight of the substrate.[1][3] Caution: Palladium on carbon can be pyrophoric, especially when dry. Handle with care.[3]

  • Inert Atmosphere: Seal the flask and purge the system with an inert gas, such as nitrogen or argon, to remove oxygen.[3][7]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For lab-scale reactions, a balloon filled with hydrogen is often sufficient. Repeat this evacuation-backfill cycle three times.[3][7] Maintain a positive pressure of hydrogen gas and stir the reaction mixture vigorously at room temperature.[4][7]

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).[4] Reactions are typically complete within 1-16 hours.[3]

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.[4]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter pad with the reaction solvent to ensure all the product is collected.[3] Caution: The filtered catalyst can ignite upon drying in the air. Keep it wet.[3]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]

  • Purification: Purify the product as necessary by crystallization, chromatography, or other suitable methods.[4]

Protocol 2: Catalytic Transfer Hydrogenolysis using Ammonium Formate

This method is a convenient alternative that avoids the need for handling hydrogen gas.[3]

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Celite®

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the Cbz-protected compound in methanol or DMF in a round-bottom flask.[3]

  • Reagent Addition: Add ammonium formate (2-5 equivalents) to the solution.[3]

  • Catalyst Addition: Purge the flask with an inert gas. Carefully add 10% Pd/C (10-20% by weight of the substrate) to the mixture.[3]

  • Reaction: Stir the mixture at room temperature. For less reactive substrates, the mixture can be heated to reflux.[3]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 30 minutes to 3 hours.[3]

  • Work-up and Filtration: Upon completion, cool the reaction to room temperature if heated. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[3]

  • Concentration: Concentrate the filtrate using a rotary evaporator.[3]

  • Purification: An aqueous work-up may be necessary to remove the ammonium formate salts before final concentration and purification.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_workflow General Workflow for Cbz Deprotection A Reaction Setup: Dissolve Cbz-protected substrate in a suitable solvent (e.g., MeOH, EtOH). Carefully add Pd/C catalyst (5-10% w/w). B Hydrogenolysis: Purge vessel with H₂ (g) (balloon or hydrogenation apparatus). Stir vigorously at room temperature. A->B Introduce H₂ C Monitoring: Monitor reaction by TLC or LC-MS. B->C During Reaction D Work-up: Filter through Celite® to remove Pd/C. Wash Celite® pad with solvent. C->D Reaction Complete E Isolation: Concentrate filtrate under reduced pressure. Purify crude product (if necessary). D->E Post-Filtration G cluster_mechanism Mechanism of Cbz Deprotection via Catalytic Hydrogenolysis A Cbz-Protected Amine (R-NH-Cbz) B Palladium Catalyst Surface A->B D Unstable Carbamic Acid Intermediate ([R-NH-COOH]) B->D Hydrogenolysis F Toluene B->F C Hydrogen (H₂) C->B E Free Amine (R-NH₂) D->E Spontaneous Decarboxylation G Carbon Dioxide (CO₂) D->G

References

Application Notes and Protocols for the Use of Methyl N-cbz-piperidine-2-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-cbz-piperidine-2-carboxylate is a valuable building block for the incorporation of the pipecolic acid (Pip) residue into peptide chains. Pipecolic acid, a cyclic non-proteinogenic amino acid, is of significant interest in medicinal chemistry as its inclusion in peptides can impart unique conformational constraints, increase metabolic stability, and enhance biological activity. The N-benzyloxycarbonyl (Cbz) protecting group offers excellent stability during peptide synthesis and can be removed under conditions orthogonal to the commonly used Fmoc and Boc protecting group strategies, making it a versatile tool in the synthesis of complex peptides and peptidomimetics.[1]

These application notes provide detailed protocols for the preparation and incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS), as well as methods for the deprotection of the Cbz group.

Data Presentation

Table 1: Recommended Coupling Reagents for N-Cbz-pipecolic Acid
Coupling ReagentActivating AdditiveBaseKey Advantages
HATU (Internal)DIPEA, NMMHigh coupling efficiency, especially for sterically hindered amino acids.
HCTU (Internal)DIPEA, NMMFast and efficient coupling with low racemization.
PyAOP (Internal)DIPEA, NMMParticularly effective for coupling N-alkylated amino acids.
DIC HOBt, OxymaPureDIPEA, NMMCost-effective, with reduced risk of racemization when used with additives.

Data compiled from general knowledge of peptide synthesis and recommendations for sterically hindered amino acids.

Table 2: Representative Yields and Purity for a Model Tripeptide (Ala-Pip-Phe) Synthesis
StepParameterValue
Coupling of N-Cbz-Pip-OH Coupling Efficiency>95% (as determined by Kaiser test)
Final Peptide (H-Ala-Pip-Phe-NH2) Crude Purity (by RP-HPLC)~85%
Purified Yield65-75%
Final Purity (by RP-HPLC)>98%

Note: These are representative values and may vary depending on the specific peptide sequence, scale, and instrumentation.

Experimental Protocols

Protocol 1: Saponification of this compound

Objective: To hydrolyze the methyl ester of this compound to the corresponding carboxylic acid (N-Cbz-pipecolic acid) for subsequent activation and coupling in peptide synthesis.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • Dissolve this compound in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of LiOH (1.2 equivalents) or NaOH (1.2 equivalents) in water dropwise.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the solution and concentrate under reduced pressure to obtain N-Cbz-pipecolic acid as a solid or oil.

G cluster_hydrolysis Saponification Workflow start Dissolve this compound add_base Add LiOH or NaOH solution start->add_base react Stir and monitor by TLC add_base->react quench Acidify with HCl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry and concentrate extract->dry product Obtain N-Cbz-pipecolic acid dry->product

Caption: Workflow for the saponification of this compound.

Protocol 2: Incorporation of N-Cbz-pipecolic Acid into a Peptide Sequence via SPPS

Objective: To couple N-Cbz-pipecolic acid to a resin-bound peptide chain during solid-phase peptide synthesis. This protocol assumes a standard Fmoc-based SPPS strategy.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • N-Cbz-pipecolic acid (from Protocol 1)

  • Coupling reagent (e.g., HATU, 3-5 equivalents)

  • Base (e.g., DIPEA or NMM, 6-10 equivalents)

  • DMF (peptide synthesis grade)

  • 20% Piperidine in DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain, and then treat again with 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF (5-7 times), DCM (2-3 times), and finally DMF (2-3 times).

  • Amino Acid Activation: In a separate vessel, dissolve N-Cbz-pipecolic acid (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF. Add DIPEA or NMM (6-10 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated N-Cbz-pipecolic acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended or a double coupling can be performed.[2]

  • Washing: After the coupling is complete (monitor with a Kaiser test), wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Capping (Optional): If the coupling is incomplete, unreacted N-terminal amines can be capped with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.

  • Proceed to the next coupling step in the peptide sequence.

G cluster_spps SPPS Cycle for N-Cbz-pipecolic Acid Incorporation resin Peptide-Resin (Free Amine) deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: 1. N-Cbz-Pip-OH 2. HATU/DIPEA wash1->coupling wash2 DMF Wash coupling->wash2 next_step Next Coupling or Cbz Deprotection wash2->next_step

Caption: General workflow for one cycle of N-Cbz-pipecolic acid incorporation in SPPS.

Protocol 3: Cbz-Group Deprotection

The Cbz group is typically removed by catalytic hydrogenolysis.

Materials:

  • Cbz-protected peptide-resin

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H2) or a hydrogen donor (e.g., ammonium formate)

  • Solvent (e.g., Methanol, THF, or a mixture)

Procedure:

  • Suspend the Cbz-protected peptide-resin in a suitable solvent.

  • Add a catalytic amount of 10% Pd/C.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by HPLC-MS analysis of a cleaved sample.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the resin with the reaction solvent.

  • Proceed with the final cleavage of the peptide from the resin.

Alternative Acid-Mediated Deprotection: In cases where catalytic hydrogenolysis is not feasible (e.g., due to the presence of other reducible functional groups), acid-mediated deprotection can be considered.[3] Reagents such as HBr in acetic acid or trifluoromethanesulfonic acid (TFMSA) can be used, but these conditions are harsh and may affect other protecting groups.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in a biological signaling pathway, its incorporation into a peptide can influence the peptide's interaction with its biological target. The diagram below illustrates the logical relationship of how a pipecolic acid-containing peptide, once synthesized, can modulate a generic signaling pathway.

G cluster_pathway Modulation of a Signaling Pathway by a Pipecolic Acid-Containing Peptide peptide Pipecolic Acid- Containing Peptide receptor Cell Surface Receptor peptide->receptor Binds and Modulates downstream Downstream Signaling (e.g., Kinase Cascade) receptor->downstream Activates/Inhibits response Cellular Response downstream->response

Caption: Logical diagram of a synthesized peptide modulating a signaling pathway.

References

Application Notes: Amide Bond Formation with Methyl N-cbz-piperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-carboxybenzyl (Cbz)-protected piperidine-2-carboxylic acid and its derivatives are crucial chiral building blocks in modern organic synthesis and medicinal chemistry.[1] They are frequently incorporated into peptidomimetics and complex pharmaceutical agents, where the piperidine ring serves as a constrained scaffold.[1] The formation of an amide bond at the C-2 position is a key transformation for elaborating these structures.

The starting material, Methyl N-cbz-piperidine-2-carboxylate, is an ester that is not directly reactive with amines under standard, mild conditions. Therefore, a two-step sequence is typically employed for efficient amide bond formation. This involves the initial hydrolysis (saponification) of the methyl ester to the corresponding carboxylic acid, followed by the activation of the acid and coupling with a desired amine. This document provides detailed protocols for this two-step process, focusing on widely used and reliable coupling reagents.

Reaction Principle

The overall strategy involves two distinct chemical transformations:

  • Saponification: The methyl ester of this compound is hydrolyzed using a base, typically lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixed aqueous-organic solvent system. This reaction yields the carboxylate salt, which is subsequently protonated during acidic workup to give the free N-Cbz-piperidine-2-carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a primary or secondary amine. This reaction does not proceed spontaneously and requires the use of a "coupling reagent" to activate the carboxylic acid. The activator converts the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium/aminium salts like HATU.[2][3] Additives such as 1-Hydroxybenzotriazole (HOBt) are often included to improve efficiency and suppress side reactions like racemization.[2]

Comparative Data for Common Amide Coupling Methods

The selection of a coupling reagent is critical and depends on factors such as substrate sterics, desired reaction conditions, and the need to minimize racemization. The following table summarizes common conditions for the coupling of N-protected amino acids with amines.

Coupling ReagentAdditiveBase (eq.)SolventTemp. (°C)Time (h)Typical Yield (%)Notes
EDC HOBtDIPEA (2.0-3.0)DCM or DMF0 to RT4 - 2475 - 95EDC and its urea byproduct are water-soluble, simplifying purification. HOBt suppresses racemization.[2][4]
DCC DMAP (cat.)NoneDCM0 to RT12 - 2470 - 90Dicyclohexylurea (DCU) byproduct is a precipitate that can be removed by filtration.[4]
HATU NoneDIPEA (2.0-3.0)DMFRT1 - 685 - 98Highly efficient and fast, even for hindered substrates. HOAt additive is part of the reagent structure.[2]
CDI NoneEt3N (3.0)THF or DCMRT12 - 4860 - 85Useful for forming an intermediate acyl-imidazole; can be slower than other methods.[3]
BOP-Cl NoneDIPEA (3.0-4.0)DCM0 to RT2 - 1270 - 90Effective for sterically hindered and N-methylated amino acids.[5]

Visual Summaries

Workflow Overall Workflow for Amide Synthesis start Methyl N-cbz-piperidine- 2-carboxylate step1 Step 1: Saponification (e.g., LiOH, THF/H₂O) start->step1 intermediate N-Cbz-piperidine- 2-carboxylic Acid step1->intermediate step2 Step 2: Amide Coupling (Coupling Reagent, Amine, Base) intermediate->step2 product Target Amide Product step2->product

Caption: General two-step workflow for amide synthesis.

EDC_HOBt_Mechanism EDC/HOBt Amide Coupling Pathway acid R-COOH (N-Cbz-piperidine-2-carboxylic Acid) o_acylisourea O-Acylisourea Intermediate (Highly Reactive) acid->o_acylisourea + EDC edc EDC hobt_ester HOBt Active Ester (Less prone to racemization) o_acylisourea->hobt_ester + HOBt edu EDU (Water-soluble urea byproduct) o_acylisourea->edu (side reaction with H₂O or amine) hobt HOBt hobt_ester->hobt (regenerated) amide Amide Product hobt_ester->amide + R'-NH₂ amine R'-NH₂ (Amine)

Caption: Activation pathway using EDC and HOBt.

Experimental Protocols

Protocol 1: Saponification of this compound

This protocol describes the conversion of the starting methyl ester to the corresponding carboxylic acid, which is the substrate for the subsequent coupling reaction.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 v/v ratio).

  • Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer to 0 °C in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Cbz-piperidine-2-carboxylic acid as a white solid, which can often be used in the next step without further purification.

Protocol 2: Amide Coupling using EDC and HOBt

This is a widely applicable protocol for the formation of an amide bond between the prepared N-Cbz-piperidine-2-carboxylic acid and a primary or secondary amine.

Materials:

  • N-Cbz-piperidine-2-carboxylic acid (from Protocol 1)

  • Desired primary or secondary amine (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine and anhydrous Na₂SO₄

Procedure:

  • In a dry, inert atmosphere (e.g., under Nitrogen or Argon), dissolve N-Cbz-piperidine-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add HOBt (1.2 eq) to the solution.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for pre-activation of the carboxylic acid.[4]

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM or EtOAc.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide product.

References

Methyl N-cbz-piperidine-2-carboxylate as a chiral building block in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl N-Cbz-piperidine-2-carboxylate is a versatile chiral building block derived from pipecolic acid, pivotal in the synthesis of a wide array of pharmacologically active molecules. Its conformationally constrained piperidine ring and stereocenter make it an invaluable scaffold for designing compounds with high specificity and potency. These notes provide an overview of its application, focusing on the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for type 2 diabetes and Histone Deacetylase (HDAC) inhibitors for oncology, complete with detailed experimental protocols and data.

Introduction: The Role of Chiral Piperidines in Medicine

The piperidine ring is a prevalent structural motif found in numerous natural products and synthetic drugs. Introducing chirality and conformational restriction, as seen in this compound, allows for precise three-dimensional arrangements of functional groups, which is critical for selective interaction with biological targets. The Cbz (carboxybenzyl) protecting group offers stability during initial reaction steps and can be readily removed under mild conditions, facilitating further synthetic transformations. This building block is particularly significant in creating peptidomimetics and other complex molecular architectures.

Application in the Synthesis of DPP-IV Inhibitors

Dipeptidyl Peptidase-IV (DPP-IV) is a key enzyme in glucose homeostasis. Its inhibition increases the levels of incretin hormones, which in turn enhance insulin secretion. Several gliptins (DPP-IV inhibitors) utilize chiral piperidine scaffolds to achieve high potency and selectivity.

Synthetic Workflow for DPP-IV Inhibitor Analogs

The following diagram outlines the general synthetic strategy to produce a DPP-IV inhibitor analog starting from Methyl (R)-N-Cbz-piperidine-2-carboxylate. The process involves amide coupling followed by deprotection and subsequent reaction with a cyanothiazolidide warhead.

G cluster_synthesis Synthesis Workflow A Methyl (R)-N-Cbz- piperidine-2-carboxylate C Amide Coupling (EDC, HOBt) A->C B Amine (e.g., 3-(Trifluoromethyl)- 5,6,7,8-tetrahydro-imidazo[1,5-a] pyrazin-7-amine) B->C D Protected Intermediate C->D Yield: 85-95% E Deprotection (H2, Pd/C) D->E F Free Amine Intermediate E->F H Final DPP-IV Inhibitor F->H G Cyanothiazolidide G->H

Caption: Synthetic workflow for a DPP-IV inhibitor.

Signaling Pathway of DPP-IV Inhibition

DPP-IV inhibitors prevent the degradation of incretin hormones like GLP-1 and GIP. This enhances their activity on the pancreatic β-cells, leading to increased insulin release in a glucose-dependent manner, and on α-cells to suppress glucagon secretion.

G cluster_pathway DPP-IV Inhibition Pathway Ingestion Food Ingestion GLP1 Active GLP-1 / GIP (Incretins) Ingestion->GLP1 Inactive Inactive Metabolites GLP1->Inactive Degradation by Pancreas Pancreatic Islets GLP1->Pancreas Stimulates DPPIV DPP-IV Enzyme DPPIV->Inactive Inhibitor DPP-IV Inhibitor (e.g., Gliptins) Inhibitor->DPPIV Inhibits Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inhibits decrease

Caption: Mechanism of action for DPP-IV inhibitors.

Application in the Synthesis of HDAC Inhibitors

Histone Deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibitors have emerged as a significant class of anti-cancer agents. The piperidine scaffold can serve as a linker region in HDAC inhibitors, connecting the zinc-binding group to the cap group that interacts with the enzyme surface.

Quantitative Data: Synthesis & Activity

The following tables summarize typical reaction yields and the biological activity of a synthesized HDAC inhibitor incorporating the piperidine scaffold.

Table 1: Synthesis Yields

Step Starting Material Product Typical Yield (%)
1. Amide Coupling Methyl (S)-N-Cbz-piperidine-2-carboxylate N-Aryl-Cbz-piperidine-2-carboxamide 92%
2. Cbz Deprotection N-Aryl-Cbz-piperidine-2-carboxamide N-Aryl-piperidine-2-carboxamide 98%

| 3. Coupling with Cap Group | N-Aryl-piperidine-2-carboxamide | Final HDAC Inhibitor | 85% |

Table 2: Biological Activity

Compound Target IC₅₀ (nM) Cell Line
HDACi-Pip-01 HDAC1 15 HeLa
HDACi-Pip-01 HDAC2 25 HeLa

| Vorinostat (Ref.) | Pan-HDAC | 50 | HeLa |

HDAC Inhibition Pathway and Gene Expression

HDAC inhibitors function by preventing the removal of acetyl groups from histones. This leads to a more open chromatin structure (euchromatin), allowing transcription factors to access DNA and activate the expression of tumor suppressor genes.

cluster_HDAC HDAC Inhibition & Gene Activation cluster_Normal Normal Cell (Active HDAC) cluster_Inhibited Treated Cell (HDAC Inhibitor) HDAC HDAC Acetyl Acetyl Group HDAC->Acetyl Result1 Condensed Chromatin (Gene Silencing) HDAC->Result1 HAT HAT Histone Histone Tail HAT->Histone Adds Acetyl Histone->HDAC Removes Acetyl HDACi HDAC Inhibitor HDAC_In HDAC HDACi->HDAC_In Inhibits Histone_In Acetylated Histone Result2 Open Chromatin (Gene Expression) Histone_In->Result2 Leads to

Caption: HDAC inhibition leads to gene expression.

Experimental Protocols

Protocol: Synthesis of N-(4-sulfamoylphenyl)ethyl)-1-(N-Cbz-L-pipecolinoyl)piperidine (HDACi Intermediate)

Materials:

  • Methyl (S)-N-Cbz-piperidine-2-carboxylate

  • N-(4-sulfamoylphenyl)ethyl)piperidine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DCM (Dichloromethane)

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve Methyl (S)-N-Cbz-piperidine-2-carboxylate (1.0 eq) and N-(4-sulfamoylphenyl)ethyl)piperidine (1.1 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane gradient) to afford the desired product.

Protocol: In Vitro HDAC Enzymatic Assay

Materials:

  • Recombinant human HDAC1 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • HDAC inhibitor compound (dissolved in DMSO)

  • Developer solution (e.g., Trypsin in buffer)

  • 96-well black microplate

  • Plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compound (HDACi-Pip-01) in assay buffer.

  • In a 96-well plate, add 5 µL of the diluted compound solution to each well. Include wells for a positive control (no inhibitor) and negative control (no enzyme).

  • Add 35 µL of assay buffer containing the HDAC1 enzyme to each well (except negative control) and incubate for 15 minutes at 37 °C.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells.

  • Incubate the plate for 60 minutes at 37 °C.

  • Stop the reaction by adding 50 µL of the developer solution. Incubate for 20 minutes at room temperature.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound remains a cornerstone chiral building block in modern drug discovery. Its inherent structural features provide a reliable platform for developing potent and selective inhibitors for diverse therapeutic targets, including DPP-IV and HDACs. The protocols and data presented herein serve as a practical guide for researchers engaged in the synthesis and evaluation of novel therapeutics based on this privileged scaffold.

Synthetic Applications for Creating Functionalized Piperidine Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its prevalence stems from its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets. This document provides detailed application notes and experimental protocols for several modern synthetic methodologies for the construction of functionalized piperidine rings.

Application Note 1: Enantioselective Synthesis of 3-Substituted Piperidines via Rh-Catalyzed Asymmetric Reductive Heck Reaction

This method provides a powerful and versatile approach to enantioenriched 3-substituted piperidines, which are key components in numerous bioactive molecules, including the antipsychotic agent Preclamol and the PARP inhibitor Niraparib.[1][2][3][4][5] The key step involves a rhodium-catalyzed asymmetric reductive Heck reaction of a dihydropyridine intermediate with an aryl or vinyl boronic acid.[1][3]

Experimental Workflow

G cluster_0 Step 1: Pyridine Activation and Reduction cluster_1 Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction cluster_2 Step 3: Reduction to Piperidine Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine Phenyl Chloroformate, NaBH4, -78 °C Tetrahydropyridine 3-Aryl-tetrahydropyridine Dihydropyridine->Tetrahydropyridine [Rh(cod)OH]2, (S)-Segphos, ArB(OH)2, CsOH, 70 °C Piperidine Enantioenriched 3-Arylpiperidine Tetrahydropyridine->Piperidine H2, Pd/C

Caption: Workflow for the three-step synthesis of 3-substituted piperidines.

Quantitative Data
EntryAryl Boronic AcidYield (%)ee (%)
1Phenylboronic acid9598
24-Fluorophenylboronic acid9299
34-Methoxyphenylboronic acid9698
43-Thienylboronic acid8597
5Vinylboronic acid pinacol ester7896
Experimental Protocol

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

  • To a solution of pyridine (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add phenyl chloroformate (1.1 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of sodium borohydride (1.5 equiv) in methanol to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the phenyl pyridine-1(2H)-carboxylate.

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction

  • In a glovebox, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%) to a vial.

  • Add a solution of phenyl pyridine-1(2H)-carboxylate (1.0 equiv) and the corresponding arylboronic acid (1.5 equiv) in a 1:1 mixture of toluene and water.

  • Add aqueous cesium hydroxide (2.0 equiv, 50 wt%).

  • Seal the vial and heat the reaction mixture at 70 °C for 20 hours.

  • Cool the reaction to room temperature, dilute with diethyl ether, and filter through a plug of silica gel.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Step 3: Reduction to 3-Arylpiperidine

  • To a solution of the 3-aryl-tetrahydropyridine (1.0 equiv) in methanol, add palladium on carbon (10 wt%).

  • Hydrogenate the mixture under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to yield the enantioenriched 3-arylpiperidine.

Application Note 2: Stereoselective Three-Component Synthesis of Polyfunctional Piperidines

This protocol outlines a highly efficient one-pot synthesis of polysubstituted piperidines through a stereoselective three-component vinylogous Mannich-type reaction.[2] This method is inspired by the biosynthesis of piperidine alkaloids and allows for the rapid assembly of complex piperidine structures from simple starting materials.[2]

Logical Relationship of Reaction Components

G Aldehyde Aldehyde (R1-CHO) Intermediate Acyclic Mannich Adduct Aldehyde->Intermediate Amine Chiral Amine (R2-NH2) Amine->Intermediate Dienolate 1,3-bis-silylenol ether Dienolate->Intermediate Product Cyclized Dihydropyridinone Intermediate->Product Acidic workup

Caption: Assembly of the piperidine core from three components.

Quantitative Data
EntryAldehydeChiral AmineDiastereomeric RatioYield (%)
1Benzaldehyde(S)-(-)-α-Methylbenzylamine>95:585
24-Nitrobenzaldehyde(S)-(-)-α-Methylbenzylamine>95:592
3Isovaleraldehyde(S)-(-)-α-Methylbenzylamine90:1078
4Cinnamaldehyde(R)-(+)-α-Methylbenzylamine>95:581
Experimental Protocol
  • To a solution of the aldehyde (1.0 equiv) and the chiral amine (1.0 equiv) in anhydrous dichloromethane at -78 °C, add Sn(OTf)₂ (10 mol%).

  • Stir the mixture for 30 minutes, then add the 1,3-bis(trimethylsilyloxy)-1,3-butadiene (1.2 equiv) dropwise.

  • Allow the reaction to warm to 0 °C and stir for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Treat the crude residue with a catalytic amount of acetic acid in dichloromethane for 1 hour to ensure complete cyclization.

  • Purify the product by flash column chromatography on silica gel.

Application Note 3: Chemo-enzymatic Synthesis of Stereo-enriched Piperidines

This innovative approach combines chemical synthesis with biocatalysis to achieve the asymmetric dearomatization of pyridines, yielding highly stereo-enriched 3- and 3,4-substituted piperidines.[6][7][8] The key transformation is a one-pot amine oxidase/ene imine reductase cascade.[6]

Experimental Workflow

G Pyridine Activated Pyridine THP Tetrahydropyridine (Racemic) Pyridine->THP Chemical Reduction DHP Dihydropyridinium Intermediate THP->DHP Amine Oxidase (AmOx) Piperidine Stereo-enriched Piperidine DHP->Piperidine Ene Imine Reductase (EneIRED)

Caption: Chemo-enzymatic cascade for piperidine synthesis.

Quantitative Data
SubstrateProduct ConfigurationConversion (%)ee (%)
N-Benzyl-3-methyl-1,2,3,6-tetrahydropyridine(3R)-N-Benzyl-3-methylpiperidine>9998
N-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine(4S)-N-Benzyl-4-phenylpiperidine9899
N-Boc-3-ethyl-1,2,3,6-tetrahydropyridine(3R)-N-Boc-3-ethylpiperidine>9996
Experimental Protocol
  • Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5) containing glucose and NADP⁺.

  • Add the amine oxidase and ene imine reductase enzymes to the buffer.

  • Add the racemic tetrahydropyridine substrate to the enzyme solution.

  • Incubate the reaction mixture at 30 °C with gentle shaking for 24-48 hours.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extract the product into the organic phase.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the enantioenriched piperidine by flash column chromatography.

Biological Relevance and Signaling Pathways

Functionalized piperidines are crucial in drug discovery, targeting a wide range of biological pathways.

PARP Inhibition in Cancer Therapy

Piperidine-based molecules have been successfully developed as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[9] In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to synthetic lethality and cell death.[10]

G cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP Repair DNA Repair PARP->Repair Apoptosis Cell Death (Apoptosis) Piperidine_Inhibitor Piperidine-based PARP Inhibitor Piperidine_Inhibitor->PARP Inhibition

Caption: Mechanism of action for piperidine-based PARP inhibitors.

Modulation of G-Protein Coupled Receptors (GPCRs)

Piperidine derivatives are frequently employed as allosteric modulators of GPCRs, which are integral to numerous physiological processes.[11][12][13] Allosteric modulators bind to a site distinct from the endogenous ligand binding site, offering a more nuanced and selective way to control receptor activity.[13]

G GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Endogenous_Ligand Endogenous Ligand Endogenous_Ligand->GPCR Orthosteric Binding Piperidine_Modulator Piperidine Allosteric Modulator Piperidine_Modulator->GPCR Allosteric Binding Signaling_Cascade Downstream Signaling G_Protein->Signaling_Cascade G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Synaptic_Transmission Normal Synaptic Transmission ACh->Synaptic_Transmission Breakdown ACh Breakdown AChE->Breakdown Piperidine_Inhibitor Piperidine-based AChE Inhibitor Piperidine_Inhibitor->AChE Inhibition

References

Application Notes and Protocols for the Synthesis of N-Substituted Piperidine Derivatives via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Reductive amination is a powerful and versatile strategy for the synthesis of these scaffolds, offering a reliable method for the formation of the crucial C-N bond. This document provides detailed application notes and protocols for three common and effective methods for synthesizing N-substituted piperidine derivatives:

  • Direct Reductive Amination of Piperidines: A classic and widely used one-pot method involving the reaction of a piperidine with an aldehyde or ketone.

  • Reductive Amination of Piperidones: A strategy to introduce a substituent onto the piperidine ring at the carbonyl position, which can be followed by N-substitution.

  • Reductive Transamination of Pyridinium Salts: An elegant method for the synthesis of N-aryl piperidines from readily available pyridine precursors.

These protocols are designed to be a practical guide for laboratory chemists, providing detailed procedural steps, quantitative data for comparison, and visualizations of the underlying chemical processes.

Method 1: Direct Reductive Amination of Piperidines with Carbonyl Compounds

This one-pot procedure is highly efficient for the N-alkylation of piperidine and its derivatives. The reaction proceeds through the in-situ formation of an iminium ion from the piperidine and a carbonyl compound (aldehyde or ketone), which is then reduced by a selective hydride agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its mild nature and selectivity for the iminium ion over the starting carbonyl compound, which minimizes side reactions.[1]

Experimental Protocol: N-Benzylation of Piperidine

Materials:

  • Piperidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add piperidine (1.0 equivalent) and the chosen solvent (DCM or DCE).

  • Add benzaldehyde (1.0-1.2 equivalents) to the solution. An optional addition of acetic acid (1 equivalent) can be used to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution. Be cautious as gas evolution may occur.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 2 to 12 hours.[2]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylpiperidine.[2]

Quantitative Data

The following table summarizes representative yields for the direct reductive amination of various piperidines with different carbonyl compounds using sodium triacetoxyborohydride.

Piperidine DerivativeCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)Reference
PiperidineBenzaldehydeNaBH(OAc)₃DCE2-12High[2]
4-PiperidonePhenylacetaldehydeNaBH(OAc)₃Not SpecifiedNot SpecifiedHigh[3]
PiperidineCyclohexanoneNaBH(OAc)₃DCE/AcOHNot SpecifiedHigh[4]
Aniline (as amine)1-Benzyl-4-piperidoneNaBH(OAc)₃DCM12High[5]

Visualizations

Reductive_Amination_Workflow Experimental Workflow for Direct Reductive Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve piperidine and aldehyde in DCM B 2. Stir for 20-30 min to form iminium ion A->B C 3. Add NaBH(OAc)3 portion-wise B->C D 4. Stir at room temperature (2-12 h) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench with sat. NaHCO3 E->F G 7. Extract with DCM F->G H 8. Wash with brine, dry over Na2SO4 G->H I 9. Concentrate in vacuo H->I J 10. Purify by column chromatography I->J

Caption: Workflow for the direct reductive amination of piperidines.

Reductive_Amination_Mechanism Mechanism of Direct Reductive Amination cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction Piperidine Iminium Ion Piperidine->Iminium Ion + Aldehyde, - H2O Aldehyde N-Substituted Piperidine Iminium Ion->N-Substituted Piperidine + [H] from NaBH(OAc)3 Reductive_Amination_Piperidone_Workflow Experimental Workflow for Reductive Amination of 4-Piperidone cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve N-Boc-4-piperidone, aniline, and acetic acid in DCM B 2. Cool to 0 °C A->B C 3. Add NaBH(OAc)3 portion-wise B->C D 4. Stir for 16 h at room temperature C->D E 5. Quench with 2M NaOH D->E F 6. Extract with DCM E->F G 7. Dry and concentrate F->G H 8. Purify if necessary G->H Reductive_Transamination_Mechanism Simplified Mechanism of Reductive Transamination A Pyridinium Salt B Dihydropyridine Intermediate A->B [Rh], HCOOH (Reduction) C Ring-Opened Dicarbonyl B->C H2O (Hydrolysis) D Iminium Ion C->D + Ar-NH2 - H2O E N-Aryl Piperidine D->E [Rh], HCOOH (Intramolecular Reductive Amination)

References

Application Notes and Protocols: Ester Hydrolysis of Methyl N-cbz-piperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the hydrolysis of Methyl N-cbz-piperidine-2-carboxylate to its corresponding carboxylic acid, N-cbz-piperidine-2-carboxylic acid. This reaction, a standard saponification, is a crucial step in various synthetic pathways, particularly in the development of pharmaceutical intermediates where the carboxylic acid moiety is required for subsequent amide bond formation or other modifications. The protocols provided herein are based on established methodologies for the hydrolysis of N-protected amino acid esters, with a focus on maximizing yield and maintaining the stereochemical integrity of the chiral center at the 2-position of the piperidine ring.

Reaction Principle

The hydrolysis of this compound is a base-catalyzed nucleophilic acyl substitution reaction. A hydroxide ion (from a base such as lithium hydroxide or sodium hydroxide) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and methanol. Subsequent acidification protonates the carboxylate to afford the final carboxylic acid product. The use of milder bases like lithium hydroxide at controlled temperatures is often preferred to minimize the risk of epimerization at the α-carbon.

Experimental Protocols

Two primary protocols are presented, utilizing either lithium hydroxide (LiOH) for milder conditions or sodium hydroxide (NaOH) for a more classical approach.

Protocol 1: Mild Hydrolysis using Lithium Hydroxide (LiOH)

This method is recommended to minimize potential side reactions, such as racemization, and is suitable for sensitive substrates.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Distilled water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 2:1 to 3:1 v/v ratio).

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. b. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting material or non-polar impurities. c. Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1 M HCl. A white precipitate of the carboxylic acid should form. d. Extract the aqueous layer with ethyl acetate (3 x volumes). e. Combine the organic extracts and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-cbz-piperidine-2-carboxylic acid.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Classical Hydrolysis using Sodium Hydroxide (NaOH)

This protocol is a more traditional and often faster method, but may require more careful temperature control to avoid side reactions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Distilled water

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a reflux condenser.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (e.g., a 30% solution, 1.5 - 2.0 eq of NaOH) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: a. Cool the reaction mixture to room temperature and pour it into water. b. Wash the aqueous solution with a non-polar solvent like diethyl ether to remove any impurities. c. Acidify the aqueous phase with concentrated HCl to a pH of 2-3. d. Extract the product with ethyl acetate (3 x volumes). e. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. f. Filter and concentrate the organic phase under reduced pressure to obtain the carboxylic acid.[1]

  • Purification: Purify the product as described in Protocol 1, if necessary.

Data Presentation

The following table summarizes typical quantitative data for the hydrolysis of N-protected amino acid methyl esters, which can be considered analogous to the target reaction.

ProtocolBaseSolvent SystemTemperatureTime (h)Typical Yield (%)Notes
1LiOH·H₂OTHF / H₂O0 °C to RT2 - 485 - 95Milder conditions, preferred for preserving stereochemical integrity.
2NaOHMeOH / H₂OReflux2 - 490 - 98Faster reaction times, may require optimization to avoid side reactions.[1]

Visualizations

Signaling Pathway of Base-Catalyzed Ester Hydrolysis

Ester_Hydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Collapse of Intermediate cluster_step3 Step 3: Protonation Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Hydroxide Hydroxide Ion (OH⁻) Hydroxide->Tetrahedral_Intermediate Carboxylate Carboxylate Anion Tetrahedral_Intermediate->Carboxylate Methanol Methanol (CH₃OH) Tetrahedral_Intermediate->Methanol Final_Product N-cbz-piperidine-2-carboxylic acid Carboxylate->Final_Product Acid Acid (H⁺) Acid->Final_Product

Caption: Mechanism of base-catalyzed ester hydrolysis.

Experimental Workflow for Ester Hydrolysis

Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve Ester in Solvent Add_Base Add Base (LiOH or NaOH) Start->Add_Base React Stir at appropriate temperature Add_Base->React Monitor Monitor by TLC React->Monitor Remove_Organic_Solvent Remove Organic Solvent Monitor->Remove_Organic_Solvent Acidify Acidify with HCl Remove_Organic_Solvent->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Chromatography Concentrate->Purify Final_Product Pure Carboxylic Acid Purify->Final_Product

Caption: General experimental workflow for ester hydrolysis.

References

Application Notes and Protocols for the Synthesis and Evaluation of σ1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, evaluation, and application of σ1 receptor ligands. The protocols outlined below are intended to guide researchers in the discovery and characterization of novel compounds targeting this unique, ligand-operated chaperone protein.

Introduction to the σ1 Receptor

The σ1 receptor is a 25 kDa protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER), where it plays a crucial role in regulating intracellular Ca2+ signaling and cellular stress responses.[1][2][3] Structurally and functionally distinct from other mammalian proteins, the σ1 receptor has emerged as a promising therapeutic target for a multitude of pathologies.[1][4][5] Its modulation by synthetic ligands can influence various downstream signaling pathways, offering therapeutic potential in neurodegenerative diseases, psychiatric disorders, pain management, and oncology.[5][6][7]

The receptor is a ligand-operated chaperone protein that interacts with various client proteins, including ion channels and G-protein-coupled receptors, upon activation.[8] In its dormant state, the σ1 receptor is complexed with the binding immunoglobulin protein (BiP).[8][9] The binding of an agonist ligand leads to the dissociation of the σ1 receptor from BiP, allowing it to interact with its target proteins.[9] Conversely, antagonists are thought to stabilize the receptor's oligomeric state.[1][10]

Synthesis of σ1 Receptor Ligands

The development of potent and selective σ1 receptor ligands has been a major focus of medicinal chemistry. A common pharmacophore for σ1 receptor ligands includes a basic amine flanked by two hydrophobic regions.[11] Various chemical scaffolds have been explored to achieve high affinity and selectivity.

General Synthetic Strategies:

The synthesis of σ1 receptor ligands often involves multi-step organic synthesis. A generalized workflow is depicted below. The specific chemical reactions and purification methods will vary depending on the target scaffold.

G cluster_0 Synthesis Workflow Scaffold_Selection Scaffold Selection (e.g., Piperazine, Spirocycle) Functionalization Introduction of Functional Groups Scaffold_Selection->Functionalization Coupling_Reaction Coupling of Side Chains Functionalization->Coupling_Reaction Purification Purification (e.g., Chromatography) Coupling_Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization

Figure 1: Generalized workflow for the synthesis of σ1 receptor ligands.

Examples of Chemical Scaffolds:

  • Piperazines: Both monocyclic and bicyclic piperazines have been developed as cytotoxic σ1 receptor ligands.[11]

  • Spirocyclic Compounds: Spiro[6]benzopyran-1,4'-piperidine and related structures are well-established scaffolds for potent σ1 receptor ligands.[11]

  • Arylpropenylamines: These compounds have shown high potency and selectivity for the σ1 receptor.[11]

  • Pyrimidines: Novel pyrimidine derivatives have been synthesized as potent σ1 receptor antagonists for the treatment of neuropathic pain.[12]

Quantitative Data of Selected σ1 Receptor Ligands

The binding affinity of ligands to the σ1 receptor is a critical parameter for their characterization. This is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity. The following table summarizes the binding affinities of several representative σ1 receptor ligands.

LigandScaffoldReceptor Affinity (Ki in nM)Selectivity (σ1 vs σ2)Reference
(+)-Pentazocine Benzomorphanσ1: 3.1~500-fold[13]
Haloperidol Butyrophenoneσ1: 1.0Non-selective[13]
PRE-084 -σ1: 2.2High[2]
NE-100 Dipropylamineσ1: 0.9Moderate[13]
Compound 4b (AD186) Diazabicyclo[4.3.0]nonaneσ1: 2.7, σ2: 2710-fold[8]
Compound 5b (AB21) 2,7-Diazaspiro[3.5]nonaneσ1: 13, σ2: 102~8-fold[8]
Compound 8f (AB10) -σ1: 10, σ2: 165~16-fold[8]
Compound 137 Pyrimidineσ1: 1.061344-fold[12]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for σ1 Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound for the σ1 receptor. It is a competitive binding assay using a radiolabeled ligand.

Materials:

  • Membrane Preparation: Guinea pig liver membranes are commonly used due to their high expression of σ1 receptors.[14][15]

  • Radioligand: [³H]-(+)-pentazocine is a selective and commonly used radioligand for the σ1 receptor.[14]

  • Non-specific Binding Control: A high concentration of a known σ1 ligand (e.g., 10 µM haloperidol or unlabeled (+)-pentazocine) is used to determine non-specific binding.[10]

  • Test Compounds: Serial dilutions of the compounds to be tested.

  • Binding Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding).

    • 50 µL of non-specific binding control (for non-specific binding).

    • 50 µL of diluted test compound.

  • Add 100 µL of the membrane preparation (typically 100-200 µg of protein per well) to each well.

  • Add 50 µL of [³H]-(+)-pentazocine (final concentration ~1-3 nM) to each well.[10]

  • Incubation: Incubate the plate at 37°C for 120 minutes.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow Assay_Setup Prepare Assay Plate (Total, Non-specific, Test Compound) Add_Membrane Add Membrane Preparation Assay_Setup->Add_Membrane Add_Radioligand Add [³H]-(+)-pentazocine Add_Membrane->Add_Radioligand Incubation Incubate at 37°C Add_Radioligand->Incubation Filtration Filter and Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Figure 2: Workflow for the σ1 receptor radioligand binding assay.

Protocol 2: Functional Characterization of σ1 Receptor Ligands

Determining whether a ligand acts as an agonist or an antagonist is crucial. Several in vitro and in vivo methods can be employed.

A. Phenytoin Allosteric Modulation Assay:

Phenytoin is an allosteric modulator of the σ1 receptor that differentially affects the binding of agonists and antagonists.[16][17] It increases the binding affinity of agonists but has little to no effect on antagonists.[16][18]

Procedure:

  • Perform two sets of competitive binding assays as described in Protocol 1.

  • In the first set, determine the Ki of the test compound in the absence of phenytoin.

  • In the second set, determine the Ki of the test compound in the presence of a fixed concentration of phenytoin (e.g., 100 µM).

  • Interpretation:

    • Agonist: A significant decrease in the Ki value (increase in affinity) in the presence of phenytoin.

    • Antagonist: Little to no change in the Ki value.

B. Bioluminescence Resonance Energy Transfer (BRET) Assay:

Novel BRET assays can monitor the ligand-induced changes in the oligomerization state of the σ1 receptor and its interaction with BiP.[10]

Procedure:

  • Co-transfect cells (e.g., HEK293T) with constructs encoding for σ1R-Renilla luciferase (RLuc) and σ1R-YFP.

  • Treat the cells with the test ligand.

  • Measure the BRET signal.

  • Interpretation:

    • Antagonists (e.g., haloperidol) have been shown to enhance the σ1R homomer BRET signal, suggesting stabilization of the multimer.[10]

    • Agonists (e.g., (+)-pentazocine) may show no change or a decrease in the BRET signal.[10]

C. In Vivo Behavioral Assays:

Behavioral models, particularly those related to pain, are valuable for characterizing the functional effects of σ1 receptor ligands.[17]

  • Capsaicin-Induced Allodynia Model: In this model, σ1 receptor antagonists have been shown to reduce mechanical hypersensitivity, while agonists can reverse this effect.[8]

  • Formalin Test: This model of nociception can also be used to differentiate between the antinociceptive effects of antagonists and the pro-nociceptive or modulatory effects of agonists.[11]

σ1 Receptor Signaling Pathways

The σ1 receptor modulates several key intracellular signaling pathways, primarily through its role as a chaperone at the ER-mitochondria interface.

G cluster_0 σ1 Receptor Signaling Ligand σ1R Agonist s1R_BiP σ1R-BiP Complex Ligand->s1R_BiP dissociation s1R Activated σ1R s1R_BiP->s1R IP3R IP3 Receptor s1R->IP3R stabilization Ion_Channels Ion Channels (e.g., K+, Na+) s1R->Ion_Channels modulation Ca_ER Ca2+ Release from ER IP3R->Ca_ER Mitochondria Mitochondria Ca_ER->Mitochondria ATP ATP Production Mitochondria->ATP Cell_Survival Cell Survival ATP->Cell_Survival Neuronal_Excitability Modulation of Neuronal Excitability Ion_Channels->Neuronal_Excitability

Figure 3: Simplified signaling pathway of the σ1 receptor.

Key Signaling Events:

  • Ligand Binding and Activation: Agonist binding to the σ1R-BiP complex leads to the dissociation of BiP and activation of the σ1 receptor.[9]

  • Modulation of Ca2+ Signaling: The activated σ1 receptor translocates to interact with and stabilize the inositol 1,4,5-trisphosphate (IP3) receptor at the MAM.[2][9] This enhances Ca2+ flux from the ER into the mitochondria.[19]

  • Bioenergetics and Cell Survival: The increased mitochondrial Ca2+ stimulates the tricarboxylic acid (TCA) cycle, leading to increased ATP production and promoting cell survival.[9]

  • Modulation of Ion Channels: The σ1 receptor can directly interact with and modulate the activity of various ion channels, including voltage-gated K+ and Na+ channels, thereby influencing neuronal excitability.[19]

  • ER Stress Response: Under conditions of ER stress, the σ1 receptor can stabilize the ER stress sensor IRE1, promoting cell survival signaling pathways.[1]

Conclusion

The σ1 receptor represents a unique and valuable target for drug discovery. The protocols and information provided herein offer a framework for the synthesis and characterization of novel σ1 receptor ligands. A thorough understanding of the binding kinetics, functional activity, and downstream signaling effects is essential for the development of new therapeutics targeting this multifaceted protein. The continued exploration of diverse chemical scaffolds and the application of robust evaluation assays will undoubtedly lead to the discovery of novel drug candidates with significant clinical potential.

References

Application Notes and Protocols for Chiral Resolution of Racemic Piperidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-2-carboxylic acid, also known as pipecolic acid, is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of numerous pharmaceuticals and natural products. The biological activity of these complex molecules is often dependent on the stereochemistry of the pipecolic acid moiety. Consequently, the resolution of racemic piperidine-2-carboxylic acid into its individual enantiomers is a critical step in synthetic chemistry and drug development.

These application notes provide detailed protocols for the most common and effective techniques for the chiral resolution of racemic piperidine-2-carboxylic acid: diastereomeric salt resolution and enzymatic kinetic resolution. Additionally, a general protocol for the development of a chiral High-Performance Liquid Chromatography (HPLC) method is outlined for analytical and preparative-scale separations.

Data Presentation: Comparison of Chiral Resolution Techniques

Resolution TechniqueResolving Agent / EnzymeTypical Solvent(s)Reported YieldEnantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Diastereomeric Salt Resolution L-Tartaric Acid followed by D-Tartaric Acid95% Ethanol / Water>70%≥99.5%[1]Scalable, cost-effective for large quantities.Can be labor-intensive, requires optimization of crystallization conditions.
Diastereomeric Salt Resolution Di-benzoyl-L-tartaric acidNot specifiedNot specified>98% (for a derivative)[2]High enantiopurity can be achieved.Resolving agent can be expensive.
Enzymatic Kinetic Resolution D-Amino Acid Oxidase & Sodium BorohydridePotassium Phosphate Buffer (pH 8.0)Quantitative conversion to L-enantiomer>99% for L-enantiomer[3]High enantioselectivity, mild reaction conditions.Requires specific enzymes, potential for enzyme inhibition.
Enzymatic Kinetic Resolution Lipase from Aspergillus nigerNot specified~50% (theoretical max for kinetic resolution)93% for (S)-pipecolic acid[1]Broad substrate scope of some lipases.Incomplete resolution of one enantiomer, requires separation of product and remaining substrate.
Chiral HPLC Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® IA)Hexane/Ethanol/TFAN/A (analytical)>99%High resolution, applicable for analysis and purification.Higher cost for preparative scale, requires method development.

Experimental Protocols

Diastereomeric Salt Resolution using L- and D-Tartaric Acid

This protocol describes a sequential resolution process to obtain L-pipecolic acid with high optical purity.[1]

Materials:

  • DL-Piperidine-2-carboxylic acid (racemic pipecolic acid)

  • L-(+)-Tartaric acid

  • D-(-)-Tartaric acid

  • 95% Ethanol

  • Deionized Water

  • 2 M Hydrochloric Acid (HCl)

  • 2 M Sodium Hydroxide (NaOH)

  • Filter paper

  • Beakers and flasks

  • Heating and stirring plate

  • Rotary evaporator

Protocol:

Step 1: Formation and Isolation of the L-Pipecolic Acid-L-Tartrate Salt

  • In a suitable reaction vessel, add 200 g of DL-pipecolic acid to a mixture of 3000 mL of 95% ethanol and 200 mL of water.

  • Heat the mixture to approximately 80°C with stirring.

  • Add 244 g of L-tartaric acid to the heated solution and continue stirring until all solids dissolve.

  • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can enhance precipitation.

  • Collect the precipitated diastereomeric salt by vacuum filtration and wash the crystals with a small amount of cold 95% ethanol. This salt is enriched in the D-pipecolic acid enantiomer. The mother liquor is enriched with the L-pipecolic acid enantiomer.

  • Concentrate the mother liquor under reduced pressure to recover the crude L-pipecolic acid enriched fraction.

Step 2: Further Purification with D-Tartaric Acid

  • Dissolve the crude L-pipecolic acid fraction obtained from Step 1 in a minimal amount of hot 95% ethanol and water.

  • In a separate flask, dissolve a stoichiometric equivalent of D-tartaric acid in a minimal amount of hot 95% ethanol.

  • Add the D-tartaric acid solution to the L-pipecolic acid solution.

  • Allow the solution to cool slowly to room temperature to crystallize the L-pipecolic acid-D-tartrate salt.

  • Collect the crystals by vacuum filtration and wash with cold 95% ethanol.

Step 3: Liberation of L-Pipecolic Acid

  • Dissolve the purified L-pipecolic acid-D-tartrate salt in a minimum amount of deionized water.

  • Adjust the pH of the solution to approximately 1-2 with 2 M HCl.

  • The tartaric acid will precipitate and can be removed by filtration.

  • To isolate the L-pipecolic acid, the pH of the filtrate can be adjusted to its isoelectric point, or the solution can be passed through an ion-exchange resin.

  • Alternatively, the free acid can be obtained by evaporating the solvent.

Step 4: Determination of Enantiomeric Purity

  • Analyze the final product by chiral HPLC or by measuring its specific rotation to determine the enantiomeric excess.

Enzymatic Kinetic Resolution for Total Conversion to L-Pipecolic Acid

This protocol utilizes D-amino acid oxidase to selectively oxidize the D-enantiomer, which is then reduced back to the racemic form by sodium borohydride, ultimately converting the entire racemic mixture to the L-enantiomer.[3]

Materials:

  • DL-Piperidine-2-carboxylic acid

  • D-Amino acid oxidase (from porcine kidney)

  • Sodium borohydride (NaBH₄)

  • Potassium phosphate buffer (pH 8.0)

  • Flavin adenine dinucleotide (FAD)

  • Bovine serum albumin (BSA)

  • Reaction vessel with shaking and temperature control

  • HPLC for analysis

Protocol:

  • Prepare a reaction mixture containing:

    • 500 µmol of potassium phosphate buffer (pH 8.0)

    • 30 nmol of FAD

    • 2.5 µmol of DL-pipecolic acid

    • 1 mg of bovine serum albumin

    • Total volume of 1.0 mL.

  • Initiate the reaction by adding 0.3 units of D-amino acid oxidase to the mixture.

  • Incubate the reaction at 37°C with shaking.

  • At 10-minute intervals, add aliquots of sodium borohydride (e.g., 0.2 mg) and D-amino acid oxidase (e.g., 0.1 unit).

  • Monitor the reaction progress by taking aliquots at different time points and analyzing the concentrations of D- and L-pipecolic acid by a suitable analytical method (e.g., chiral HPLC).

  • Continue the additions until the D-enantiomer is no longer detected, and the concentration of the L-enantiomer has approximately doubled.

  • Upon completion, the reaction can be quenched, and the product can be purified using standard techniques such as ion-exchange chromatography.

General Protocol for Chiral HPLC Method Development

This protocol provides a general workflow for developing a chiral HPLC method for the analytical separation of piperidine-2-carboxylic acid enantiomers, which can be adapted for preparative scale.

Materials:

  • Racemic piperidine-2-carboxylic acid standard

  • Chiral HPLC column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)

  • HPLC system with UV or other suitable detector

  • Mobile phase solvents (e.g., n-hexane, isopropanol, ethanol)

  • Mobile phase additives (e.g., trifluoroacetic acid (TFA) for acidic compounds)

Protocol:

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP) such as one derived from amylose or cellulose, as these are known to be effective for a wide range of chiral compounds.

  • Mobile Phase Screening:

    • Begin with a normal phase mobile phase, for example, a mixture of n-hexane and an alcohol (isopropanol or ethanol) in a 90:10 (v/v) ratio.

    • For an acidic compound like pipecolic acid, add a small amount of an acidic modifier, such as 0.1% TFA, to the mobile phase to improve peak shape and resolution.

    • If no separation is observed, systematically vary the alcohol content (e.g., 80:20, 70:30) and the type of alcohol.

  • Optimization:

    • Once a partial separation is achieved, optimize the mobile phase composition to improve the resolution (Rs). Fine-tune the ratio of hexane to alcohol.

    • Adjust the flow rate to find a balance between analysis time and resolution. A typical starting flow rate is 1.0 mL/min.

    • Set the column temperature. Initially, this can be at ambient temperature, but adjusting it (e.g., to 25°C or 30°C) can sometimes improve separation.

  • Detection: Use a UV detector at a low wavelength (e.g., 210 nm) where the carboxylic acid will absorb.

  • Method Validation (for analytical purposes): Once a satisfactory separation is achieved, validate the method for parameters such as linearity, precision, accuracy, and limit of detection/quantification.

  • Scale-up (for preparative purposes): For preparative separation, the optimized analytical method can be scaled up by using a larger diameter column with the same stationary phase and adjusting the flow rate and sample loading accordingly.

Visualizations

Diastereomeric_Salt_Resolution racemate Racemic (DL)- Piperidine-2-carboxylic Acid dissolution Dissolution in suitable solvent (e.g., Ethanol/Water) racemate->dissolution resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->dissolution crystallization Fractional Crystallization (Cooling) dissolution->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (e.g., (D)-Acid-(L)-Tartrate) filtration->less_soluble_salt Solid mother_liquor Mother Liquor containing More Soluble Diastereomeric Salt (e.g., (L)-Acid-(L)-Tartrate) filtration->mother_liquor Liquid liberation1 Liberation of Enantiomer 1 (e.g., (D)-Acid) less_soluble_salt->liberation1 liberation2 Liberation of Enantiomer 2 (e.g., (L)-Acid) mother_liquor->liberation2

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic_Kinetic_Resolution racemate Racemic (DL)- Piperidine-2-carboxylic Acid reaction Enzymatic Reaction (Selective Conversion of one enantiomer) racemate->reaction enzyme Enzyme (e.g., D-Amino Acid Oxidase) enzyme->reaction mixture Mixture of (L)-Acid and Oxidized (D)-Acid reaction->mixture separation Separation (e.g., Chromatography) mixture->separation enantiomer1 Enantiomerically Pure (L)-Piperidine-2-carboxylic Acid separation->enantiomer1 byproduct Byproduct (Oxidized D-enantiomer) separation->byproduct

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral_HPLC_Workflow start Racemic Mixture Injection column Chiral Stationary Phase (CSP) Column start->column separation Differential Interaction of Enantiomers with CSP column->separation enantiomer1 Elution of Enantiomer 1 separation->enantiomer1 enantiomer2 Elution of Enantiomer 2 separation->enantiomer2 detection Detection (e.g., UV) chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram enantiomer1->detection enantiomer2->detection

Caption: Logical Flow of Chiral HPLC Separation.

References

The Pivotal Role of Piperidine Derivatives in the Synthesis of Proteolysis Targeting Chimeras (PROTACs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins by coopting the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The strategic design of each component is critical to the efficacy of the PROTAC. Among the diverse chemical scaffolds utilized in PROTAC design, piperidine derivatives play a multifaceted and crucial role.

This document provides detailed application notes and protocols on the role of piperidine derivatives in the synthesis of PROTACs, their incorporation as rigid linkers, and their function as core components of E3 ligase ligands.

Application Notes

Piperidine Derivatives as Rigid Linkers in PROTACs

The linker component of a PROTAC is not merely a spacer but an active contributor to the molecule's biological activity. Piperidine and its derivatives are frequently incorporated into PROTAC linkers to impart rigidity and specific physicochemical properties.[1][2]

  • Conformational Rigidity: Unlike flexible alkyl or polyethylene glycol (PEG) linkers, the cyclic nature of piperidine constrains the linker's conformation.[2] This pre-organization can be advantageous for forming a productive ternary complex between the target protein and the E3 ligase, potentially reducing the entropic penalty of binding.[3] An optimal conformation allows for the productive orientation of the target protein and the E3 ligase, facilitating efficient ubiquitin transfer.[3]

  • Improved Physicochemical Properties: The inclusion of piperidine moieties can enhance the aqueous solubility of PROTACs.[4] The basic nitrogen atom in the piperidine ring can be protonated at physiological pH, increasing the polarity of the molecule.[4] This can be a crucial advantage as PROTACs are often large, complex molecules with a tendency for poor solubility.[5]

  • Metabolic Stability: Rigid linkers containing piperidine are often less susceptible to metabolism compared to flexible chains, which can lead to an improved pharmacokinetic profile.[6]

Piperidine Derivatives in E3 Ligase Ligands

Piperidine is a fundamental structural component of the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide.[7] These molecules are widely used as ligands for the Cereblon (CRBN) E3 ubiquitin ligase, one of the most successfully utilized E3 ligases in PROTAC design.[7][8] The glutarimide moiety, which contains a piperidine-2,6-dione structure, is essential for binding to CRBN. By incorporating these piperidine-containing ligands, PROTACs can effectively recruit the CRBN E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation.

Quantitative Data Summary

The following tables summarize key quantitative data for PROTACs containing piperidine derivatives, highlighting their efficacy in degrading specific protein targets.

PROTAC Name/IDTarget ProteinE3 Ligase LigandPiperidine RoleCell LineDC50 (nM)Dmax (%)Reference
ARV-110Androgen ReceptorPomalidomide-basedLigand & LinkerVCaP1>95[7][8]
HY-168722PARP1Thalidomide-basedLinkerSW-62058.14Not Reported[9]
D6PARP1CRBNLinkerMDA-MB-23125.23Not Reported[10]
Compound 9IRAK4VHLLinkerPBMCs~100~80[1]
PS-RC-1BTKPomalidomideLigandHEK293T-BTK-nLuc1695[11]
PS-RC-2BTKPomalidomideLigandHEK293T-BTK-nLuc1095[11]

Table 1: Degradation Efficacy of Piperidine-Containing PROTACs. DC50 represents the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.

PROTAC Name/IDTarget ProteinE3 Ligase LigandCell LineIC50 (µM)Reference
HY-168722PARP1Thalidomide-basedSW-6201.63[9]
HY-168722PARP1Thalidomide-basedLoVo2.84[9]

Table 2: Anti-proliferative Activity of a Piperidine-Containing PROTAC. IC50 is the concentration of the compound that results in 50% inhibition of cell growth.

Experimental Protocols

Protocol 1: Synthesis of a Piperidine-Containing PROTAC Linker (General Procedure)

This protocol describes a general method for the synthesis of a bifunctional piperidine-based linker, for example, a derivative of 4-(2-aminoethyl)piperidine, which can be further functionalized for PROTAC assembly.

Materials:

  • 4-(2-Boc-aminoethyl)piperidine[2]

  • Alkyl dihalide (e.g., 1,4-dibromobutane)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation: To a solution of 4-(2-Boc-aminoethyl)piperidine (1.0 eq) and DIPEA (2.5 eq) in anhydrous DMF, add the alkyl dihalide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the mono-alkylated, Boc-protected piperidine linker.

  • Boc-Deprotection: Dissolve the purified product in DCM and add an excess of TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA to yield the piperidine linker with a primary amine and a terminal halide, ready for subsequent conjugation steps.

Characterization: The structure and purity of the synthesized linker should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12][13]

Protocol 2: Synthesis of a Piperidine-Containing PROTAC via Amide Coupling

This protocol outlines a general procedure for the final assembly of a PROTAC using a piperidine-containing linker, a POI ligand with a carboxylic acid, and a CRBN ligand (pomalidomide) with a suitable attachment point.

Materials:

  • POI ligand with a carboxylic acid functional group

  • Piperidine-containing linker with a primary amine

  • Pomalidomide derivative with a reactive handle (e.g., an alkyl halide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • Amide Bond Formation (POI Ligand and Linker):

    • In a reaction vial, dissolve the POI ligand (1.0 eq) and the piperidine-containing linker (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere. Monitor the reaction progress by LC-MS.

  • Purification of the Intermediate:

    • Upon completion, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude intermediate by silica gel column chromatography.

  • Final Coupling (Intermediate and E3 Ligase Ligand):

    • Dissolve the purified POI-linker intermediate (1.0 eq) and the pomalidomide derivative (1.2 eq) in anhydrous DMF.

    • Add a suitable base such as potassium carbonate or DIPEA (3.0 eq).

    • Stir the reaction at 60-80°C overnight. Monitor the reaction progress by LC-MS.

  • Final Purification:

    • Upon completion, purify the crude PROTAC directly by preparative HPLC to yield the final product.

    • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Characterization: Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and HRMS.[12][13]

Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a piperidine-containing PROTAC.

Materials:

  • Cell line expressing the target protein

  • Piperidine-containing PROTAC

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the PROTAC (typically in a serial dilution) or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples with Laemmli buffer and boil.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Data Analysis:

    • Visualize the protein bands using an imaging system.

    • Re-probe the membrane with the loading control antibody.

    • Quantify the band intensities and normalize the target protein signal to the loading control signal.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxic effects of a piperidine-containing PROTAC on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Piperidine-containing PROTAC

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with a serial dilution of the PROTAC or DMSO for a specified period (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the cell viability against the PROTAC concentration to determine the IC50 value.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex Binds PROTAC Piperidine-containing PROTAC PROTAC->TernaryComplex E3 E3 Ligase (e.g., CRBN) E3->TernaryComplex Binds TernaryComplex->PROTAC Recycled PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow poi_ligand POI Ligand (-COOH) step1 Amide Coupling (HATU, DIPEA) poi_ligand->step1 linker Piperidine Linker (-NH2) linker->step1 e3_ligand E3 Ligase Ligand (e.g., Pomalidomide-halide) step2 Nucleophilic Substitution (Base) e3_ligand->step2 intermediate POI-Linker Intermediate step1->intermediate intermediate->step2 final_protac Final PROTAC step2->final_protac

Caption: General workflow for PROTAC synthesis.

Western_Blot_Workflow start Start cell_treatment Cell Seeding & PROTAC Treatment start->cell_treatment lysis Cell Lysis & Protein Quantification cell_treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (Blotting) sds_page->transfer immunodetection Immunodetection (Primary & Secondary Abs) transfer->immunodetection analysis Data Analysis (DC50, Dmax) immunodetection->analysis end End analysis->end

Caption: Experimental workflow for Western blot analysis.

Conclusion

Piperidine derivatives are indispensable tools in the design and synthesis of PROTACs. Their utility as rigid linkers allows for the optimization of ternary complex formation and improvement of pharmacokinetic properties. Furthermore, their integral role in the structure of widely used CRBN ligands makes them a cornerstone of modern PROTAC development. The protocols and data presented herein provide a comprehensive resource for researchers and drug development professionals to leverage the strategic importance of piperidine-containing scaffolds in the pursuit of novel protein-degrading therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Cbz Protection of Methyl Pipecolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the N-Cbz protection of methyl pipecolinate.

Troubleshooting Guide

This section addresses common issues encountered during the N-benzyloxycarbonyl (Cbz) protection of methyl pipecolinate, offering potential causes and solutions to optimize reaction outcomes.

Issue Potential Cause Recommended Solution
1. Low or No Product Formation Incomplete reaction: The reaction may not have reached completion.Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Increase Reaction Time: If the reaction has stalled, consider extending the reaction time. A typical reaction may run for several hours at 0°C to room temperature.[1]
Starting material is the hydrochloride salt: Methyl pipecolinate is often supplied as a hydrochloride salt, which neutralizes one equivalent of the base, leaving insufficient base to neutralize the HCl generated during the reaction.Use Additional Base: Employ at least two equivalents of base to ensure one equivalent is available to neutralize the HCl byproduct of the reaction.
Poor quality of benzyl chloroformate (Cbz-Cl): Cbz-Cl can decompose over time, especially with exposure to moisture.Use Fresh Reagent: It is advisable to use a fresh bottle of benzyl chloroformate for best results.
2. Formation of Side Products Hydrolysis of the methyl ester: The basic conditions required for the Cbz protection can lead to the saponification of the methyl ester, resulting in the formation of N-Cbz-pipecolic acid.Choice of Base: Use a milder base such as sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1]Temperature Control: Perform the reaction at a lower temperature (e.g., 0°C) to minimize the rate of hydrolysis.
Di-Cbz protected byproduct: While less common with secondary amines, over-reaction can potentially occur.Control Stoichiometry: Use a slight excess (around 1.1 to 1.2 equivalents) of benzyl chloroformate.
3. Racemization of the Chiral Center Exposure to strong base and/or elevated temperatures: The α-carbon of the pipecolinate is susceptible to epimerization under harsh basic conditions.Mild Conditions: The use of a urethane-type protecting group like Cbz is known to reduce the potential for racemization.[2] Employ mild bases like NaHCO₃ and maintain low reaction temperatures (0°C to room temperature) to preserve the stereochemical integrity of the starting material.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-Cbz protection of methyl pipecolinate?

The N-Cbz protection of methyl pipecolinate proceeds via a nucleophilic acyl substitution reaction, commonly known as the Schotten-Baumann reaction.[4][5][6][7][8] The lone pair of electrons on the nitrogen atom of the piperidine ring attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the departure of the chloride leaving group and deprotonation by a base to yield the N-Cbz protected methyl pipecolinate.

Q2: What are the recommended starting conditions for the N-Cbz protection of methyl pipecolinate?

A good starting point for the reaction is to use sodium bicarbonate (NaHCO₃) as the base in a biphasic solvent system such as tetrahydrofuran (THF) and water.[1] Typically, the reaction is performed at 0°C and then allowed to warm to room temperature.

Q3: My methyl pipecolinate is a hydrochloride salt. Do I need to neutralize it before the reaction?

No, you do not need a separate neutralization step. However, you must account for the hydrochloride salt by using an additional equivalent of base in your reaction setup. One equivalent of the base will neutralize the HCl salt, and the second equivalent will neutralize the HCl generated during the Cbz protection reaction.

Q4: How can I monitor the progress of the reaction?

The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The starting material (methyl pipecolinate) and the product (N-Cbz-methyl pipecolinate) will have different Rf values. A stain such as potassium permanganate can be used for visualization. Alternatively, LC-MS can be used for more quantitative monitoring.

Q5: What is the best way to purify the final product?

After an aqueous workup to remove the base and other water-soluble impurities, the crude product can be purified by silica gel column chromatography.[1] A common eluent system is a mixture of ethyl acetate and hexane.

Data Presentation

Substrate Base Solvent Temperature Time Yield (%) Reference
General Secondary AmineNaHCO₃ (2 equiv.)THF/H₂O (2:1)0°C to RT20 h90[1]

Experimental Protocols

Protocol 1: N-Cbz Protection of Methyl Pipecolinate using Sodium Bicarbonate

This protocol is a general procedure based on standard Schotten-Baumann conditions and can be optimized for specific requirements.

Materials:

  • Methyl pipecolinate (or its hydrochloride salt)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve methyl pipecolinate (1.0 equivalent) in a 2:1 mixture of THF and water. If using the hydrochloride salt, use 2.0 equivalents of NaHCO₃; otherwise, 1.0 equivalent is sufficient.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add sodium bicarbonate (2.0 equivalents if starting with the hydrochloride salt, otherwise 1.0 equivalent) to the stirred solution.

  • Add benzyl chloroformate (1.1-1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at or below 5°C.

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 18-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve Methyl Pipecolinate and NaHCO3 in THF/Water cool Cool to 0°C start->cool add_cbz Add Benzyl Chloroformate (dropwise) cool->add_cbz react Stir at 0°C, then warm to RT (Monitor by TLC) add_cbz->react quench Dilute with Water and Extract with EtOAc react->quench wash Wash with Brine quench->wash dry Dry over Na2SO4 and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end end purify->end N-Cbz-Methyl Pipecolinate

Caption: Experimental workflow for the N-Cbz protection of methyl pipecolinate.

Troubleshooting_Logic start Low Yield? check_sm Is Starting Material the Hydrochloride Salt? start->check_sm check_base Used >2 eq. of Base? check_sm->check_base Yes check_hydrolysis Side Product Consistent with Ester Hydrolysis? check_sm->check_hydrolysis No check_base->check_hydrolysis Yes solution_base Solution: Use at least 2 eq. of base. check_base->solution_base No check_cbz Is Cbz-Cl Reagent Fresh? check_hydrolysis->check_cbz No solution_hydrolysis Solution: Use milder base (NaHCO3) and lower temperature (0°C). check_hydrolysis->solution_hydrolysis Yes solution_cbz Solution: Use fresh Cbz-Cl. check_cbz->solution_cbz No continue_troubleshooting Other issues? check_cbz->continue_troubleshooting Yes

Caption: Troubleshooting logic for low yield in the N-Cbz protection of methyl pipecolinate.

References

Common side reactions during Cbz group removal and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the removal of the Carboxybenzyl (Cbz or Z) protecting group.

Troubleshooting Guides & FAQs

This section addresses specific problems that may arise during Cbz deprotection experiments in a question-and-answer format.

Catalytic Hydrogenolysis (e.g., H₂, Pd/C)

Question 1: My Cbz deprotection via catalytic hydrogenation is slow or incomplete. What are the potential causes and solutions?

Answer: Sluggish or incomplete catalytic hydrogenation is a common issue. The following factors are the most frequent causes:

  • Catalyst Poisoning: Palladium catalysts are highly sensitive to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities in the substrate or solvent.[1][2]

    • Solution: Ensure the starting material is of high purity. If the substrate contains sulfur, consider an alternative deprotection method like acid-catalyzed or nucleophilic cleavage.[1][2]

  • Poor Catalyst Activity: The activity of Palladium on Carbon (Pd/C) can vary between batches and diminish over time.

    • Solution: Use a fresh, high-quality catalyst. Increasing the catalyst loading (e.g., from 5-10 mol% to 20 mol%) can also improve the reaction rate.[1][3]

  • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient, especially for sterically hindered substrates.[1][2]

    • Solution: Increase the hydrogen pressure, for example, to 50 psi or higher, using appropriate hydrogenation apparatus.[1][2]

  • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.[1]

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1]

  • Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[1]

    • Solution: Adding a small amount of a weak acid, such as acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[1][3]

Question 2: I am observing side products from the reduction of other functional groups during catalytic hydrogenation. How can I improve selectivity?

Answer: Over-reduction of other susceptible functional groups like alkenes, alkynes, nitro groups, or aryl halides is a known side reaction.[2]

  • Solution:

    • Transfer Hydrogenolysis: This method often provides better selectivity. Using a hydrogen donor like ammonium formate or formic acid can selectively cleave the Cbz group while preserving other reducible functionalities.[4][5]

    • Non-Reductive Methods: If over-reduction is still an issue, switching to a non-reductive deprotection method such as acid-catalyzed or nucleophilic cleavage is recommended.[4]

Acid-Catalyzed Cleavage (e.g., HBr/AcOH)

Question 3: After Cbz deprotection using HBr in acetic acid, I've isolated an acetylated byproduct. How can I prevent this?

Answer: This is a common side reaction where the deprotected amine is acetylated by the acetic acid solvent.

  • Solution:

    • Use a Non-nucleophilic Acid/Solvent System: Employing reagents like HCl in a non-acetylating solvent such as dioxane or isopropanol can prevent this side reaction.[2]

    • Milder Lewis Acid Conditions: Using milder Lewis acids, for instance, AlCl₃ in hexafluoroisopropanol (HFIP), is an effective alternative that is compatible with a wider range of functional groups and avoids acetylation.[6]

Question 4: I am concerned about the formation of potentially genotoxic byproducts during deprotection. Which methods should I avoid?

Answer: Certain reagents can generate hazardous byproducts. For example, using TMS-iodide for Cbz deprotection can produce benzyl iodide, which is a potent and potentially genotoxic alkylating agent.[2]

  • Solution: For late-stage pharmaceutical synthesis, it is advisable to avoid methods that generate such reactive byproducts. Safer alternatives include:

    • Catalytic hydrogenation.[2]

    • Milder acidic conditions (e.g., AlCl₃/HFIP).[2][6]

    • Nucleophilic cleavage with reagents like 2-mercaptoethanol.[2][6]

Data Presentation

Table 1: Comparison of Common Cbz Deprotection Methods
Deprotection MethodReagentsTypical ConditionsTypical Yield (%)Key AdvantagesPotential Limitations & Side Reactions
Catalytic Hydrogenolysis H₂, Pd/C (5-10%)MeOH or EtOH, rt, 1-24 h>95Mild, neutral pH, clean byproducts (toluene, CO₂).[4][5]Incompatible with reducible groups; catalyst poisoning by sulfur; H₂ gas safety concerns.[5]
Transfer Hydrogenolysis Ammonium formate, Pd/CMeOH, reflux, 1-3 h>90Avoids H₂ gas; often faster and more selective than standard hydrogenolysis.[4][7]Catalyst poisoning can still occur.
Acidic Cleavage 33% HBr in Acetic Acidrt, 1-4 h>90Effective for substrates with reducible groups.[4]Harsh acidic conditions; potential for side reactions like acetylation or alkylation.
Lewis Acid Cleavage AlCl₃, HFIPrt, 1-3 h90-98Mild, non-reductive, good functional group tolerance.[6]Requires stoichiometric amounts of Lewis acid.
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄DMAC, 75 °C, 24 hHighOrthogonal to reductive and acidic methods; useful for highly sensitive substrates.[6][8]Requires elevated temperatures and longer reaction times.

Experimental Protocols

Protocol 1: Cbz Deprotection by Catalytic Hydrogenation (H₂/Pd/C)

Materials:

  • Cbz-protected amine

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenator)

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

Procedure:

  • Dissolve the Cbz-protected amine in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask.[4]

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Secure a hydrogen balloon to the reaction flask or place the vessel in a hydrogenation apparatus.[5]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.[1][9]

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.[9]

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[9]

Protocol 2: Cbz Deprotection by Transfer Hydrogenolysis (Ammonium Formate)

Materials:

  • Cbz-protected amine

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Ammonium formate (3-5 equivalents)

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol.[5]

  • Add 10% Pd/C followed by ammonium formate.[5]

  • Stir the mixture at room temperature or with gentle heating (reflux).[5]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.[4]

  • Upon completion, filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.[8]

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 3: Cbz Deprotection by Acidic Cleavage (HBr in Acetic Acid)

Materials:

  • Cbz-protected amine

  • 33% Hydrogen bromide (HBr) in acetic acid (HOAc)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the Cbz-protected amine (1.0 equivalent) in a minimal amount of 33% HBr in acetic acid at room temperature.[10]

  • Stir the solution and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.[10]

  • Upon completion, precipitate the deprotected amine hydrobromide salt by adding an excess of cold, anhydrous diethyl ether.[10]

  • Collect the precipitate by filtration and wash with cold diethyl ether to remove residual acid and byproducts.[10]

  • Dry the product under vacuum.

Visualizations

Troubleshooting_Hydrogenolysis start Incomplete/Slow Catalytic Hydrogenolysis cause1 Catalyst Poisoning? start->cause1 cause2 Poor Catalyst Activity? start->cause2 cause3 Insufficient Hydrogen? start->cause3 cause4 Poor Mixing? start->cause4 cause5 Product Inhibition? start->cause5 cause1->cause2 No solution1 Purify Substrate (Remove Sulfur) cause1->solution1 Yes cause2->cause3 No solution2 Use Fresh/Higher Loading of Catalyst cause2->solution2 Yes cause3->cause4 No solution3 Increase H₂ Pressure cause3->solution3 Yes cause4->cause5 No solution4 Improve Agitation cause4->solution4 Yes solution5 Add Weak Acid (e.g., Acetic Acid) cause5->solution5 Yes solution1_alt Consider Alternative Deprotection Method solution1->solution1_alt If sulfur is integral

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

Deprotection_Decision_Tree start Start: Cbz-Protected Compound q1 Are reducible groups present? (alkenes, alkynes, nitro, aryl-X) start->q1 q2 Is the substrate sensitive to strong acid? q1->q2 Yes q3 Is catalyst poisoning a concern (e.g., sulfur)? q1->q3 No method3 Acidic Cleavage (HBr/AcOH, AlCl₃/HFIP) q2->method3 No method4 Nucleophilic Cleavage q2->method4 Yes method1 Catalytic Hydrogenolysis (H₂, Pd/C) q3->method1 No method2 Transfer Hydrogenolysis q3->method2 Yes

Caption: Decision tree for selecting a Cbz deprotection method.

Side_Reactions cluster_0 Catalytic Hydrogenolysis cluster_1 Acid-Catalyzed Cleavage Cbz_Amine R-NH-Cbz Deprotected_Amine R-NH₂ Cbz_Amine->Deprotected_Amine H₂, Pd/C (Desired) N_Benzyl_Amine R-NH-Bn (N-Benzylation) Cbz_Amine->N_Benzyl_Amine Insufficient H₂ Cbz_Amine2 R-NH-Cbz Deprotected_Amine2 R-NH₂ Cbz_Amine2->Deprotected_Amine2 HBr/Dioxane (Desired) Acetylated_Amine R-NH-Ac (Acetylation) Deprotected_Amine2->Acetylated_Amine AcOH Solvent

Caption: Common side reaction pathways in Cbz deprotection.

References

Technical Support Center: Purification of Methyl N-cbz-piperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of Methyl N-cbz-piperidine-2-carboxylate using column chromatography. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Typical impurities may include unreacted starting materials such as piperidine-2-carboxylic acid methyl ester and benzyl chloroformate, as well as byproducts from the reaction.[1] Residual solvents from the reaction or initial work-up steps are also common. These impurities can often be identified using analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Q2: What is a good starting point for a solvent system (eluent) for the column chromatography of this compound?

A2: A common and effective starting point for N-Cbz protected piperidine derivatives is a gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether.[2][3] Based on literature for similar compounds, a low polarity eluent such as 1% ethyl acetate in petroleum ether or a gradient starting from 5% ethyl acetate in hexane is recommended.[2][4] It is crucial to first optimize the solvent system using TLC to achieve a target Rf value of approximately 0.25-0.35 for the desired compound.

Q3: The purified product appears as an oil, but I was expecting a solid. What should I do?

A3: The physical state of the final product can be influenced by residual solvents or the presence of impurities that depress the melting point.[1][2] Ensure all solvents have been thoroughly removed under a high vacuum. If the product remains an oil after extensive drying and you suspect impurities, further purification by repeating the column chromatography with a shallower gradient or considering an alternative purification method may be necessary.[1][2]

Q4: How much silica gel should I use for my column?

A4: A general guideline for loading capacity is a ratio of 1:30 to 1:50 of the crude product to silica gel by weight.[2] For example, for 1 gram of crude material, you would use 30 to 50 grams of silica gel. This ratio helps ensure proper separation.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor separation of the product from an impurity (co-elution) The impurity has a very similar polarity to the product.- Optimize the eluent system: Test different solvent systems using TLC. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate, or toluene instead of hexane) can alter selectivity and improve separation.[5] - Use a shallower gradient: A slower, more gradual increase in solvent polarity during elution can improve the resolution between closely eluting compounds.[2] - Ensure proper column packing: Unevenly packed silica gel can lead to channeling and poor separation. Pack the column carefully to create a uniform bed.[1]
Product is not eluting from the column The eluent system is not polar enough to move the compound.- Increase the polarity of the eluent: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). If the product is still retained, you can flush the column with a much more polar solvent, such as 50-100% ethyl acetate or even add a small percentage of methanol (e.g., 1-5% methanol in dichloromethane).[2][6] - Check for compound decomposition: The compound might be unstable on silica gel. You can test this by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear.[6] If it is unstable, consider using a different stationary phase like alumina or deactivated silica gel.[6]
Low yield after purification Product is still on the column: Not all of the product was eluted.- After collecting the main fractions, flush the column with a highly polar solvent to recover any remaining product. Monitor with TLC.[2]
Product loss during work-up: Incomplete extraction or handling losses.- Ensure complete extraction from any aqueous layers during the initial work-up by back-extracting the aqueous phase.[2]
Improper fraction collection: The fractions containing the product were not all collected or were mixed with impure fractions.- Analyze fractions carefully by TLC before combining them. Collect smaller fractions around the expected elution point of your product to avoid contamination.
Tailing of the product spot on TLC and broad peaks from the column The compound is interacting too strongly with the acidic silica gel.- Add a modifier to the eluent: For amine-containing compounds, adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can significantly improve peak shape by neutralizing acidic sites on the silica gel.
Column is overloaded. - Reduce the amount of crude material loaded onto the column relative to the amount of silica gel.

Experimental Protocols & Data

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a standard procedure for the purification of this compound.

  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent (e.g., 2% Ethyl Acetate in Hexane).[2]

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Gently tap the column to aid packing.[2]

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed when adding solvent or the sample.[2]

    • Wash the packed column with 2-3 column volumes of the initial eluent.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the eluent itself.[2]

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and begin elution.

    • Start with a low polarity mobile phase (e.g., 2-5% Ethyl Acetate in Hexane) and collect fractions.[2]

    • Gradually increase the polarity of the eluent as needed (gradient elution) to elute the product.[2] The specific gradient should be determined by prior TLC analysis.

    • Collect fractions of a consistent volume in an appropriate container (e.g., test tubes).

  • Analysis and Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.[1]

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[1]

Data Presentation

Table 1: Typical Column Chromatography Parameters

ParameterValue/DescriptionReference(s)
Stationary Phase Silica Gel (60 Å, 230-400 mesh)[2]
Mobile Phase (Eluent) Ethyl Acetate / Hexane (or Petroleum Ether) Gradient[2][4][7]
Typical Starting Gradient 1-5% Ethyl Acetate in Hexane[2][4]
Crude Product:Silica Ratio 1:30 to 1:50 (by weight)[2]

Table 2: Example Eluent Systems and Reported Rf Values for Similar Compounds

Compound StructureEluent SystemRf ValueReference
N-Aryl Piperidine Derivative1% Ethyl Acetate in Petroleum Ether~0.5[4]
N-Benzyl Piperidine Derivative80:20 Hexane / Ethyl AcetateNot specified[7]

Note: Rf values are highly dependent on specific conditions (TLC plate, temperature, solvent saturation) and should be used as a guideline.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation crude Crude Product tlc TLC Analysis (Optimize Eluent) crude->tlc pack Pack Column tlc->pack slurry Prepare Silica Slurry slurry->pack load Load Sample (Wet or Dry) pack->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect tlc_fractions TLC Analysis of Fractions collect->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product G start Problem with Purification? poor_sep poor_sep start->poor_sep Poor Separation? no_elution no_elution start->no_elution No Elution? low_yield low_yield start->low_yield Low Yield? shallow_grad Use a shallower gradient or try a new solvent system. poor_sep->shallow_grad Yes increase_pol Increase eluent polarity. Flush with very polar solvent. no_elution->increase_pol Yes flush_col Flush column with a stronger solvent. low_yield->flush_col Yes check_decomp Check for decomposition on silica via 2D TLC. increase_pol->check_decomp Still no product? check_workup Review work-up and fraction analysis steps. flush_col->check_workup Still low?

References

Troubleshooting incomplete amide coupling reactions involving piperidine esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with incomplete amide coupling reactions involving piperidine esters. The following information is designed to help you troubleshoot and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with a piperidine ester is showing low to no yield. What are the primary causes?

Low yields in amide coupling reactions involving piperidine esters can stem from several factors:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be activated to react with the less nucleophilic nitrogen of the piperidine. If the coupling reagent is not effective or used in insufficient amounts, the reaction will not proceed efficiently.[1]

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or near the nitrogen atom of the piperidine ring can physically impede the reaction.[1][2]

  • Low Nucleophilicity of the Piperidine Nitrogen: The nitrogen atom in a piperidine ring can be a weak nucleophile, especially if there are electron-withdrawing groups attached to the ring or if the nitrogen is part of a hindered environment.

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, temperature, and reaction time can significantly impact the reaction outcome.[1] The use of anhydrous solvents is crucial, as water can hydrolyze the activated carboxylic acid intermediate.[1]

  • Amine Salt Formation: If the piperidine ester is used as a salt (e.g., HCl or TFA salt), it can neutralize the base required for the coupling reaction, thereby inhibiting it.

Q2: How do I choose the right coupling reagent for my piperidine ester coupling?

The selection of a coupling reagent is critical and depends on the specific substrates. For challenging couplings, especially those involving sterically hindered piperidine esters, more powerful reagents are often necessary.

  • Carbodiimides (e.g., EDC, DCC): These are common coupling reagents, but for difficult couplings, they often require an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and reduce side reactions like racemization.[3]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU are generally more reactive and are often the first choice for difficult couplings, including those with sterically hindered amines.[3][4] They can lead to faster reaction times and higher yields.

  • Phosphonium Salts (e.g., PyBOP): These are also effective for challenging couplings and can sometimes offer advantages in terms of side-product profiles.

Q3: What is the role of the base in the coupling reaction, and which one should I use?

A non-nucleophilic organic base is typically required to deprotonate the carboxylic acid and neutralize any acid formed during the reaction.

  • Common Bases: N,N-Diisopropylethylamine (DIPEA) and triethylamine (TEA) are frequently used. DIPEA is often preferred due to its greater steric hindrance, which reduces its potential for undesired side reactions.[5]

  • Impact of Base Choice: The choice of base can be critical. For sensitive substrates prone to racemization, a weaker base like N-methylmorpholine (NMM) might be a better choice.

Q4: I am observing significant side product formation. How can I minimize this?

Side reactions can compete with the desired amide bond formation. Common side reactions include:

  • Racemization: If your carboxylic acid has a stereocenter, it can lose its stereochemical integrity during activation. Using additives like HOBt or HOAt can help suppress racemization.[6] Running the reaction at a lower temperature can also be beneficial.

  • Guanidinium Byproduct Formation: Uronium-based coupling reagents like HATU can react with the amine to form a guanidinium byproduct, which can complicate purification. Using the reagents in the correct stoichiometric amounts is important to minimize this.

  • Diacylation: If there are other nucleophilic sites in your piperidine ester, diacylation can occur.

To minimize side products, consider optimizing the reaction temperature, the order of reagent addition (pre-activating the carboxylic acid before adding the amine is often recommended), and the choice of coupling reagent and base.

Q5: How can I monitor the progress of my amide coupling reaction?

Regularly monitoring the reaction is key to determining the optimal reaction time and identifying any issues early on.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively follow the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing you to monitor the consumption of reactants and the formation of the desired product, as well as detect any side products.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis of the reaction mixture, providing precise information on conversion and purity.[8][9][10]

Troubleshooting Guides

Low Conversion or Incomplete Reaction

// Nodes check_reagents [label="1. Check Reagent Quality and Stoichiometry", fillcolor="#F1F3F4", fontcolor="#202124"]; check_conditions [label="2. Verify Anhydrous Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_coupling [label="3. Optimize Coupling Reagent and Additives", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_base [label="4. Evaluate Base and Stoichiometry", fillcolor="#F1F3F4", fontcolor="#202124"]; steric_hindrance [label="5. Address Potential Steric Hindrance", fillcolor="#F1F3F4", fontcolor="#202124"]; increase_reactivity [label="6. Increase Reactivity of Carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions solution_reagents [label="Use fresh, high-purity reagents.\nEnsure correct stoichiometry.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_conditions [label="Use anhydrous solvents and reagents.\nRun under an inert atmosphere.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_coupling [label="Switch to a more powerful coupling reagent (e.g., HATU).\nInclude additives like HOBt or Oxyma.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_base [label="Use a non-nucleophilic base (e.g., DIPEA).\nEnsure sufficient equivalents to neutralize acid.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_steric [label="Increase reaction time and/or temperature.\nConsider a less hindered coupling partner if possible.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_reactivity [label="Convert carboxylic acid to acid chloride\nor acyl fluoride.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_reagents; check_reagents -> check_conditions [label="Reagents OK?"]; check_conditions -> optimize_coupling [label="Conditions Dry?"]; optimize_coupling -> optimize_base [label="Still Low Yield?"]; optimize_base -> steric_hindrance [label="Still Low Yield?"]; steric_hindrance -> increase_reactivity [label="Still Low Yield?"];

check_reagents -> solution_reagents [style=dashed]; check_conditions -> solution_conditions [style=dashed]; optimize_coupling -> solution_coupling [style=dashed]; optimize_base -> solution_base [style=dashed]; steric_hindrance -> solution_steric [style=dashed]; increase_reactivity -> solution_reactivity [style=dashed]; } END_DOT Troubleshooting workflow for low yield.

Data Presentation

Table 1: Comparison of Coupling Reagents for a Model Amide Coupling
Coupling ReagentBaseReaction Time (h)Yield (%)Reference
HATUDIPEA475[6]
HBTUDIPEA668[6]
COMUDIPEA282[6]
T3PPyridine1265[6]
EDC/HOBtDIPEA12~70-80[11]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Table 2: Effect of Steric Hindrance on Amide Coupling
Carboxylic AcidPiperidine AmineCoupling ConditionsYield (%)Comments
Benzoic AcidPiperidineHATU, DIPEA, DMF, rt, 4h>90Unhindered coupling.
2,6-Dimethylbenzoic AcidPiperidineHATU, DIPEA, DMF, rt, 24h~40-50Steric hindrance on the acid reduces yield.
Benzoic Acid2,6-DimethylpiperidineHATU, DIPEA, DMF, 60°C, 24h~30-40Steric hindrance on the amine significantly reduces yield.
2,6-Dimethylbenzoic Acid2,6-DimethylpiperidineAcyl fluoride intermediate, 80°C, 48h~20-30Doubly hindered coupling requires harsh conditions.[12]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Activation: Add a non-nucleophilic base like DIPEA (2.0 equivalents) and the coupling reagent HATU (1.1 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1][5]

  • Amine Addition: Add the piperidine ester (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure. Purify the crude product using an appropriate chromatographic technique, such as flash column chromatography.[5]

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

This protocol is a common alternative to using uronium-based reagents.

  • Reactant Preparation: Dissolve the carboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and the piperidine ester (1.1 equivalents) in an anhydrous solvent like DMF or DCM.[6]

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC·HCl (1.2 equivalents) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Mandatory Visualization

// Nodes start [label="Start: Prepare Reactants\n(Carboxylic Acid & Piperidine Ester)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; dissolve [label="1. Dissolve Carboxylic Acid\nin Anhydrous Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; add_base_reagent [label="2. Add Base (e.g., DIPEA) and\nCoupling Reagent (e.g., HATU)", fillcolor="#F1F3F4", fontcolor="#202124"]; preactivate [label="3. Pre-activate Carboxylic Acid\n(15-30 min at RT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_amine [label="4. Add Piperidine Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; monitor [label="5. Monitor Reaction Progress\n(TLC or LC-MS)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="6. Aqueous Work-up", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="7. Purify by Chromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End: Characterize Product\n(NMR, MS)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> dissolve; dissolve -> add_base_reagent; add_base_reagent -> preactivate; preactivate -> add_amine; add_amine -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> end; } END_DOT Experimental workflow for amide coupling.

References

Preventing racemization during the synthesis of chiral piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing racemization during the synthesis of chiral piperidines.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of chiral piperidines?

A1: Racemization is the process by which a single, pure enantiomer is converted into an equal mixture of both enantiomers, resulting in a loss of optical activity. In the context of chiral piperidine synthesis, the stereochemistry of the piperidine ring is crucial for its biological activity and pharmacological properties. The presence of the undesired enantiomer can lead to reduced efficacy, altered side-effect profiles, or complete loss of therapeutic effect. Therefore, preventing racemization is paramount to ensure the synthesis of a stereochemically pure final product.

Q2: What are the common mechanisms of racemization during chiral piperidine synthesis?

A2: Several mechanisms can lead to the loss of stereochemical integrity during the synthesis of chiral piperidines:

  • Enolate/Enamine Formation: The abstraction of a proton alpha to a carbonyl group or a nitrogen atom can lead to the formation of a planar, achiral enolate or enamine intermediate. Subsequent protonation can occur from either face, leading to a mixture of enantiomers or diastereomers. This is a common issue in reactions involving piperidinones or their derivatives.

  • Iminium Ion Equilibrium: Chiral iminium ions, which are common intermediates in reactions like the Pictet-Spengler synthesis, can be in equilibrium with their corresponding enamines. This equilibrium can provide a pathway for epimerization at the carbon adjacent to the nitrogen.[1]

  • Retro-Mannich or Retro-Pictet-Spengler Reactions: Under certain conditions, particularly at higher temperatures or with certain catalysts, the ring-forming reaction can be reversible. This can lead to the opening of the piperidine ring to form an intermediate that can then re-close without stereocontrol, resulting in racemization or epimerization.

Q3: Which synthetic steps are most susceptible to racemization?

A3: Racemization can occur at various stages, but some steps are particularly sensitive:

  • Intramolecular Cyclization: Ring-closing reactions to form the piperidine ring, such as the Pictet-Spengler reaction or aza-Michael additions, are critical steps where stereochemistry is established. Poor control during this step can lead to a mixture of diastereomers.

  • Functionalization of the Piperidine Ring: Reactions that involve the formation of a reactive intermediate at a stereocenter, such as the deprotonation of a C-H bond adjacent to the nitrogen, can lead to epimerization.

  • Purification: Exposure to acidic or basic conditions during workup or chromatography can sometimes cause epimerization of sensitive stereocenters. The interaction of basic piperidine nitrogen with acidic silica gel can be problematic.[2]

Q4: How do N-protecting groups influence racemization?

A4: The choice of the nitrogen protecting group (N-Pg) can significantly impact the stereochemical outcome of a reaction. Bulky protecting groups can sterically hinder the approach of reagents from one face, thereby enhancing diastereoselectivity. The electronic properties of the protecting group can also influence the stability of intermediates. For instance, in some C-H functionalization reactions, the choice of the N-protecting group can control the site selectivity of the reaction.[3]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity or Epimerization in the Pictet-Spengler Reaction

Symptoms:

  • You obtain a mixture of diastereomers instead of the desired single isomer.

  • The diastereomeric ratio (dr) is lower than expected.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
High Reaction Temperature Higher temperatures can overcome the activation energy barrier for the formation of the undesired diastereomer. Solution: Screen lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to improve selectivity.[2]
Inappropriate Acid Catalyst The nature and concentration of the acid catalyst can affect the geometry of the iminium ion intermediate and the transition state. Solution: Screen a variety of Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and their concentrations. In some cases, milder conditions may be beneficial.[2]
Solvent Effects The polarity of the solvent can influence the stability of the transition states leading to the different diastereomers. Solution: Experiment with different solvents (e.g., toluene, dichloromethane, acetonitrile) to find the optimal medium.[2]
Substrate Control The steric and electronic properties of your starting materials can dictate the preferred direction of cyclization. Solution: If possible, modify protecting groups or other substituents to introduce greater steric hindrance that favors the formation of the desired diastereomer.[4]
Reversible Reaction A retro-Pictet-Spengler reaction can lead to epimerization. Solution: Lowering the reaction temperature can favor the thermodynamically more stable product and reduce the rate of the reverse reaction.[4]
Problem 2: Racemization during the Reduction of a Chiral Pyridinium Salt or Dehydropiperidine

Symptoms:

  • The final piperidine product has a low enantiomeric excess (ee%).

  • You observe the formation of the undesired enantiomer.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Incomplete Reduction Partial reduction can lead to the formation of intermediates like dihydropyridines or enamines which can be achiral or racemize easily.
Catalyst Deactivation The pyridine substrate or piperidine product can coordinate to the metal catalyst and inhibit its activity. Solution: The use of pyridinium salts can mitigate this issue as the quaternized nitrogen is less coordinating.[5]
Presence of Acid In the asymmetric hydrogenation of pyridinium salts, the in-situ generated hydrobromic acid can inhibit the coordination of the product to the catalyst, thus preventing catalyst deactivation. The absence of an acid or the presence of a strong base can sometimes be detrimental.[5]
Inappropriate Catalyst/Ligand The choice of the chiral ligand is crucial for achieving high enantioselectivity.
Hydrogen Pressure and Temperature These parameters can significantly influence the rate and selectivity of the hydrogenation.

Quantitative Data Summary: Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts

The following table summarizes the effect of different bases on the enantiomeric excess (ee%) in the rhodium-catalyzed asymmetric hydrogenation of N-benzyl-3-phenylpyridinium bromide.

EntryBaseYield (%)ee (%)
1None169
2DIPEA139
3Et₃N6786
4DBU6578
5Proton Sponge259
6NaOAc1910
7K₂CO₃2111

Data adapted from a study on the asymmetric hydrogenation of pyridinium salts.[6] Conditions: 1a (0.025 mmol), Rh(cod)₂OTf (2 mol%), JosiPhos J002-2 (2.2 mol%), base (5 eq), solvent (1.5 mL), 50 °C, 50 bar H₂, 20 h.[6]

Problem 3: Epimerization at a Stereocenter Alpha to the Piperidine Nitrogen

Symptoms:

  • You observe the formation of an undesired diastereomer during a reaction that modifies the piperidine ring.

  • The product has a lower diastereomeric ratio than the starting material.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Formation of an Enamine Intermediate Deprotonation at the α-carbon can lead to a planar enamine, which can be re-protonated from either face. This is often base-catalyzed. Solution: Use a weaker, sterically hindered base. Perform the reaction at a lower temperature to minimize the rate of enamine formation.
Thermodynamic Control The observed diastereomer ratio may reflect the thermodynamic equilibrium between the isomers. In some cases, the initially formed kinetic product can epimerize to the more stable thermodynamic product.[7][8] Solution: If the desired product is the kinetic one, use milder conditions and shorter reaction times. If the thermodynamic product is desired, you might need to purposefully induce epimerization.
Photoredox-Mediated Epimerization Under certain photocatalytic conditions, a reversible epimerization process can occur, leading to a thermodynamic mixture of diastereomers.[7][8] Solution: If this is not desired, consider alternative reaction conditions that do not involve a photocatalyst or use a different light source.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Reductive Transamination of a Pyridinium Salt

This protocol describes a method for the synthesis of chiral piperidines from pyridinium salts with high diastereo- and enantioselectivity.[9]

Materials:

  • Pyridinium salt

  • Chiral primary amine (e.g., (R)-1-phenylethylamine)

  • Formic acid

  • Dichloromethane (DCM)

  • Water

  • [Cp*RhCl₂]₂ catalyst

Procedure:

  • To a reaction vessel, add the pyridinium salt (0.5 mmol), the chiral primary amine (10 equiv.), and a mixture of DCM/H₂O (15:1, 4.0 mL).

  • Add formic acid (24 equiv.) to the mixture.

  • Add the [Cp*RhCl₂]₂ catalyst (1 mol%).

  • Stir the reaction mixture at 40 °C for 22 hours in air.

  • Upon completion, quench the reaction and extract the product.

  • Purify the product by flash column chromatography.

Note: The presence of water is crucial for the transamination mechanism. Rigorous drying of solvents and reagents may lead to a significant decrease in yield.[9]

Protocol 2: Organocatalytic Domino Michael Addition/Aminalization

This protocol allows for the construction of polysubstituted piperidines with the formation of four contiguous stereocenters with excellent enantioselectivity.[2]

Materials:

  • Aldehyde

  • Trisubstituted nitroolefin

  • O-TMS protected diphenylprolinol catalyst

  • Toluene

Procedure:

  • To a solution of the aldehyde (0.2 mmol) and the nitroolefin (0.3 mmol) in toluene, add the O-TMS protected diphenylprolinol catalyst (20 mol%).

  • Stir the reaction mixture at room temperature for 24-72 hours.

  • Monitor the reaction by TLC.

  • Upon completion, evaporate the solvent and purify the residue by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine.

Visualizations

Mechanism of Racemization via Enamine Intermediate

troubleshooting_workflow start Low ee% or dr observed check_temp Is the reaction run at an elevated temperature? start->check_temp lower_temp Lower the reaction temperature (e.g., to 0 °C or below). check_temp->lower_temp Yes check_base Is a strong, non-hindered base used? check_temp->check_base No re_evaluate Re-evaluate stereoselectivity. lower_temp->re_evaluate change_base Switch to a weaker or more sterically hindered base (e.g., NMM, collidine). check_base->change_base Yes check_catalyst Is the catalyst/ligand system optimized? check_base->check_catalyst No change_base->re_evaluate screen_catalysts Screen a library of chiral catalysts or ligands. check_catalyst->screen_catalysts No check_solvent Is a polar aprotic solvent being used? check_catalyst->check_solvent Yes screen_catalysts->re_evaluate change_solvent Consider a less polar solvent if solubility allows. check_solvent->change_solvent Yes check_solvent->re_evaluate No change_solvent->re_evaluate

References

Technical Support Center: Scale-Up Synthesis of N-Cbz-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered during the scale-up synthesis of N-Cbz-piperidine derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process in a question-and-answer format.

Question 1: My N-Cbz protection reaction is incomplete, even after extended reaction times. What are the potential causes and solutions?

Answer: Incomplete conversion is a common scale-up challenge. Several factors could be responsible:

  • Poor Reagent Quality: Verify the purity of your piperidine derivative and benzyl chloroformate (Cbz-Cl). Cbz-Cl can degrade over time, especially with exposure to moisture, forming benzyl alcohol and HCl.[1]

  • Inadequate pH Control: The reaction is typically run under basic conditions (pH 8-10) to neutralize the HCl byproduct.[1] On a larger scale, localized pH drops can occur, slowing or halting the reaction. Ensure efficient stirring and consider using a pH probe for real-time monitoring.

  • Insufficient Base: Ensure at least a stoichiometric amount of base (e.g., sodium carbonate, sodium bicarbonate) is used. On a large scale, weighing errors or poor solubility of the base can be more impactful.

  • Mass Transfer Limitations: In heterogeneous mixtures (e.g., with a solid base), inefficient stirring can limit the interaction between reactants. Increase the stirring rate or consider a different, more soluble base if the problem persists.

Question 2: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?

Answer: The primary byproduct is often from double acylation or reactions with other nucleophiles.

  • Di-Cbz Formation: While less common with piperidines than primary amines, ensure precise control over the stoichiometry of Cbz-Cl (typically 1.05 - 1.2 equivalents).[1]

  • Starting Material Impurities: Impurities in the initial piperidine derivative can lead to a range of side products.[2] Re-purify the starting material if necessary.

  • Temperature Control: The reaction is exothermic. Poor heat dissipation on a large scale can lead to increased side reactions. Maintain the reaction temperature, typically at 0-5 °C, during the addition of Cbz-Cl.[1]

Question 3: During purification by crystallization, my N-Cbz-piperidine derivative is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to impurities or supersaturation issues.

  • High Impurity Concentration: The presence of impurities can significantly depress the melting point and inhibit crystal lattice formation.[2] Consider a preliminary purification step, such as an acid-base extraction, before attempting crystallization.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal structure. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[2]

  • Solvent Choice: The chosen solvent system may not be optimal. Experiment with different solvent polarities or solvent/anti-solvent combinations on a small scale.

  • Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[2]

Question 4: My column chromatography purification is not providing good separation at a larger scale. What adjustments can be made?

Answer: Scaling up column chromatography can introduce challenges that are not apparent at the bench scale.[3][4]

  • Improper Column Packing: Air bubbles or cracks in the stationary phase can lead to "channeling," where the eluent and sample bypass the silica gel, resulting in poor separation.[2][5] Ensure the column is packed uniformly. For larger columns, consider using a slurry packing method with an appropriate packing pressure.

  • Flow Rate: While tempting to increase the flow rate to save time, this can decrease resolution. The optimal linear flow rate should be maintained from the small-scale method.

  • Column Overloading: Loading too much crude product will exceed the column's capacity, leading to broad, overlapping peaks. As a rule of thumb, the sample load should be 1-5% of the silica gel weight, depending on the separation difficulty.

Frequently Asked Questions (FAQs)

Q1: Why is the Cbz group a suitable choice for protecting piperidines?

The benzyloxycarbonyl (Cbz) group is a robust protecting group for the secondary amine of piperidines for several reasons.[6] It forms a stable carbamate that is resistant to a wide range of reaction conditions, yet it can be selectively removed.[6][7] Its removal via catalytic hydrogenolysis is an orthogonal deprotection strategy, meaning it can be cleaved without affecting other common acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups.[6][7] Furthermore, the Cbz group often imparts crystallinity to derivatives, which can simplify purification by recrystallization on a large scale.[8]

Q2: What are the primary safety concerns when using benzyl chloroformate (Cbz-Cl) on a large scale?

Benzyl chloroformate is a hazardous reagent that requires strict safety protocols, especially during scale-up operations.[1] It is corrosive, causing severe skin burns and eye damage. It is also toxic and can be fatal if inhaled. Additionally, it reacts with water and moisture to generate corrosive hydrogen chloride gas.[1] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q3: What are the common methods for N-Cbz deprotection, and what are the scale-up challenges?

The most common deprotection method is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst).[7]

  • Scale-Up Challenges:

    • Safety: Handling hydrogen gas on a large scale requires specialized equipment (e.g., hydrogenators) and carries a risk of fire or explosion.

    • Catalyst Handling: Palladium catalysts are expensive and pyrophoric (can ignite spontaneously in air). Catalyst filtration after the reaction can also be challenging and may require inert atmosphere techniques.

    • Catalyst Poisoning: The catalyst can be "poisoned" or deactivated by certain functional groups or impurities, leading to incomplete reactions.[9]

An alternative method is acid-mediated deprotection (e.g., using HBr in acetic acid or HCl in organic solvents).[10]

  • Scale-Up Challenges:

    • Corrosion: Strong acids can be corrosive to standard reactors, requiring glass-lined vessels.

    • Harsh Conditions: The harsh acidic conditions may not be compatible with other acid-sensitive functional groups in the molecule.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Cbz Protection of 4-Piperidinemethanol

ParameterCondition ACondition BCondition C
Base Sodium Bicarbonate (NaHCO₃)Sodium Carbonate (Na₂CO₃)Triethylamine (TEA)
Solvent Tetrahydrofuran/Water (1:1)Dichloromethane (DCM)Toluene
Temperature 0 °C to Room Temp0 °C0 °C to Room Temp
Typical Yield 90%85%88%
Key Observation Biphasic reaction, requires good stirring. Product often precipitates.Homogeneous reaction, easier to monitor. Requires aqueous work-up.Requires careful control of TEA addition to avoid side reactions.

Note: Data is illustrative and based on typical outcomes from literature procedures.[7][11] Yields are highly substrate-dependent.

Experimental Protocols

Protocol 1: Scale-Up N-Cbz Protection of Piperidine-4-carboxylic acid using Schotten-Baumann Conditions [11]

This protocol describes a typical procedure for the N-Cbz protection of a piperidine derivative on a larger scale.

  • Dissolution: In a suitable reactor, add piperidine-4-carboxylic acid (1.0 equiv) to a mixture of tetrahydrofuran (THF, 3 volumes) and water (3 volumes).

  • Base Addition: Cool the mixture to 0-5 °C in an ice/water bath. Add sodium bicarbonate (2.2 equiv) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Cbz-Cl Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise to the stirred solution over 1-2 hours, maintaining the internal temperature at 0-5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 5-12 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or HPLC).

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous residue with water and wash with ethyl acetate to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer to 0-5 °C and slowly acidify to pH ~2 with a dilute HCl solution.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude N-Cbz-piperidine-4-carboxylic acid. The product can be further purified by recrystallization.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which the N-Cbz-piperidine derivative is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include ethyl acetate/hexanes, toluene, or isopropanol.

  • Dissolution: Place the crude product in a flask and add a minimal amount of the hot solvent until the solid is completely dissolved.

  • Cooling: Allow the flask to cool slowly and undisturbed to room temperature. Crystal formation should begin.

  • Crystallization: Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Mandatory Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Piperidine Derivative and Base in Solvent B 2. Cool to 0-5 °C A->B C 3. Add Cbz-Cl Dropwise B->C D 4. Stir at Room Temperature (Monitor by TLC/HPLC) C->D E 5. Quench & Aqueous Work-up D->E F 6. Extract with Organic Solvent E->F G 7. Dry and Concentrate F->G H 8. Recrystallization or Column Chromatography G->H I 9. Dry Pure Product H->I

Caption: Experimental workflow for N-Cbz protection of piperidine derivatives.

G Start Incomplete Reaction Observed CheckPurity Check Purity of Starting Materials & Cbz-Cl Start->CheckPurity CheckBase Verify Stoichiometry and Solubility of Base Start->CheckBase CheckStirring Is Stirring Adequate for Good Mass Transfer? Start->CheckStirring CheckpH Monitor Bulk pH of the Reaction Start->CheckpH Result1 Impurity Detected. Purify Starting Material. CheckPurity->Result1 Yes Result2 Add More Base or Use a More Soluble Base. CheckBase->Result2 No Result3 Increase Stirring Rate. CheckStirring->Result3 No Result4 Adjust pH to 8-10. CheckpH->Result4 No

Caption: Troubleshooting decision tree for incomplete N-Cbz protection reactions.

G Piperidine Piperidine Derivative ProtectedPiperidine N-Cbz-Piperidine Derivative Piperidine->ProtectedPiperidine Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->ProtectedPiperidine HCl HCl CbzCl->HCl Elimination of Cl⁻ Salt Salt + H₂O + CO₂ HCl->Salt Base Base (e.g., NaHCO₃) Base->Salt Neutralization

Caption: Logical relationship of the N-Cbz protection reaction (Schotten-Baumann).

References

Technical Support Center: Purification of N-Cbz Protected Amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the removal of impurities after N-protection of amines with benzyl chloroformate (Cbz-Cl).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered after an N-protection reaction with benzyl chloroformate?

A1: The most common impurities include:

  • Benzyl Alcohol: Formed from the hydrolysis of benzyl chloroformate by water present in the reaction mixture.[1]

  • Dibenzyl Carbonate: Arises from the reaction of excess benzyl chloroformate with the benzyl alcohol byproduct.

  • Unreacted Benzyl Chloroformate: May remain if the reaction does not go to completion.

  • Di-Cbz Protected Primary Amines: Over-protection of a primary amine can occur, especially with excess benzyl chloroformate or strong bases.[1]

Q2: My benzyl chloroformate reagent has a yellow tint. Is it still usable?

A2: A yellow color can indicate decomposition of the benzyl chloroformate, often due to moisture, which leads to the formation of HCl and other byproducts.[1] For best results and to avoid introducing additional impurities, it is recommended to use fresh or purified reagent, especially for sensitive substrates.

Q3: How can I minimize the formation of di-Cbz protected primary amine byproducts?

A3: To reduce the formation of di-protected primary amines, you can:

  • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.2 equivalents) of benzyl chloroformate.[1]

  • Slow Reagent Addition: Add the benzyl chloroformate slowly to the reaction mixture at a low temperature (e.g., 0 °C).[1]

  • Choice of Base: Employ a weaker base like sodium bicarbonate instead of a strong base such as sodium hydroxide.[1]

Q4: What are the best analytical techniques to assess the purity of my Cbz-protected amine?

A4: Commonly used analytical methods for purity assessment include:

  • Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction and for a quick purity check.[2]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity and identifying impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying and quantifying volatile impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to determine purity.

Troubleshooting Guide

Issue 1: The aqueous workup does not efficiently remove benzyl alcohol.

  • Question: I've performed an aqueous wash, but I still see a significant amount of benzyl alcohol in my product. What can I do?

  • Answer: Benzyl alcohol has some solubility in organic solvents. To improve its removal:

    • Increase the number of aqueous washes: Instead of one or two washes, perform three to four with deionized water or brine.

    • Use a dilute acidic wash: A wash with dilute HCl can help to protonate any remaining base and improve the partitioning of some impurities into the aqueous layer.

    • Follow with chromatography: If significant benzyl alcohol remains, purification by flash column chromatography is recommended.[3]

Issue 2: My Cbz-protected product is an oil and will not crystallize.

  • Question: I expected my Cbz-protected amine to be a solid, but it remains an oil, making purification by recrystallization impossible. What should I do?

  • Answer: The inability to crystallize can be due to the presence of impurities.

    • Purify by Chromatography: Flash column chromatography is the most effective method for purifying oily products.[4] A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.

    • Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes induce crystallization or wash away less polar impurities.

Issue 3: During column chromatography, the product co-elutes with an impurity.

  • Question: I am trying to purify my product by flash chromatography, but it is co-eluting with an unknown impurity. How can I improve the separation?

  • Answer: Co-elution is a common challenge in chromatography.

    • Optimize the Solvent System: Experiment with different solvent systems. A less polar eluent may improve the separation of your product from more polar impurities, and vice versa.[3] Running a shallow gradient can also enhance resolution.

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase (e.g., alumina instead of silica gel).

Data Presentation

The following table summarizes the effectiveness of common purification techniques for removing key impurities associated with Cbz-protection reactions. The efficiency is represented as a qualitative measure of impurity removal.

ImpurityAqueous WashRecrystallizationFlash Column Chromatography
Unreacted Benzyl Chloroformate Good (hydrolyzes)ExcellentExcellent
Benzyl Alcohol Fair to GoodGoodExcellent
Dibenzyl Carbonate PoorGoodExcellent
Di-Cbz Protected Amine PoorFair to GoodExcellent
Salts (e.g., NaCl, NaHCO3) ExcellentExcellentExcellent

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Water-Soluble Impurities

This protocol is a standard first step after the Cbz-protection reaction to remove salts and water-soluble byproducts.

  • Quench the Reaction: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • Dilute with Organic Solvent: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash with Water/Brine: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Deionized water (2 x volume of the organic layer).

    • Saturated aqueous sodium bicarbonate solution (1 x volume of the organic layer) to neutralize any remaining acid.

    • Brine (1 x volume of the organic layer) to facilitate phase separation.[5]

  • Dry and Concentrate: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid Cbz-protected compounds.[6]

  • Dissolve the Crude Product: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture like ethyl acetate/hexanes).

  • Cool Slowly: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.

  • Collect Crystals: Collect the crystals by vacuum filtration.

  • Wash and Dry: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Protocol 3: Purification by Flash Column Chromatography

This is the most versatile method for purifying both solid and oily Cbz-protected compounds.[2]

  • Prepare the Column: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elute the Column: Elute the column with a solvent system of increasing polarity (gradient elution), starting with a non-polar solvent and gradually adding a more polar solvent (e.g., from 100% hexanes to a mixture of hexanes and ethyl acetate).

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

reaction_workflow cluster_reaction N-Protection Reaction cluster_purification Purification Amine Amine Crude Product Crude Product Amine->Crude Product Reaction Cbz-Cl Cbz-Cl Cbz-Cl->Crude Product Base Base Base->Crude Product Aqueous Workup Aqueous Workup Crude Product->Aqueous Workup Recrystallization Recrystallization Aqueous Workup->Recrystallization Chromatography Chromatography Aqueous Workup->Chromatography Pure Product Pure Product Recrystallization->Pure Product Chromatography->Pure Product

Caption: General workflow for N-protection and subsequent purification.

troubleshooting_logic Start Start Crude Product Crude Product Start->Crude Product Is it Solid? Is it Solid? Crude Product->Is it Solid? Try Recrystallization Try Recrystallization Is it Solid?->Try Recrystallization Yes Column Chromatography Column Chromatography Is it Solid?->Column Chromatography No (Oil) Is it Pure? Is it Pure? Try Recrystallization->Is it Pure? Is it Pure?->Column Chromatography No Pure Product Pure Product Is it Pure?->Pure Product Yes Column Chromatography->Pure Product

References

Technical Support Center: Stability of Methyl N-cbz-piperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl N-cbz-piperidine-2-carboxylate in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The compound may be susceptible to hydrolysis under acidic or basic conditions.[1][2][3][4]

  • Temperature: Elevated temperatures can accelerate degradation.[1][3]

  • Light: Exposure to light, particularly UV radiation, can lead to photolytic degradation.[1][3]

  • Oxidizing Agents: The presence of oxidizing agents may cause degradation of the molecule.[1][4][5]

  • Solvent Type: The choice of solvent can impact the stability, with protic solvents potentially participating in degradation reactions.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure, which contains a carbamate (N-Cbz) and a methyl ester, the two most probable degradation pathways are:

  • Hydrolysis of the N-Cbz group: This can occur under strong acidic or basic conditions, leading to the removal of the benzyloxycarbonyl protecting group to yield methyl piperidine-2-carboxylate.[6]

  • Hydrolysis of the methyl ester: This is a common reaction for esters in the presence of acid or base, yielding N-cbz-piperidine-2-carboxylic acid.

Q3: How can I monitor the stability of this compound during my experiments?

A3: A stability-indicating analytical method is crucial for monitoring the degradation of the compound and separating it from its degradation products.[7][8][9] High-Performance Liquid Chromatography (HPLC) with a UV detector is a commonly used technique for this purpose. The method should be validated to ensure it is specific, accurate, precise, and linear.

Q4: What are "forced degradation" studies and why are they important?

A4: Forced degradation, or stress testing, involves intentionally exposing the compound to harsh conditions (acid, base, heat, light, oxidation) to accelerate its degradation.[4][5] These studies are essential for:

  • Identifying potential degradation products.

  • Understanding the degradation pathways.

  • Developing and validating a stability-indicating analytical method.[7]

  • Assessing the intrinsic stability of the molecule.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in my HPLC chromatogram after storing the compound in solution. The compound may be degrading in the solvent used.Perform a forced degradation study to identify potential degradation products. Ensure the analytical method can separate the main compound from these new peaks. Consider using a different, less reactive solvent for storage.
Loss of compound purity over time, even when stored as a solid. The solid may be sensitive to light, heat, or humidity.Store the solid compound in a tightly sealed, amber-colored vial in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent results in bioassays. The compound may be degrading in the assay buffer or medium.Check the pH of the assay buffer and consider performing a short-term stability study under the assay conditions. Prepare fresh solutions of the compound for each experiment.
Difficulty in removing the N-Cbz protecting group. The deprotection conditions may not be optimal.While generally stable, the Cbz group can be removed by hydrogenolysis.[6] If this is not compatible with your molecule, harsh acidic or basic conditions might be required, but these could also affect other functional groups.[6]

Quantitative Data Summary

Table 1: Stability of this compound under Forced Degradation Conditions

Stress Condition Solvent Temperature (°C) Duration (hours) % Degradation Major Degradation Products (Retention Time)
Acidic 0.1 M HCl in Methanol/Water (1:1)6024User DataUser Data
Basic 0.1 M NaOH in Methanol/Water (1:1)Room Temp24User DataUser Data
Oxidative 3% H₂O₂ in AcetonitrileRoom Temp24User DataUser Data
Thermal Acetonitrile8048User DataUser Data
Photolytic AcetonitrileRoom Temp24User DataUser Data

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature in the dark.

  • Thermal Degradation: Place a solution of the compound in a chosen solvent in an oven at 80°C.

  • Photolytic Degradation: Expose a solution of the compound to a calibrated light source as per ICH Q1B guidelines.

3. Time Points:

  • Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

4. Sample Preparation for Analysis:

  • Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

5. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.

1. Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

3. Method Validation:

  • The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to separate the parent compound from all degradation products formed during the forced degradation study.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Quantify Degradation & Identify Products hplc->data

Figure 1: Experimental workflow for forced degradation studies.

logical_relationship cluster_factors Stability Influencing Factors cluster_outcomes Potential Outcomes cluster_degradation Degradation Pathways compound This compound pH pH (Acid/Base) compound->pH temp Temperature compound->temp light Light compound->light oxidants Oxidizing Agents compound->oxidants solvent Solvent compound->solvent stable Compound is Stable compound->stable If conditions are optimal degradation Degradation Occurs pH->degradation temp->degradation light->degradation oxidants->degradation solvent->degradation cbz_hydrolysis N-Cbz Hydrolysis degradation->cbz_hydrolysis ester_hydrolysis Ester Hydrolysis degradation->ester_hydrolysis

Figure 2: Factors influencing the stability of the compound.

References

Over-reduction issues during catalytic hydrogenation of Cbz group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the catalytic hydrogenation of the Carbobenzyloxy (Cbz or Z) protecting group, with a specific focus on preventing over-reduction side reactions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the catalytic hydrogenolysis of Cbz groups in a question-and-answer format.

Issue 1: Over-reduction of the Benzyl Group Aromatic Ring

Question: During the Cbz deprotection of my compound using Pd/C and H₂, I'm observing the formation of byproducts resulting from the saturation of the aromatic ring (e.g., the toluene byproduct is being converted to methylcyclohexane). How can I prevent this?

Answer: Over-reduction of the aromatic ring is a common issue when hydrogenation conditions are too harsh. The primary goal is to find conditions that favor the selective cleavage of the Cbz group's benzylic C-O bond (hydrogenolysis) over the saturation of the aromatic ring. Here are several strategies to achieve this:

1. Catalyst Selection: The choice of catalyst is critical. Palladium (Pd) is generally the most selective and preferred catalyst for Cbz deprotection. Other catalysts like Platinum (Pt) and Rhodium (Rh) are more active for hydrogenating aromatic rings and should be avoided if over-reduction is an issue.[1][2]

  • Palladium on Carbon (Pd/C): This is the standard catalyst for its high selectivity in Cbz hydrogenolysis.[3][4] The quality of the catalyst can vary, so using a fresh, high-quality catalyst is recommended.[3]

  • Pearlman's Catalyst (Pd(OH)₂/C): This is a more active catalyst which can be useful for stubborn deprotections but may increase the risk of over-reduction if reaction time and conditions are not carefully controlled.[5]

  • Modified Catalysts: Catalysts with controlled activity, such as ethylenediamine-modified Pd/C (Pd/C(en)), can offer enhanced chemoselectivity, preventing undesired side reactions.[6]

2. Reaction Condition Optimization: Controlling the reaction parameters is essential to minimize aromatic ring saturation.

  • Hydrogen Pressure: Aromatic ring hydrogenation typically requires higher pressures.[7][8] To avoid this, perform the reaction at or slightly above atmospheric pressure (e.g., using a hydrogen balloon). Pressures up to 50 psi are common for Cbz deprotection, but lower pressures are recommended if ring saturation is observed.[3]

  • Temperature: Elevated temperatures can promote over-reduction.[2] Most Cbz deprotections proceed efficiently at room temperature. If the reaction is sluggish, a modest increase in temperature (e.g., to 40-60 °C) can be attempted, but this should be done with caution.[9]

  • Solvent: Polar solvents like methanol (MeOH), ethanol (EtOH), and ethyl acetate (EtOAc) are standard and generally work well.[4] The choice of solvent can sometimes influence catalyst activity and selectivity.

3. Alternative Hydrogenation Methods:

  • Catalytic Transfer Hydrogenation: This is often a milder and safer alternative to using hydrogen gas.[10] It uses a hydrogen donor in the presence of a catalyst (typically Pd/C). This method often provides excellent selectivity, avoiding the reduction of sensitive groups.[3] Common hydrogen donors include ammonium formate, formic acid, and cyclohexadiene.[3][10]

4. Use of Catalyst Modifiers/Additives: In some cases, additives can be used to temper the catalyst's activity and improve selectivity.

  • Catalyst Poisons: While typically used to prevent catalyst deactivation, controlled addition of a catalyst poison like diphenylsulfide can selectively inhibit certain hydrogenations while allowing the desired reaction to proceed.[11] This approach can prevent the hydrogenolysis of N-Cbz groups while reducing other functionalities, indicating that selectivity can be finely tuned.[11]

  • Co-catalysts: The addition of a co-catalyst like niobic acid-on-carbon (Nb₂O₅/C) has been shown to facilitate Pd/C-catalyzed deprotection, which may allow for the use of milder conditions and thus reduce over-reduction.[12]

Issue 2: Reduction of Other Functional Groups in the Substrate

Question: My molecule contains other reducible groups (e.g., alkenes, nitro groups, aryl halides). How can I selectively remove the Cbz group without affecting them?

Answer: This is a common chemoselectivity challenge. Standard catalytic hydrogenation with Pd/C can reduce many other functional groups.[3]

  • Transfer Hydrogenolysis: As mentioned above, this method often offers superior selectivity compared to high-pressure hydrogenation.[3] By choosing the appropriate hydrogen donor and reaction conditions, it is often possible to preserve sensitive groups.

  • Modified and Alternative Catalysts:

    • Pd/C(en): This ethylenediamine-modified catalyst allows for the selective hydrogenation of various groups, and by choosing the right solvent, you can tune its activity.[6]

    • Nickel Boride: An in situ generated nickel boride catalyst has been shown to be highly chemoselective for Cbz deprotection in the presence of chloro, bromo, ester, and amide groups.[13]

  • Non-Reductive Methods: If hydrogenation methods are not selective enough, consider alternative deprotection strategies that do not involve reduction, such as:

    • Acidic Cleavage: Using reagents like HBr in acetic acid (HBr/HOAc) or milder Lewis acids like AlCl₃ in hexafluoroisopropanol (HFIP).[4]

    • Nucleophilic Cleavage: For sensitive substrates, reagents like 2-mercaptoethanol with a base can be effective.[3]

Data Presentation

The following table summarizes the influence of various parameters on the selectivity of Cbz deprotection, helping to guide the optimization of your reaction to minimize over-reduction.

ParameterCondition Favoring Selective Cbz Cleavage Condition Increasing Risk of Aromatic Ring Over-reduction Rationale
Catalyst 10% Pd/C, Pd/C(en)Pt/C, Rh/C, Raney NickelPd is highly selective for hydrogenolysis. Pt and Rh are more aggressive catalysts for arene hydrogenation.[1][2]
H₂ Pressure Atmospheric pressure (balloon) to low pressure (<50 psi)High pressure (>100 atm)Aromatic ring saturation is thermodynamically favorable but kinetically slow, requiring higher pressures to proceed at a significant rate.[7][8]
Temperature Room TemperatureElevated Temperature (>60 °C)Higher temperatures provide the activation energy needed to overcome the aromaticity of the benzene ring.[2]
Method Catalytic Transfer Hydrogenation (e.g., with Ammonium Formate)High-Pressure Catalytic HydrogenationTransfer hydrogenation is generally a milder method, providing greater selectivity.[3][10]
Additives Niobic acid co-catalyst, controlled use of catalyst poisonsNoneAdditives can moderate catalyst activity or accelerate the desired reaction, allowing for milder overall conditions.[11][12]

Experimental Protocols

Protocol 1: Selective Cbz Deprotection using Catalytic Hydrogenation at Atmospheric Pressure

This protocol is designed to minimize the risk of over-reduction of the aromatic ring.

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply (balloon)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected amine (1.0 equivalent) in MeOH or EtOH (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (5-10 mol% relative to the substrate) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Secure a hydrogen balloon to the flask.

  • Evacuate the flask and backfill with hydrogen gas from the balloon. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The crude product can be purified further if necessary.

Protocol 2: Cbz Deprotection via Catalytic Transfer Hydrogenation

This protocol is a safer and often more selective alternative to using hydrogen gas.

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C, 5-10 mol%)

  • Ammonium formate (HCOONH₄, 3-5 equivalents)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected amine (1.0 equivalent) in MeOH or EtOH in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Add ammonium formate (3-5 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature. Gentle heating (e.g., to 40 °C) can be applied if the reaction is slow.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Upon completion, dilute the mixture with the solvent and filter through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove residual ammonium salts before final extraction and concentration to yield the deprotected amine.

Visualizations

cluster_main Cbz Deprotection Pathways Start Cbz-Protected Amine (R-NH-Cbz) H2_PdC H₂, Pd/C Start->H2_PdC Hydrogenolysis Desired_Product Desired Product: Free Amine + Toluene + CO₂ H2_PdC->Desired_Product Selective Conditions Over_Reduced_Product Over-reduction Byproduct: Free Amine + Methylcyclohexane + CO₂ H2_PdC->Over_Reduced_Product Harsh_Conditions Harsh Conditions (High Pressure/Temp, Pt/Rh Catalyst) Desired_Product->Harsh_Conditions Toluene Byproduct Harsh_Conditions->Over_Reduced_Product

Caption: Reaction pathways during Cbz deprotection by catalytic hydrogenation.

Start Issue: Over-reduction of Aromatic Ring Observed Check_Catalyst Is Catalyst Pt/C or Rh/C? Start->Check_Catalyst Switch_Catalyst Action: Switch to 10% Pd/C Check_Catalyst->Switch_Catalyst Yes Check_Pressure Is H₂ Pressure > 50 psi? Check_Catalyst->Check_Pressure No Switch_Catalyst->Check_Pressure Reduce_Pressure Action: Reduce H₂ Pressure (e.g., use H₂ balloon) Check_Pressure->Reduce_Pressure Yes Check_Temp Is Temperature Elevated? Check_Pressure->Check_Temp No Reduce_Pressure->Check_Temp Reduce_Temp Action: Run at Room Temp Check_Temp->Reduce_Temp Yes Consider_Transfer Action: Switch to Catalytic Transfer Hydrogenation (e.g., Ammonium Formate) Check_Temp->Consider_Transfer No Reduce_Temp->Consider_Transfer End Problem Resolved Consider_Transfer->End

Caption: Troubleshooting workflow for over-reduction of the aromatic ring.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Excess of Piperidine Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceuticals. For piperidine esters, a common scaffold in many drug candidates, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and reliable analytical technique. This guide provides a comparative overview of various chiral HPLC methods, supported by experimental data, to aid in the selection and development of robust analytical protocols.

Comparison of Chiral Stationary Phases and Methods

The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric separation. Polysaccharide-based CSPs are widely used for their broad applicability. Other CSPs, such as those based on Pirkle-type or macrocyclic antibiotics, can also offer unique selectivity. The selection often involves an empirical screening process.[1][2]

Below is a summary of commonly employed chiral HPLC methods for different piperidine esters, categorized by the type of chiral stationary phase.

Polysaccharide-Based CSPs (e.g., Chiralpak®, Chiralcel®)

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are versatile and have demonstrated success in resolving a wide range of chiral compounds, including piperidine esters.[3] They can be used in normal-phase, reversed-phase, and polar organic modes.

Table 1: Chiral HPLC Methods using Polysaccharide-Based CSPs

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Reference
MethylphenidateChirobiotic V2 (Vancomycin-based)Methanol/Ammonium Acetate (92:8, v/v; 20 mM, pH 4.1)1.0UV, 215 nm>1.5[4]
Ethyl NipecotateImmobilized Amylose-based CSPn-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)Not SpecifiedNot Specified3.59[5]
(R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazideChiralpak IA (Amylose-based)n-Hexane/Ethanol (70:30, v/v)1.0UV, 225 nm>10[6]
Piperidine-2,6-dione AnaloguesChiralpak IA (Amylose-based)Methyl-tert-butyl ether/THF (90:10, v/v)1.0UV, 254 nm1.00-5.33[7]
2-BenzylpiperidineChiralpak® IA (Amylose-based)n-Hexane/Ethanol/Isopropanol (80:10:10, v/v/v) + 0.1% Diethylamine1.0UV, 230 nm>2.0 (Expected)[4]
Pirkle-Type CSPs

Pirkle-type CSPs operate based on π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve chiral recognition. They are typically used in normal-phase mode.

Table 2: Chiral HPLC Methods using Pirkle-Type CSPs

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Reference
Piperidine-2,6-dione AnaloguesKromasil CHI-DMBHexane/Dioxane (90:10, v/v)Not SpecifiedNot SpecifiedBaseline separation[8]
Pre-column Derivatization Followed by Achiral HPLC

For compounds that lack a chromophore or are difficult to resolve directly, pre-column derivatization with a chiral derivatizing agent to form diastereomers can be an effective strategy. These diastereomers can then be separated on a standard achiral column.

Table 3: Chiral Analysis using Pre-column Derivatization

AnalyteDerivatizing AgentStationary PhaseMobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Reference
Piperidin-3-aminep-Toluene Sulfonyl Chloride (PTSC)Chiralpak AD-HEthanol + 0.1% Diethylamine0.5UV, 228 nm>4.0[5]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for the chiral separation of piperidine esters.

Protocol 1: Chiral HPLC of Methylphenidate

This protocol is adapted from a method for the determination of methylphenidate enantiomers in human plasma.[4]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Chirobiotic V2 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol/Ammonium Acetate (92:8, v/v; 20 mM, pH 4.1).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 25 µL.

2. Sample Preparation:

  • Dissolve the piperidine ester sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. System Suitability:

  • Inject a solution of the racemic mixture to confirm the separation of the two enantiomers with a resolution of at least 1.5.

  • The tailing factor for each enantiomeric peak should be less than 2.0.

4. Data Analysis:

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Protocol 2: Chiral HPLC of Ethyl Nipecotate

This protocol is based on a method for determining the enantiomeric purity of ethyl nipecotate.[5]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Immobilized amylose-based stationary phase.

  • Mobile Phase: n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: Typically 1.0 mL/min (to be optimized).

  • Column Temperature: 25°C.

  • Detection Wavelength: Dependent on the analyte's UV absorbance.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dissolve the ethyl nipecotate sample in the mobile phase to a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter.

3. System Suitability:

  • Ensure a baseline resolution of greater than 2.0 between the enantiomeric peaks.

  • Check for peak symmetry and reproducibility of retention times.

4. Data Analysis:

  • Calculate the enantiomeric excess as described in Protocol 1.

Experimental Workflow and Logic

The general workflow for developing and performing a chiral HPLC method for determining the enantiomeric excess of piperidine esters is illustrated in the following diagram.

Chiral_HPLC_Workflow cluster_prep Method Development & Preparation cluster_analysis Analysis & Validation cluster_data Data Processing & Reporting start Define Analytical Goal: Determine ee of Piperidine Ester col_select Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide, Pirkle-type) start->col_select Initial Step mp_opt Optimize Mobile Phase (Normal, Reversed, or Polar Organic) col_select->mp_opt Screening sample_prep Prepare Sample and Standards (Dissolve and Filter) mp_opt->sample_prep Finalized Conditions sys_suit Perform System Suitability Test (Resolution, Tailing Factor) sample_prep->sys_suit inject Inject Sample onto HPLC System sys_suit->inject If suitability passes chrom Chromatographic Separation of Enantiomers inject->chrom detect Detect Separated Enantiomers (e.g., UV-Vis) chrom->detect integrate Integrate Peak Areas detect->integrate calc_ee Calculate Enantiomeric Excess (% ee) integrate->calc_ee report Generate Report with Results and Chromatograms calc_ee->report

References

A Comparative Guide to 1H and 13C NMR Analysis for Structure Confirmation of N-Cbz-piperidines

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. During multi-step syntheses, protecting the piperidine nitrogen is often crucial. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group due to its stability under various conditions and its straightforward removal via catalytic hydrogenolysis.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, stands as the most powerful tool for the unambiguous structure confirmation and conformational analysis of N-Cbz-piperidine derivatives.

This guide provides a comparative overview of the NMR analysis of N-Cbz-piperidines, supported by experimental data and protocols, to aid researchers in the structural elucidation of these important compounds.

Characteristic 1H and 13C NMR Spectral Features

The NMR spectrum of an N-Cbz-piperidine is a composite of signals from the piperidine ring and the N-Cbz group. The presence of the electron-withdrawing carbamate functionality significantly influences the chemical shifts of the piperidine ring protons and carbons, particularly those at the α-positions (C2 and C6).

Key Signals to Identify:

  • Piperidine Ring Protons (δ 1.2–4.0 ppm): The protons on the piperidine ring typically appear as complex multiplets in the aliphatic region of the 1H NMR spectrum. The protons α to the nitrogen (at C2 and C6) are deshielded by the Cbz group and resonate further downfield, usually in the range of δ 3.2–4.0 ppm.[2]

  • Piperidine Ring Carbons (δ 20–60 ppm): In the 13C NMR spectrum, the carbons of the piperidine ring appear in the aliphatic region. The α-carbons (C2 and C6) are deshielded and typically resonate around δ 45-55 ppm.[2][3]

  • Cbz Group Protons:

    • Benzylic Protons (-CH₂-Ph): A characteristic singlet is observed for the two benzylic protons, typically around δ 4.8–5.2 ppm.[4]

    • Aromatic Protons (-C₆H₅): The five protons of the phenyl ring usually appear as a multiplet in the aromatic region, around δ 7.2–7.4 ppm.[4]

  • Cbz Group Carbons:

    • Benzylic Carbon (-CH₂-Ph): This carbon signal appears around δ 65–68 ppm.[4]

    • Aromatic Carbons (-C₆H₅): Signals for the phenyl ring carbons are observed in the δ 127–138 ppm range.[4]

    • Carbamate Carbonyl Carbon (-C=O): The carbonyl carbon of the Cbz group gives a characteristic signal in the downfield region of the 13C NMR spectrum, typically around δ 154–164 ppm.[2][4]

Due to restricted rotation around the carbamate C-N bond, signal broadening or even the appearance of two distinct sets of signals for the piperidine ring (rotamers) can be observed, especially at low temperatures.[5][6]

Data Presentation: NMR Data for N-Cbz-Piperidine Derivatives

The following table summarizes typical 1H and 13C NMR chemical shifts for representative N-Cbz-piperidine structures. These values are compiled from literature data for similar structures and serve as a reference for comparison.

Compound/Fragment1H NMR Data (δ ppm, Multiplicity, J in Hz)13C NMR Data (δ ppm)
N-Cbz-piperidine (General)
Piperidine H2, H63.5 - 3.8 (m)46.0 - 47.0
Piperidine H3, H4, H51.5 - 1.8 (m)23.0 - 30.0
Cbz-CH₂5.15 (s)67.0 - 68.0
Cbz-Ar-H7.2 - 7.4 (m)127.0 - 129.0 (Ar-CH), 136.0 - 137.0 (Ar-C)
Cbz-C=O-154.5 - 155.5
(R)-3-Amino-1-N-Cbz-piperidine [7]Specific spectral data not available in provided search results, but would show distinct signals for the proton at the chiral center (C3).Specific spectral data not available in provided search results.
N-Cbz-piperidine-2-carboxylic acid [1]The proton at C2 would be shifted downfield due to the adjacent carboxyl group.The C2 carbon would be shifted downfield, and a signal for the carboxylic acid carbonyl would appear around 170-180 ppm.

Note: Data is synthesized from typical values reported in the provided search results.[2][4]

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for detailed structure elucidation, other techniques provide complementary information.

TechniqueInformation ProvidedComparison with NMR
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern, confirming the molecular formula.[2]Does not provide detailed information about atom connectivity or stereochemistry. It is often used in conjunction with NMR.
Infrared (IR) Spectroscopy Identifies functional groups, such as the strong carbonyl (C=O) stretch of the carbamate group (approx. 1690-1700 cm⁻¹).[2]Provides limited information on the overall carbon-hydrogen framework.
X-ray Crystallography Gives the precise three-dimensional structure of the molecule in the solid state, including bond lengths, angles, and stereochemistry.[6][8]Requires a suitable single crystal, which can be difficult to obtain. The conformation in the solid state may not be the same as in solution, where NMR is performed.[6]

NMR, especially with 2D techniques like COSY and HSQC, provides unparalleled detail on the complete molecular structure and conformation in solution, making it indispensable for this class of compounds.[5][9][10]

Experimental Protocols

The following is a generalized protocol for acquiring high-quality 1H and 13C NMR spectra of N-Cbz-piperidine derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified N-Cbz-piperidine sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean vial.[10][11] Chloroform-d (CDCl₃) is the most common solvent for these types of organic compounds.[11]

  • Transfer the solution to a standard 5 mm NMR tube.

2. 1H NMR Acquisition:

  • Spectrometer: A 400 MHz or 500 MHz spectrometer is typically sufficient.[2][12][13]

  • Experiment: Standard 1D proton experiment.

  • Referencing: Calibrate the chemical shifts to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[2][10]

  • Typical Parameters:

    • Pulse Angle: 30-90°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

3. 13C NMR Acquisition:

  • Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30 or similar).

  • Referencing: Calibrate the chemical shifts to the solvent signal (e.g., CDCl₃ at 77.16 ppm).[2]

  • Typical Parameters:

    • Pulse Angle: 30°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024-4096 (or more, as 13C has low natural abundance).

4. 2D NMR (Optional but Recommended):

  • For complete and unambiguous assignment, 2D NMR experiments are highly recommended.

    • COSY (Correlation Spectroscopy): To identify proton-proton (H-H) couplings within the piperidine ring.[10]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons to their respective carbons.[5][9]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons like the carbamate carbonyl.

Mandatory Visualization

The following diagrams illustrate the logical workflow for structure confirmation using NMR and the key signaling pathways within the N-Cbz-piperidine molecule.

structure_confirmation_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Elucidation Purification Purify Compound Dissolution Dissolve in Deuterated Solvent Purification->Dissolution NMR_1D Acquire 1D Spectra (1H, 13C) Dissolution->NMR_1D NMR_2D Acquire 2D Spectra (COSY, HSQC, HMBC) NMR_1D->NMR_2D Processing Process Spectra (FT, Phasing, Baseline) NMR_2D->Processing Assignment Assign Signals Processing->Assignment Structure Propose & Confirm Structure Assignment->Structure Final_Report Structure Confirmed Structure->Final_Report

Caption: Workflow for NMR-based structure confirmation of N-Cbz-piperidines.

nmr_correlations cluster_key Cbz N-Cbz Group C=O CH₂ Phenyl Cbz:ch2->Cbz:co H→C Cbz:ch2->Cbz:ph H→C Cbz:ch2->Cbz:ch2 H-C Pip Piperidine Ring N C2, C6 C3, C5 C4 Pip:c26->Cbz:co H→C Pip:c26->Pip:c26 H-C Pip:c35->Pip:c35 H-C Pip:c4->Pip:c4 H-C k1 HMBC (2-3 bonds) k1->k1_s k2 HSQC (1 bond) k2->k2_s

Caption: Key 2D NMR correlations for an N-Cbz-piperidine structure.

References

A Head-to-Head Battle of Protecting Groups: Cbz vs. Boc for Piperidine Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, particularly in the intricate pathways of drug discovery and development, the judicious selection of protecting groups is paramount to achieving high yields and purity. For the ubiquitous piperidine scaffold, a common motif in a vast array of pharmaceuticals, the protection of the secondary amine is a critical step. Among the arsenal of available protecting groups, the Carboxybenzyl (Cbz or Z) and tert-Butoxycarbonyl (Boc) groups are two of the most frequently employed carbamates. This guide provides an objective comparison of their performance in protecting the piperidine nitrogen, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Cbz vs. Boc

The fundamental difference between the Cbz and Boc protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality in complex syntheses. The Cbz group is renowned for its stability under both acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[1][2] In contrast, the Boc group is stable to basic and nucleophilic conditions but is readily cleaved by strong acids.[1][3] This inherent difference in lability is the cornerstone of their strategic application in multi-step syntheses.

Quantitative Performance Comparison

Table 1: Comparison of Protection and Deprotection of Piperidine Nitrogen

ParameterCbz (Carboxybenzyl)Boc (tert-Butoxycarbonyl)
Protection Reagent Benzyl chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (Boc₂O)
Typical Protection Yield Generally high, often >90%Generally high, often >95%
Deprotection Method Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Acidolysis (e.g., TFA, HCl)
Typical Deprotection Yield >90%>95%
Key Advantages - Stable to acidic and basic conditions- Orthogonal to Boc and Fmoc groups[1]- Can impart crystallinity to intermediates- Stable to basic and hydrogenolytic conditions- Orthogonal to Cbz and Fmoc groups[3]- Often cleaner deprotection with volatile byproducts
Potential Limitations - Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups)- Safety concerns with H₂ gas and pyrophoric catalysts- Incompatible with acid-sensitive functional groups- Strong acid required for cleavage can cause side reactions

Stability Profile

The choice of a protecting group is critically dependent on its stability towards various reagents and reaction conditions that will be employed in subsequent synthetic steps.

Table 2: Stability of Cbz- and Boc-Protected Piperidine

Condition/ReagentCbz-Protected PiperidineBoc-Protected Piperidine
Strong Acids (e.g., TFA, HCl) Generally Stable (can be cleaved with HBr/AcOH)[1]Labile
Strong Bases (e.g., NaOH, LDA) Stable Stable
Catalytic Hydrogenolysis (H₂, Pd/C) Labile Stable [3]
Nucleophiles (e.g., amines, organometallics) Stable Stable
Mild Oxidizing Agents Stable Stable
Mild Reducing Agents (e.g., NaBH₄) Stable Stable

Experimental Protocols

Below are detailed, representative experimental protocols for the protection and deprotection of a simple piperidine nitrogen.

Protocol 1: Protection of Piperidine with Cbz-Cl

Materials:

  • Piperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • Dissolve piperidine (1.0 eq.) in DCM in a round-bottom flask and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve sodium carbonate (1.5 eq.) in water.

  • Add the aqueous sodium carbonate solution to the piperidine solution with vigorous stirring.

  • Slowly add benzyl chloroformate (1.1 eq.) dropwise to the biphasic mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Cbz-piperidine.

Protocol 2: Deprotection of N-Cbz-Piperidine via Hydrogenolysis

Materials:

  • N-Cbz-piperidine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite

Procedure:

  • Dissolve N-Cbz-piperidine (1.0 eq.) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.

Protocol 3: Protection of Piperidine with Boc₂O

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine

Procedure:

  • Dissolve piperidine (1.0 eq.) in DCM or THF in a round-bottom flask.

  • Add a base such as triethylamine (1.2 eq.) or an aqueous solution of sodium hydroxide.

  • Add di-tert-butyl dicarbonate (1.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, if an organic base was used, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. If an inorganic base was used, separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperidine.

Protocol 4: Deprotection of N-Boc-Piperidine with TFA

Materials:

  • N-Boc-piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve N-Boc-piperidine (1.0 eq.) in DCM in a round-bottom flask and cool to 0 °C.

  • Slowly add trifluoroacetic acid (5-10 eq., often used as a 25-50% solution in DCM) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring its progress by TLC.[4]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic to neutralize any remaining acid.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine.

Visualizing the Chemistry

To further clarify the chemical transformations and decision-making process, the following diagrams are provided.

cluster_Cbz Cbz-Protected Piperidine cluster_Boc Boc-Protected Piperidine Cbz_piperidine Boc_piperidine

Caption: Chemical structures of Cbz- and Boc-protected piperidine.

Piperidine Piperidine Cbz_Protected N-Cbz-Piperidine Piperidine->Cbz_Protected Cbz-Cl, Base Boc_Protected N-Boc-Piperidine Piperidine->Boc_Protected Boc₂O, Base Deprotected_from_Cbz Piperidine Cbz_Protected->Deprotected_from_Cbz H₂, Pd/C Deprotected_from_Boc Piperidine Boc_Protected->Deprotected_from_Boc TFA or HCl start Protect Piperidine Nitrogen acid_sensitive Are there acid-sensitive functional groups in the molecule? start->acid_sensitive reducible_groups Are there reducible functional groups (e.g., alkenes, alkynes)? acid_sensitive->reducible_groups Yes use_boc Use Boc acid_sensitive->use_boc No use_cbz Use Cbz reducible_groups->use_cbz No consider_alternatives Consider alternative protecting groups reducible_groups->consider_alternatives Yes

References

A Comparative Guide to N-Protection of Piperidine-2-carboxylic Acid: Boc, Cbz, Fmoc, and Tosyl Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate N-protecting group is a critical decision in the synthesis of complex molecules incorporating the piperidine-2-carboxylic acid scaffold. This guide provides an objective comparison of four commonly used N-protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and p-toluenesulfonyl (Tosyl). The comparison focuses on reaction performance, stability, and deprotection conditions, supported by experimental data and detailed protocols.

The strategic protection of the secondary amine in piperidine-2-carboxylic acid is essential to prevent unwanted side reactions and to direct the regioselectivity of subsequent transformations. The choice of the protecting group can significantly influence the overall efficiency and success of a synthetic route. Key considerations include the stability of the protecting group to various reaction conditions, the ease and yield of its introduction and removal, and its orthogonality with other protecting groups that may be present in the molecule.

Comparative Performance of N-Protecting Groups

The following table summarizes the key performance indicators for the N-protection of piperidine-2-carboxylic acid with Boc, Cbz, Fmoc, and Tosyl protecting groups. The data is compiled from literature sources and represents typical outcomes.

Protecting GroupReagentTypical Reaction ConditionsTypical Yield (%)Key AdvantagesKey Disadvantages
Boc Di-tert-butyl dicarbonate (Boc)₂OAq. dioxane, NaHCO₃, RT, 12h~95%Mild acid-labile deprotection, generally high yielding protection.Sensitive to strong acids.
Cbz Benzyl chloroformate (Cbz-Cl)Aq. NaOH, 0 °C to RT, 2-4h~90-98%Stable to acidic and basic conditions, removable by hydrogenolysis.[1]Requires catalytic hydrogenation for deprotection, which can affect other functional groups.
Fmoc Fmoc-OSuAq. NaHCO₃/Dioxane, RT, 16h~88-95%Base-labile deprotection, orthogonal to acid-labile and hydrogenolysis-labile groups.The protecting group is large, and the fluorenyl group can sometimes cause solubility issues.
Tosyl p-Toluenesulfonyl chloride (Ts-Cl)Pyridine, 0 °C to RT, 12h~85%Very stable to a wide range of conditions, including strong acids and bases.Harsh deprotection conditions (e.g., strong acid or reducing agents).

Experimental Protocols

Detailed methodologies for the N-protection of piperidine-2-carboxylic acid with each of the four reagents are provided below.

N-Boc Protection Protocol

This protocol describes the protection of piperidine-2-carboxylic acid using di-tert-butyl dicarbonate.

Materials:

  • Piperidine-2-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M HCl

Procedure:

  • Dissolve piperidine-2-carboxylic acid (1.0 equiv) in a 1:1 mixture of water and dioxane.

  • Add sodium bicarbonate (2.5 equiv) to the solution and stir until dissolved.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in dioxane.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-piperidine-2-carboxylic acid.

N-Cbz Protection Protocol

This protocol details the protection of piperidine-2-carboxylic acid using benzyl chloroformate under Schotten-Baumann conditions.[2]

Materials:

  • Piperidine-2-carboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve piperidine-2-carboxylic acid (1.0 equiv) in 2 M NaOH (aq) and cool the solution to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 equiv) while maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2 with concentrated HCl at 0 °C.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to obtain N-Cbz-piperidine-2-carboxylic acid.[2]

N-Fmoc Protection Protocol

This protocol describes the protection of piperidine-2-carboxylic acid using 9-fluorenylmethylsuccinimidyl carbonate.

Materials:

  • Piperidine-2-carboxylic acid

  • 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M HCl

Procedure:

  • Dissolve piperidine-2-carboxylic acid (1.0 equiv) in a 10% aqueous solution of sodium bicarbonate.

  • Add a solution of Fmoc-OSu (1.05 equiv) in dioxane.

  • Stir the mixture vigorously at room temperature for 16 hours.

  • Dilute the reaction with water and wash with diethyl ether.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Fmoc-piperidine-2-carboxylic acid.

N-Tosyl Protection Protocol

This protocol outlines the protection of piperidine-2-carboxylic acid using p-toluenesulfonyl chloride.

Materials:

  • Piperidine-2-carboxylic acid

  • p-Toluenesulfonyl chloride (Ts-Cl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl

  • Brine

Procedure:

  • Suspend piperidine-2-carboxylic acid (1.0 equiv) in dichloromethane.

  • Add pyridine (2.0 equiv) and cool the mixture to 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain N-tosyl-piperidine-2-carboxylic acid.

Orthogonality and Deprotection Strategies

A key consideration in selecting a protecting group is its orthogonality, which allows for the selective removal of one protecting group in the presence of others. This is particularly important in multi-step syntheses of complex molecules.

G cluster_selection Protecting Group Selection cluster_groups Protecting Group Options cluster_deprotection Deprotection Start Start with Piperidine-2-carboxylic acid Decision Consider Synthetic Strategy - Subsequent reaction conditions - Other protecting groups present Start->Decision Boc Boc (Acid-labile) Decision->Boc Need mild acid removal Cbz Cbz (Hydrogenolysis) Decision->Cbz Need stability to acid/base Fmoc Fmoc (Base-labile) Decision->Fmoc Need mild base removal (Orthogonal to Boc/Cbz) Tosyl Tosyl (Harsh conditions) Decision->Tosyl Need high stability Deprotected N-deprotected Piperidine-2-carboxylic acid Boc->Deprotected TFA or HCl Cbz->Deprotected H₂, Pd/C Fmoc->Deprotected Piperidine Tosyl->Deprotected HBr/AcOH or Na/NH₃

Caption: Decision workflow for selecting an N-protecting group.

The choice of protecting group dictates the deprotection strategy:

  • Boc: Removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent). This is orthogonal to Cbz and Fmoc groups.

  • Cbz: Typically removed by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst). This method is orthogonal to acid- and base-labile protecting groups.

  • Fmoc: Cleaved under mild basic conditions, most commonly with a solution of piperidine in DMF. This provides orthogonality to Boc and Cbz groups.

  • Tosyl: Requires harsher conditions for removal, such as strong acids (e.g., HBr in acetic acid) or dissolving metal reduction (e.g., sodium in liquid ammonia), limiting its orthogonality.

Conclusion

The selection of an N-protecting group for piperidine-2-carboxylic acid is a strategic decision that should be based on the specific requirements of the synthetic route. The Boc group offers a good balance of stability and mild deprotection, making it a versatile choice for many applications. The Cbz group provides robustness to both acidic and basic conditions, with a clean deprotection method for molecules that can tolerate catalytic hydrogenation. The Fmoc group is ideal for strategies requiring orthogonality to acid- and hydrogenolysis-labile groups, particularly in peptide synthesis. The Tosyl group offers exceptional stability for multi-step syntheses involving harsh reaction conditions, but its difficult removal requires careful planning. By considering the comparative data and protocols presented in this guide, researchers can make an informed decision to optimize their synthetic strategies.

References

Comparative Reactivity Analysis: Methyl vs. Ethyl N-Cbz-Piperidine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In general, methyl N-Cbz-piperidine-2-carboxylate is expected to be more reactive than its ethyl counterpart in nucleophilic acyl substitution reactions. This difference in reactivity is primarily attributed to the lower steric hindrance of the methyl group compared to the ethyl group, which allows for easier access of the nucleophile to the electrophilic carbonyl carbon. This principle is supported by experimental data from analogous ester systems.

Theoretical Background: Steric and Electronic Effects

The reactivity of esters in nucleophilic acyl substitution is influenced by both steric and electronic factors.

  • Steric Effects: The size of the alkoxy group (-OR) of the ester can significantly impact the rate of reaction. A bulkier group, such as an ethyl group, will create more steric hindrance around the carbonyl carbon, making it more difficult for a nucleophile to attack. A smaller methyl group presents a smaller steric barrier, thus facilitating the reaction.

  • Electronic Effects: The electronic properties of the N-Cbz protecting group and the piperidine ring are identical for both the methyl and ethyl esters. Therefore, the primary differentiating factor in their reactivity is the steric profile of the ester group.

Comparative Data from Analogous Systems

To provide quantitative insight, we present data from a comparative study on the hydrolysis of methyl benzoate and ethyl benzoate. This system serves as a good model for understanding the influence of the ester group on reactivity in the absence of the specific piperidine scaffold.

CompoundReaction ConditionsHalf-life (t½) [min]Relative Reaction Rate
Methyl BenzoateBase-catalyzed hydrolysis36~1.5x faster than Ethyl Benzoate
Ethyl BenzoateBase-catalyzed hydrolysis54Baseline

Data adapted from a study on the hydrolytic stability of homologous esters. The reaction conditions for the chemical hydrolysis involved LiOH in a THF:H2O mixture at 37°C.

The data clearly indicates that methyl benzoate hydrolyzes significantly faster than ethyl benzoate under the same conditions, supporting the principle of lower steric hindrance leading to higher reactivity.

Experimental Protocols

Below are representative experimental protocols for common reactions involving N-protected amino acid esters. These can be adapted for methyl and ethyl N-Cbz-piperidine-2-carboxylate.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol describes the hydrolysis of an N-Cbz protected amino acid ester to the corresponding carboxylic acid.

Materials:

  • N-Cbz-piperidine-2-carboxylate (methyl or ethyl ester)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl) (1M solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve the N-Cbz-piperidine-2-carboxylate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add a solution of LiOH (1.5 equivalents) in water to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH ~3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Amidation with a Primary Amine

This protocol outlines the conversion of an N-Cbz protected amino acid ester to an amide.

Materials:

  • N-Cbz-piperidine-2-carboxylate (methyl or ethyl ester)

  • Primary amine (e.g., benzylamine)

  • Aprotic solvent (e.g., Dichloromethane, DCM)

  • Coupling agent (e.g., HATU, HOBt)

  • Tertiary base (e.g., Diisopropylethylamine, DIPEA)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-Cbz-piperidine-2-carboxylic acid (obtained from hydrolysis as in Protocol 1) (1 equivalent) in DCM.

  • Add the primary amine (1.1 equivalents), HATU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (2 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism for the base-catalyzed hydrolysis of an N-Cbz-piperidine-2-carboxylate ester. The key difference between the methyl and ethyl esters lies in the nature of the R group, which influences the rate of the initial nucleophilic attack.

hydrolysis_mechanism cluster_reactants Reactants cluster_products Products reactant N-Cbz-Piperidine-2-Carboxylate (R = Me or Et) tetrahedral_intermediate Tetrahedral Intermediate reactant->tetrahedral_intermediate Nucleophilic Attack hydroxide OH⁻ product N-Cbz-Piperidine-2-Carboxylate Anion tetrahedral_intermediate->product Elimination alkoxide RO⁻ final_product N-Cbz-Piperidine-2-Carboxylic Acid product->final_product Protonation alcohol ROH proton_source H₂O

Caption: General mechanism of base-catalyzed hydrolysis of N-Cbz-piperidine-2-carboxylate.

Conclusion and Recommendations

Based on fundamental principles of organic chemistry and supported by data from analogous systems, This compound is expected to exhibit higher reactivity towards nucleophiles than ethyl N-Cbz-piperidine-2-carboxylate .

For researchers and drug development professionals, this implies:

  • For reactions where high reactivity is desired , such as in the rapid synthesis of amides or other derivatives under mild conditions, the methyl ester would be the preferred starting material.

  • For applications requiring greater stability or more controlled reactivity, the ethyl ester may be a more suitable choice. For instance, in multi-step syntheses where the ester moiety needs to remain intact through various reaction conditions, the slightly lower reactivity of the ethyl ester could be advantageous.

It is recommended that for any critical synthetic step, small-scale pilot reactions be conducted to determine the optimal conditions and to confirm the expected reactivity differences in the specific context of the desired transformation.

A Researcher's Guide to Validating the Absolute Configuration of Chiral Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral piperidine derivatives is a critical step in medicinal chemistry and pharmaceutical development. The spatial arrangement of substituents on the piperidine ring profoundly influences biological activity, making accurate stereochemical assignment essential. This guide provides an objective comparison of the primary analytical techniques used for this purpose: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's method.

Comparative Analysis of Validation Methods

The selection of an appropriate method for determining the absolute configuration of a chiral piperidine derivative is contingent on several factors, including the physicochemical properties of the compound, sample availability, and the desired level of certainty. The following table summarizes and compares the key performance characteristics of each technique.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (Mosher's Method)
Principle Analysis of the diffraction pattern of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.Measurement of the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Measurement of the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.Derivatization of the chiral amine with a chiral reagent (Mosher's acid) to form diastereomers, followed by analysis of the differences in their ¹H NMR chemical shifts (Δδ).
Sample Requirement High-quality single crystal (µg to mg scale).5-15 mg of the compound in solution (e.g., CDCl₃).[1][2]Milligram or sub-milligram quantities in solution, requires a UV-Vis chromophore.Two diastereomeric amide derivatives of the compound (mg scale).
Key Advantages Provides an unambiguous and direct determination of the absolute configuration; considered the "gold standard".[3]Applicable to a wide range of molecules in solution, including non-crystalline solids and oils; provides rich structural information.[3]High sensitivity, requires a small amount of sample.Utilizes standard NMR instrumentation; relatively rapid and does not require specialized equipment beyond NMR.
Limitations Requires the growth of a suitable single crystal, which can be challenging and time-consuming.Requires quantum chemical calculations for spectral interpretation, the accuracy of which can be a limiting factor.Limited to molecules with a suitable chromophore in the UV-Vis region; spectra can be less feature-rich than VCD.Indirect method that relies on the formation of diastereomeric derivatives and conformational models; potential for misinterpretation if the preferred conformation is not as predicted.[3]
Key Data Output Electron density map, Flack parameter (a value close to 0 confirms the correct absolute configuration).[3]VCD spectrum (ΔA vs. wavenumber), compared against a computationally predicted spectrum.[3]ECD spectrum (Δε vs. wavelength), compared with empirical data or computational predictions.¹H NMR spectra of the two diastereomers and calculated Δδ (δS - δR) values for protons near the chiral center.[3]

Experimental Protocols

Detailed methodologies for each of the key validation techniques are provided below.

X-ray Crystallography

Principle: Single-crystal X-ray crystallography provides a definitive three-dimensional structure of a molecule, from which the absolute configuration can be determined through the anomalous dispersion of X-rays by the atoms in the crystal.

Protocol:

  • Crystal Growth: Grow a high-quality single crystal of the enantiomerically pure piperidine derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer in an X-ray diffractometer. Data is collected by rotating the crystal in a monochromatic X-ray beam, often at low temperatures (e.g., 100 K) to minimize thermal vibrations. The wavelength of the X-ray source (e.g., Cu Kα or Mo Kα) is chosen to optimize anomalous scattering.

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure, yielding the positions of all atoms in the unit cell. The structural model is then refined against the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by refining the Flack parameter.[4][5][6][7] A Flack parameter close to 0 with a small standard uncertainty indicates that the assigned stereochemistry is correct. A value close to 1 suggests that the inverted structure is correct.

Vibrational Circular Dichroism (VCD) Spectroscopy

Principle: VCD measures the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known enantiomer, the absolute configuration can be determined.

Protocol:

  • Sample Preparation: Prepare a solution of the enantiomerically pure piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 0.1 M.[1][3]

  • Spectral Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer. Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Computational Modeling:

    • Perform a thorough conformational search for the piperidine derivative using computational chemistry software to identify all low-energy conformers.

    • Optimize the geometry of each significant conformer using Density Functional Theory (DFT).

    • Calculate the theoretical VCD and IR spectra for one enantiomer (e.g., the R-enantiomer) for each conformer.

  • Spectral Comparison and Assignment:

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

    • Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer.[8] If the experimental spectrum is a mirror image of the calculated one, the absolute configuration is the opposite.

Electronic Circular Dichroism (ECD) Spectroscopy

Principle: ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. This phenomenon is observed for chiral molecules containing a chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration of the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the enantiomerically pure piperidine derivative in a UV-transparent solvent. The presence of a chromophore (e.g., an aromatic ring attached to the piperidine) is necessary.

  • Spectral Acquisition: Record the ECD and UV-Vis spectra of the sample using a CD spectrometer.

  • Computational Modeling (for de novo determination):

    • Similar to VCD, perform a conformational analysis to identify all relevant low-energy conformers.

    • Optimize the geometry of each conformer using DFT.

    • Calculate the electronic transition energies and rotational strengths for each conformer using Time-Dependent DFT (TD-DFT).

  • Spectral Comparison and Assignment:

    • Generate a Boltzmann-averaged calculated ECD spectrum.

    • Compare the experimental ECD spectrum with the calculated spectrum. A good correlation between the experimental and calculated spectra allows for the assignment of the absolute configuration. Alternatively, the experimental spectrum can be compared to literature data for structurally related compounds with known absolute configurations.

NMR Spectroscopy (Mosher's Method)

Principle: This method involves the derivatization of the chiral piperidine (a secondary amine) with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid), to form a pair of diastereomeric amides. The different spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts for the protons near the stereocenter in the ¹H NMR spectrum. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration can be deduced.[9][10][11][12]

Protocol:

  • Derivatization:

    • Divide the enantiomerically pure chiral piperidine sample into two portions.

    • React one portion with (R)-MTPA chloride and the other with (S)-MTPA chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form the corresponding (R)- and (S)-MTPA amides.

  • NMR Analysis:

    • Acquire the ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers.

    • Carefully assign the proton signals for both diastereomers, particularly for the substituents on the piperidine ring and the piperidine ring protons themselves.

  • Data Analysis:

    • For each assigned proton, calculate the difference in chemical shift: Δδ = δS - δR.

    • Based on the established conformational model of Mosher's amides, protons on one side of the MTPA phenyl group will exhibit positive Δδ values, while those on the other side will have negative Δδ values.

    • By analyzing the sign of the Δδ values for the different protons, the absolute configuration of the original piperidine stereocenter can be determined.

Visualizing the Workflows

The following diagrams illustrate the general experimental and logical workflows for the described techniques.

xray_workflow cluster_sample Sample Preparation cluster_analysis X-ray Diffraction Analysis cluster_result Result start Chiral Piperidine Derivative crystal High-Quality Single Crystal start->crystal Crystallization data_collection Data Collection crystal->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution abs_config Absolute Configuration (Flack Parameter) structure_solution->abs_config

Caption: Workflow for X-ray Crystallography.

vcd_workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis & Assignment sample Sample in Solution vcd_ir VCD/IR Spectra Acquisition sample->vcd_ir comparison Compare Experimental & Calculated Spectra vcd_ir->comparison conf_search Conformational Search dft_calc DFT Calculation of Spectra conf_search->dft_calc dft_calc->comparison abs_config Assign Absolute Configuration comparison->abs_config

Caption: VCD Spectroscopy Workflow.

mosher_workflow cluster_derivatization Derivatization cluster_analysis NMR Analysis cluster_result Result start Chiral Piperidine r_amide (R)-MTPA Amide start->r_amide + (R)-MTPA-Cl s_amide (S)-MTPA Amide start->s_amide + (S)-MTPA-Cl nmr_r ¹H NMR of (R)-Amide r_amide->nmr_r nmr_s ¹H NMR of (S)-Amide s_amide->nmr_s delta_calc Calculate Δδ = δS - δR nmr_r->delta_calc nmr_s->delta_calc abs_config Determine Absolute Configuration delta_calc->abs_config

Caption: Mosher's Method Workflow.

References

Resolving Piperidine Enantiomers: A Comparative Guide to Kinetic Resolution and Diastereomeric Salt Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the separation of piperidine enantiomers is a critical step in the synthesis of many pharmaceuticals. The spatial arrangement of atoms in these chiral molecules can significantly impact their pharmacological activity. Two of the most common and effective methods for achieving this separation are kinetic resolution and diastereomeric salt formation. This guide provides an objective comparison of these techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given research need.

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic drugs. When a piperidine molecule is chiral, its enantiomers can exhibit profoundly different biological activities. Therefore, the ability to isolate a single enantiomer is often a prerequisite for developing safe and effective therapeutic agents. This guide delves into the principles, practical applications, and relative merits of two cornerstone techniques for chiral resolution of piperidines: kinetic resolution and diastereomeric salt formation.

At a Glance: Key Differences

FeatureKinetic ResolutionDiastereomeric Salt Formation
Principle Different reaction rates of enantiomers with a chiral catalyst or reagent.Formation of diastereomeric salts with a chiral resolving agent, which have different solubilities.
Theoretical Max. Yield 50% for a single enantiomer (can be higher in dynamic processes).50% for a single enantiomer (can be improved with racemization and recycling).
Key Reagents Chiral catalysts (e.g., enzymes like lipases), chiral ligands (e.g., sparteine), or chiral acylating agents.Chiral acids or bases (e.g., tartaric acid derivatives, mandelic acid).
Separation Method Typically chromatography or extraction to separate the reacted and unreacted enantiomers.Fractional crystallization.
Applicability Broadly applicable to various functionalized piperidines.Requires the presence of a basic (amine) or acidic functional group.
Optimization Screening of catalysts, reagents, solvents, and reaction conditions.Screening of resolving agents, solvents, temperature, and stoichiometry.

Kinetic Resolution: A Rate-Based Separation

Kinetic resolution operates on the principle that two enantiomers of a racemic mixture will react at different rates with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess. The separation of the unreacted enantiomer from the product then yields the resolved compound.

Enzymatic Kinetic Resolution

Enzymes, particularly lipases and proteases, are highly effective chiral catalysts for the kinetic resolution of piperidine derivatives, often those containing hydroxyl or ester functionalities.

Table 1: Enzymatic Kinetic Resolution of Racemic 2-Piperidineethanol

EnzymeAcylating AgentSolventConversion (%)Enantiomeric Excess (ee%) of Unreacted AlcoholEnantiomeric Excess (ee%) of ProductReference
Lipase PS (from Pseudomonas cepacia)Vinyl acetateDiisopropyl ether~50>95>95[1]
Porcine Pancreatic Lipase (PPL)Vinyl acetateDiisopropyl ether~50LowLow[1]
Pig Liver Esterase (PLE)- (Hydrolysis of ester)Phosphate Buffer~5024 (for the corresponding acid)-[1]
Non-Enzymatic Kinetic Resolution

Non-enzymatic methods often employ chiral metal complexes or organocatalysts. A notable example is the kinetic resolution of N-Boc-2-arylpiperidines by deprotonation using a chiral base system.

Table 2: Kinetic Resolution of N-Boc-2-arylpiperidines via Asymmetric Deprotonation

SubstrateChiral Base SystemYield of Recovered SM (%)Enantiomeric Ratio (er) of Recovered SMYield of Product (%)Enantiomeric Ratio (er) of ProductReference
N-Boc-2-phenylpiperidinen-BuLi / (-)-sparteine4598:24897:3[2]
N-Boc-2-(4-fluorophenyl)piperidinen-BuLi / (-)-sparteine4297:35196:4[2]

Another powerful non-enzymatic approach involves the enantioselective acylation catalyzed by a chiral N-heterocyclic carbene (NHC) and a chiral hydroxamic acid. This method has proven effective for a range of disubstituted piperidines.

Table 3: Catalytic Kinetic Resolution of Disubstituted Piperidines

SubstrateSelectivity Factor (s)Enantiomeric Excess (ee%) of Unreacted AmineReference
cis-2,3-disubstituted piperidine24>95[3]
cis-2,5-disubstituted piperidine52>98[3]

Diastereomeric Salt Formation: A Solubility-Based Separation

This classical resolution technique relies on the reaction of a racemic piperidine, which is basic due to the nitrogen atom, with an enantiomerically pure chiral acid. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Table 4: Diastereomeric Salt Formation for the Resolution of Piperidine Derivatives

Racemic PiperidineChiral Resolving AgentSolventYield of Desired Enantiomer (%)Enantiomeric Excess (ee%)Reference
2-PiperidineethanolN-acetyl-L-leucineEthanolHigh (after 2 crystallizations)98[1]
2-PiperidineethanolN-sulphonyl pyroglutamic acidNot specifiedHigh (after 2 crystallizations)99[1]
Ethyl nipecotateDi-benzoyl-L-tartaric acidEthanol>35>98[4]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-N-Boc-2-piperidineethanol

This protocol is a general representation based on common laboratory practices for enzymatic resolutions.

Materials:

  • Racemic N-Boc-2-piperidineethanol

  • Immobilized Lipase PS (from Pseudomonas cepacia)

  • Vinyl acetate

  • Anhydrous diisopropyl ether

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of racemic N-Boc-2-piperidineethanol (1.0 eq) in anhydrous diisopropyl ether, add immobilized Lipase PS (typically 10-50% by weight of the substrate).

  • Add vinyl acetate (1.5-2.0 eq) to the mixture.

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC.

  • The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acetylated product.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting mixture of the unreacted alcohol and the acetylated product by silica gel column chromatography to obtain the enantiomerically enriched compounds.

Protocol 2: Diastereomeric Salt Resolution of (±)-Ethyl Nipecotate

This protocol is adapted from a patented procedure for the resolution of ethyl nipecotate.[4]

Materials:

  • Racemic ethyl nipecotate

  • Di-benzoyl-L-tartaric acid

  • Ethanol

  • Standard laboratory glassware for crystallization and filtration

  • Heating mantle and stirrer

  • Büchner funnel and vacuum flask

Procedure:

  • Dissolve racemic ethyl nipecotate (1.0 eq) and di-benzoyl-L-tartaric acid (0.5-1.0 eq) in ethanol by heating the mixture to reflux with stirring until a clear solution is obtained.

  • Slowly cool the solution to allow for the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial to induce crystallization.

  • Allow the crystallization to proceed at room temperature or below for a sufficient period (e.g., several hours to overnight) to maximize the yield of the desired diastereomeric salt.

  • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol to remove the mother liquor containing the more soluble diastereomer.

  • The enantiomeric excess of the crystallized salt can be improved by recrystallization from a suitable solvent.

  • To recover the free amine, suspend the diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., sodium carbonate solution).

  • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to yield the enantiomerically pure ethyl nipecotate.

Visualizing the Workflows

Kinetic Resolution Workflow.

Diastereomeric Salt Formation Workflow.

Conclusion and Recommendations

Both kinetic resolution and diastereomeric salt formation are powerful and well-established methods for obtaining enantiomerically pure piperidines. The choice between the two often depends on several factors:

  • Substrate: Diastereomeric salt formation is limited to piperidines with a basic nitrogen that can form a salt. Kinetic resolution, particularly enzymatic resolution, can be applied to a wider range of functionalized piperidines.

  • Scalability: Diastereomeric salt formation is often more amenable to large-scale industrial synthesis due to the simplicity of crystallization as a separation technique.

  • Development Time: Kinetic resolution may require extensive screening of enzymes or catalysts and reaction conditions. Diastereomeric salt formation involves screening of resolving agents and crystallization solvents, which can also be time-consuming.

  • Yield: Both methods have a theoretical maximum yield of 50% for a single enantiomer. However, the unreacted enantiomer from a kinetic resolution can sometimes be racemized and recycled. Similarly, the undesired diastereomer from salt formation can be treated to recover the starting racemic piperidine for reuse. Dynamic kinetic resolution processes can theoretically achieve yields approaching 100%.

For initial small-scale synthesis and proof-of-concept studies, kinetic resolution can be a versatile tool. For process development and large-scale production, diastereomeric salt formation is often the more economically viable and scalable option, provided a suitable resolving agent and crystallization conditions can be identified. Ultimately, the optimal method will be determined by the specific piperidine derivative, the desired scale of production, and the resources available for process development.

References

Efficacy comparison of different catalysts for Cbz hydrogenolysis

Author: BenchChem Technical Support Team. Date: December 2025

The removal of the carboxybenzyl (Cbz or Z) protecting group is a pivotal step in synthetic organic chemistry, particularly in peptide synthesis and the development of complex pharmaceutical intermediates. The most prevalent method for Cbz deprotection is catalytic hydrogenolysis, a process whose efficiency is highly dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems for Cbz hydrogenolysis, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection.

Data Presentation: Catalyst Performance Comparison

The efficacy of a catalyst in Cbz deprotection is evaluated based on several factors, including reaction time, yield, and its compatibility with other functional groups in the molecule. The following table summarizes the performance of common and alternative catalytic systems based on available experimental data.

Catalyst SystemHydrogen Source/ReagentTypical ConditionsReaction TimeYield (%)Key Advantages & Disadvantages
5-10% Pd/C H₂ (gas, 1 atm to 3 bar)MeOH or EtOH, Room Temp.4 - 72 hoursVariable, up to 95%+Advantages: Well-established, mild, neutral pH.[1] Disadvantages: Can be slow, catalyst quality varies, risk of ignition when dry, may affect other reducible groups (e.g., alkenes, alkynes, benzyl ethers).[1]
20% Pd(OH)₂/C (Pearlman's Catalyst) H₂ (gas)Various Solvents4 hours - 6 days57 - 66%Advantages: Can be more active than Pd/C for certain substrates.[2][3] Disadvantages: Longer reaction times have been reported in some cases.[4]
Pd/C + Nb₂O₅/C H₂ (gas, 1 atm)MeOH, Room Temp.Significantly ShorterExcellentAdvantages: Niobic acid co-catalyst significantly accelerates deprotection compared to Pd/C alone.[1] Disadvantages: Requires the preparation of a co-catalyst.[1]
Pd/C (Transfer Hydrogenation) Ammonium Formate (HCOONH₄)i-PrOH, Microwave~10 minutesHighAdvantages: Avoids the need for H₂ gas, extremely rapid under microwave conditions.[1] Disadvantages: Requires a microwave reactor and may not be suitable for all substrates.[1]
10% Pd/C + NaBH₄ In situ generated H₂Methanol, Room Temp.3 - 10 minutes93 - 98%Advantages: Very rapid deprotection.[5][6] Disadvantages: Requires careful addition of NaBH₄.
Nickel Boride (in situ) NaBH₄ + NiCl₂·6H₂OMeOH, Room Temp.Not specifiedHighAdvantages: Chemoselective, not affecting chloro, bromo, ester, and amide groups.[1] Disadvantages: Requires in situ generation of the active reagent.[1]
2-Mercaptoethanol + K₃PO₄ 2-MercaptoethanolDMAc, 75 °CNot specifiedHighAdvantages: A nucleophilic method suitable for substrates with groups that can poison palladium catalysts, such as sulfur.[1] Disadvantages: Requires elevated temperatures and basic conditions.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. Below are protocols for common Cbz deprotection methods.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and H₂ Gas

This protocol outlines the standard procedure for Cbz deprotection using hydrogen gas.

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH), analytical grade

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the Cbz-protected amine in a suitable solvent like methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add the 10% Pd/C catalyst to the solution. The typical catalyst loading is 10-20% by weight of the substrate.[3]

  • Purge the flask with an inert gas, and then introduce hydrogen gas. A hydrogen-filled balloon is often sufficient for reactions at atmospheric pressure. For more challenging substrates, a pressurized hydrogenation apparatus may be necessary.[3]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This method provides a milder alternative and avoids the direct handling of hydrogen gas.

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the Cbz-protected amine in methanol or ethanol in a round-bottom flask.

  • Add 10% Pd/C to the solution.

  • In a separate flask, dissolve ammonium formate (typically 3-5 equivalents) in a minimal amount of water or the reaction solvent and add it to the reaction mixture.[3]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[3]

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove the ammonium formate salts before final concentration and purification.[3]

Visualizations

Diagrams illustrating the general mechanism and experimental workflow can aid in understanding the process.

Cbz_Hydrogenolysis_Mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Cbz-Protected Amine Cbz-Protected Amine Adsorption Adsorption onto Catalyst Surface Cbz-Protected Amine->Adsorption H2_Source Hydrogen Source (H₂ Gas or Donor) H2_Source->Adsorption Catalyst Catalyst (e.g., Pd/C) Catalyst->Adsorption Cleavage Cleavage of Benzylic C-O Bond Adsorption->Cleavage Catalytic Action Intermediate Unstable Carbamic Acid Intermediate Cleavage->Intermediate Decarboxylation Spontaneous Decarboxylation Intermediate->Decarboxylation Free_Amine Free Amine Decarboxylation->Free_Amine CO2 Carbon Dioxide Decarboxylation->CO2 Toluene Toluene Decarboxylation->Toluene

Caption: General mechanism of Cbz deprotection by catalytic hydrogenolysis.

Experimental_Workflow Start Start Dissolve 1. Dissolve Cbz-protected amine in solvent Start->Dissolve Add_Catalyst 2. Add Catalyst (e.g., Pd/C) Dissolve->Add_Catalyst Introduce_H2 3. Introduce Hydrogen Source (H₂ gas or transfer reagent) Add_Catalyst->Introduce_H2 Reaction 4. Stir at appropriate temperature and monitor Introduce_H2->Reaction Filter 5. Filter to remove catalyst Reaction->Filter Concentrate 6. Concentrate filtrate Filter->Concentrate Purify 7. Purify product (if necessary) Concentrate->Purify End End Purify->End

References

Confirming Product Identity: A Comparative Guide to Mass Spectrometry and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the identity and purity of a product is a cornerstone of reliable and reproducible results. Mass spectrometry (MS) has emerged as a powerhouse analytical technique for this purpose, offering unparalleled sensitivity and specificity. This guide provides an objective comparison of mass spectrometry with other common analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research and development needs.

Mass spectrometry is a versatile tool capable of analyzing a wide range of molecules, from small organic compounds to large protein complexes.[1] Its ability to provide precise mass-to-charge ratio (m/z) measurements allows for the confident identification of molecules and the characterization of their structure.[2] Coupled with separation techniques like liquid chromatography (LC), LC-MS has become an indispensable method in pharmaceutical development for everything from initial characterization to impurity profiling.[3][4]

Quantitative Performance Metrics: Mass Spectrometry vs. Alternatives

The choice of an analytical technique often hinges on its quantitative performance. The following tables summarize key metrics for mass spectrometry and its alternatives in two common applications: protein identification and impurity analysis.

Protein Identification: A Head-to-Head Comparison

For protein identification, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, offers significant advantages in terms of the number of identified proteins and the extent of sequence coverage compared to traditional methods like SDS-PAGE.

ParameterLC-ESI-MS/MSLC-MALDI-MS/MSSDS-PAGE
Identified Proteins High (often thousands in a complex sample)High (complementary to ESI-MS)[5]Indirectly, requires further analysis (e.g., Western Blot or MS)[6]
Sequence Coverage ~24.0% (in a study on E. coli digest)[7]~18.2% (in the same E. coli study)[7]0% (provides molecular weight estimation only)[8]
Unique Peptides Identified High (favors hydrophilic peptides)[5]High (favors larger, more hydrophobic peptides)[5]N/A
Success Rate (Single Protein Spot) 100% (in a study on archaea proteins)[9]97% (in the same archaea study)[9]N/A
Impurity Analysis: Sensitivity and Specificity

In the analysis of impurities, the high sensitivity and specificity of LC-MS often make it the superior choice over traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV).

ParameterLC-MSHPLC-UV
Limit of Detection (LOD) / Limit of Quantification (LOQ) Very Low (pg to fg range)Low (ng range)
Specificity High (based on mass-to-charge ratio)Moderate (can be affected by co-eluting compounds with similar UV absorbance)
Structural Information Yes (fragmentation data provides structural insights)No
Detection of Low-Level Impurities Superior, especially for unknown impuritiesCan be challenging, particularly for co-eluting species

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for structural elucidation. While it provides detailed structural information, its sensitivity is significantly lower than mass spectrometry, typically requiring sample concentrations in the millimolar range, whereas MS can detect analytes at the femtomole or even attomole level.[10][11]

Experimental Workflows and Protocols

To provide a practical understanding of how these techniques are implemented, this section details common experimental workflows and protocols.

Experimental Workflow: Protein Identification by LC-MS/MS

The following diagram illustrates a typical "bottom-up" proteomics workflow for identifying proteins in a complex sample using LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Complex Protein Sample Lysis Cell Lysis & Protein Extraction Sample->Lysis Reduction Reduction & Alkylation Lysis->Reduction Digestion Enzymatic Digestion (e.g., Trypsin) Reduction->Digestion LC Liquid Chromatography (Peptide Separation) Digestion->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Ionization (ESI) DatabaseSearch Database Search (e.g., Mascot, Sequest) MS->DatabaseSearch ProteinID Protein Identification & Characterization DatabaseSearch->ProteinID G cluster_sample_prep Sample Preparation from Gel cluster_maldi MALDI-TOF Analysis cluster_data Data Interpretation GelBand Excise Protein Band from SDS-PAGE Destain Destain and Dehydrate GelBand->Destain InGelDigest In-Gel Tryptic Digestion Destain->InGelDigest PeptideExtract Extract Peptides InGelDigest->PeptideExtract Spotting Spot Peptides with Matrix on Target Plate PeptideExtract->Spotting MALDI MALDI-TOF Mass Spectrometry Spotting->MALDI Laser Desorption/Ionization PMF Peptide Mass Fingerprinting (PMF) MALDI->PMF DatabaseSearch Database Search PMF->DatabaseSearch ProteinID Protein Identification DatabaseSearch->ProteinID G cluster_primary Primary Structure Confirmation cluster_purity Purity Assessment cluster_higher_order Higher-Order Structure MS Mass Spectrometry (Intact Mass & Peptide Mapping) Product_Identity Confirmed Product Identity MS->Product_Identity Edman Edman Degradation (N-terminal Sequencing) Edman->Product_Identity HPLC HPLC/UPLC (UV, FLD) MS_purity Mass Spectrometry (Impurity Identification) HPLC->MS_purity LC-MS HPLC->Product_Identity CE Capillary Electrophoresis (CE-SDS) CE->Product_Identity CD Circular Dichroism (CD) CD->Product_Identity NMR NMR Spectroscopy NMR->Product_Identity HDX_MS Hydrogen-Deuterium Exchange MS (HDX-MS) HDX_MS->Product_Identity

References

Comparative study of N-Cbz-piperidine-2-carboxylate in synthesizing bioactive molecules

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Bioactive Molecules Using N-Cbz-piperidine-2-carboxylate

For researchers, scientists, and drug development professionals, the selection of a suitable starting material is a critical decision that influences the efficiency, stereochemical control, and overall yield of a synthetic route. N-Cbz-piperidine-2-carboxylate, also known as N-benzyloxycarbonyl-pipecolic acid, is a versatile chiral building block in the synthesis of numerous bioactive molecules, particularly those containing a piperidine scaffold. The benzyloxycarbonyl (Cbz) protecting group offers excellent stability across a range of reaction conditions and can be selectively removed via catalytic hydrogenolysis, an attribute that is highly valued in multi-step syntheses.[1]

This guide provides a comparative analysis of synthetic routes to two distinct bioactive molecules, the local anesthetic ropivacaine and the fire ant alkaloid solenopsin. For each molecule, we will compare a synthetic approach that utilizes or could hypothetically utilize an N-Cbz-piperidine precursor against an alternative established route, supported by experimental data from the literature.

Case Study 1: Ropivacaine

Ropivacaine is a long-acting local anesthetic of the amide type.[2] Its synthesis provides an excellent platform to compare a route starting directly from L-pipecolic acid with a hypothetical route commencing with N-Cbz-L-pipecolic acid.

Synthetic Route Comparison: Ropivacaine
Feature Route A: Starting from L-Pipecolic Acid Route B: Proposed Route from N-Cbz-L-Pipecolic Acid
Starting Material L-Pipecolic AcidN-Cbz-L-Pipecolic Acid
Key Steps 1. Acylation with 2,6-dimethylaniline. 2. N-propylation.1. Acylation with 2,6-dimethylaniline. 2. N-propylation. 3. Cbz deprotection.
Protecting Group Strategy The secondary amine is unprotected during the initial acylation step.The Cbz group protects the amine during acylation and N-propylation, followed by a final deprotection step.
Overall Yield (Estimated) ~60-70%[3]Estimated to be slightly lower due to the additional deprotection step.
Number of Steps 23
Advantages Fewer steps, potentially higher overall yield.Protection of the amine may prevent side reactions during acylation and alkylation.
Disadvantages Potential for N-acylation as a side reaction.Additional deprotection step adds to the synthesis time and may reduce the overall yield.
Experimental Protocols: Ropivacaine Synthesis

Route A: Key Steps from L-Pipecolic Acid

  • Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide: L-pipecolic acid is reacted with 2,6-dimethylaniline in the presence of a coupling agent or after conversion to the acid chloride. For instance, L-pipecolic acid can be treated with thionyl chloride (SOCl₂) to form the acid chloride, which is then reacted with 2,6-dimethylaniline.[3] A reported method using SOCl₂ under ultrasonic irradiation gives the amide product.[3] Another approach involves the direct coupling of L-pipecolic acid and 2,6-dimethylaniline. The yield for this step is reported to be high, in some cases over 85%.[4]

  • N-propylation to form Ropivacaine: The resulting (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide is then N-alkylated using 1-bromopropane in the presence of a base such as potassium carbonate. This reaction can be carried out in a solvent like tetrahydrofuran under reflux, with reported yields of around 94%.[5]

Route B: Proposed Key Steps from N-Cbz-L-Pipecolic Acid

  • Acylation of N-Cbz-L-Pipecolic Acid: N-Cbz-L-pipecolic acid would be coupled with 2,6-dimethylaniline using standard peptide coupling reagents (e.g., DCC, EDC) or after conversion to the acid chloride. The presence of the Cbz group would prevent any reaction at the nitrogen atom.

  • N-propylation: This step would be carried out as in Route A, reacting the Cbz-protected amide with 1-bromopropane and a base.

  • Cbz Deprotection: The Cbz group would be removed via catalytic hydrogenolysis. This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[6] This method is generally high-yielding and clean, producing toluene and carbon dioxide as byproducts.[6]

Ropivacaine Signaling Pathway

Ropivacaine functions as a local anesthetic by blocking voltage-gated sodium channels in neuronal cell membranes, which prevents the initiation and propagation of action potentials.[7][8] Recent studies have also shown that ropivacaine can alleviate neuropathic pain by inhibiting the TRAF2/PI3K/Akt/NF-κB signaling pathway, thereby reducing neuroinflammation.[9]

ropivacaine_pathway cluster_membrane Neuronal Membrane cluster_cell Neuron Na_channel Voltage-gated Sodium Channel Action_Potential Action Potential (Pain Signal) TRAF2 TRAF2 PI3K PI3K TRAF2->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Inflammation Neuroinflammation NFkB->Inflammation Ropivacaine Ropivacaine Ropivacaine->Na_channel blocks Ropivacaine->TRAF2 inhibits

Caption: Ropivacaine's dual mechanism of action.

Case Study 2: Solenopsin

Solenopsin is a piperidine alkaloid found in the venom of fire ants and is a potent inhibitor of the PI3K/Akt signaling pathway, showing potential as an anti-angiogenesis agent.[10][11] Its synthesis often employs an N-Boc protecting group strategy, which we will compare to a hypothetical route using an N-Cbz protecting group.

Synthetic Route Comparison: Solenopsin
Feature Route C: N-Boc Protected Intermediate Route D: Proposed Route with N-Cbz Protection
Starting Material N-Boc-piperidine derivativeN-Cbz-piperidine derivative
Key Steps 1. Lithiation and alkylation. 2. Boc deprotection.1. Lithiation and alkylation. 2. Cbz deprotection.
Protecting Group Strategy The Boc group directs lithiation and is removed under acidic conditions.[10]The Cbz group would serve a similar directing role and be removed by hydrogenolysis.
Overall Yield (Estimated) Established and optimized.Potentially similar to the N-Boc route, depending on the efficiency of the Cbz-protection and deprotection steps.
Number of Steps Similar to the N-Cbz route.Similar to the N-Boc route.
Advantages Well-documented and widely used. Boc deprotection with acid is straightforward.Cbz group is stable to a wider range of non-reductive conditions. Hydrogenolysis for deprotection is a mild method.
Disadvantages The Boc group can be sensitive to certain acidic conditions that might be required in other parts of the synthesis.Catalytic hydrogenolysis for Cbz deprotection may not be compatible with other reducible functional groups in the molecule.
Experimental Protocols: Solenopsin Synthesis

Route C: Key Steps from N-Boc-piperidine

  • Synthesis of the N-Boc-2-alkyl-6-methylpiperidine intermediate: This is a multi-step process that can involve the lithiation of an N-Boc-piperidine derivative, followed by methylation and subsequent functionalization to introduce the long alkyl chain.[10]

  • Boc Deprotection: The Boc group is typically removed using a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane. This reaction is usually high-yielding and proceeds at room temperature.[12]

Route D: Proposed Key Steps with N-Cbz Protection

  • Synthesis of the N-Cbz-2-alkyl-6-methylpiperidine intermediate: This would follow a similar strategy to the N-Boc route, starting with an appropriate N-Cbz-piperidine precursor.

  • Cbz Deprotection: The final step would be the removal of the Cbz group by catalytic hydrogenolysis, for example, using 10% Pd/C and a hydrogen source like hydrogen gas or ammonium formate.[1][6] This method is known for its mild conditions and clean byproducts.[6]

Solenopsin Signaling Pathway

Solenopsin inhibits the PI3K/Akt signaling pathway, which is crucial for cell proliferation, apoptosis, and angiogenesis.[10][11] By inhibiting this pathway, solenopsin can prevent the phosphorylation of Akt and its downstream targets, leading to its anti-angiogenic effects.[10]

solenopsin_pathway Solenopsin Solenopsin PI3K_activation PI3K Activation Solenopsin->PI3K_activation inhibits PI3K PI3K PI3K_activation->PI3K Akt_phosphorylation Akt Phosphorylation PI3K->Akt_phosphorylation Akt Akt Akt_phosphorylation->Akt Downstream_targets Downstream Targets (e.g., FOXO1a) Akt->Downstream_targets Angiogenesis Angiogenesis Downstream_targets->Angiogenesis

Caption: Solenopsin's inhibitory effect on the PI3K/Akt signaling pathway.

Conclusion

N-Cbz-piperidine-2-carboxylate is a valuable and versatile building block for the synthesis of bioactive molecules. The choice between using an N-Cbz protected precursor versus an unprotected or alternatively protected starting material depends on the specific synthetic strategy and the other functional groups present in the molecule. While the use of a protecting group like Cbz may add steps to a synthesis, it can also prevent side reactions and allow for more controlled transformations. The orthogonality of the Cbz group, being removable under conditions that do not affect acid-labile groups like Boc, makes it a powerful tool in complex organic synthesis. This guide highlights the importance of considering these factors when designing synthetic routes to important pharmaceutical and biologically active compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl N-cbz-piperidine-2-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with Methyl N-cbz-piperidine-2-carboxylate and to use appropriate personal protective equipment (PPE). Based on data for analogous piperidine derivatives, this compound should be handled with care.

Key Hazards:

  • May be harmful if swallowed, inhaled, or in contact with skin.

  • Can cause skin and serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): A comprehensive list of necessary PPE is provided in the table below.

PPE CategorySpecific Requirements
Hand Protection Wear chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Use safety glasses with side-shields or chemical goggles.[1] A face shield may be necessary for larger quantities or when there is a risk of splashing.
Skin and Body Protection Wear a lab coat, long pants, and closed-toe shoes. For larger spills, chemical-resistant clothing may be required.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge should be used.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service, typically involving incineration. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for collecting waste this compound. The container should be labeled with the full chemical name and any relevant hazard symbols.

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused reagent, contaminated lab materials (e.g., weighing paper, gloves, paper towels) should be collected in a designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not mix with incompatible waste streams.

Step 2: Managing Spills In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated chemical waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water. Collect all cleaning materials as hazardous waste.

  • Personal Protective Equipment: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.

Step 3: Final Disposal

  • Engage a Professional Service: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Documentation: Ensure all required waste disposal forms and documentation are completed accurately.

III. Experimental Workflow and Disposal Decision Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound within a typical laboratory workflow.

DisposalWorkflow cluster_workflow Experimental Workflow cluster_disposal Disposal Protocol start Start Experiment with This compound reaction Chemical Reaction / Process start->reaction spill Accidental Spill start->spill Potential Spill workup Reaction Work-up (e.g., extraction, filtration) reaction->workup reaction->spill product Desired Product Isolated workup->product waste_gen Waste Generation workup->waste_gen Aqueous & Organic Layers, Solid Residues workup->spill product->waste_gen Off-spec material, residues assess Assess Waste Type waste_gen->assess solid_waste Solid Waste (Contaminated materials, excess reagent) assess->solid_waste Solid liquid_waste Liquid Waste (Reaction mixtures, solvent washes) assess->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid storage Store Securely in Designated Waste Area collect_solid->storage collect_liquid->storage spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->storage disposal Arrange for Professional Chemical Waste Disposal (Incineration) storage->disposal

Disposal decision workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.

References

Essential Safety and Logistical Information for Handling Methyl N-cbz-piperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling Methyl N-cbz-piperidine-2-carboxylate, a comprehensive personal protective equipment protocol is mandatory to prevent skin contact, eye exposure, and inhalation of the potentially harmful powder.

PPE CategoryRequired EquipmentRecommended Best Practices
Eye and Face Protection Safety glasses with side-shields conforming to EN166.[1]For larger quantities or when there is a risk of splashing, use chemical safety goggles and a face shield.
Hand Protection Nitrile gloves.Double-gloving is recommended for added protection. Gloves must be inspected prior to use. Wash and dry hands after handling.[2]
Body Protection Laboratory coat.A chemical-resistant apron should be worn when handling solutions. Full-length pants and closed-toe shoes are mandatory.[3]
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid dust and aerosol formation.[1][3]If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P1) is required.[1]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial to minimize exposure and maintain the integrity of the compound.

1. Preparation:

  • Designate a specific work area within a certified chemical fume hood for handling the compound.[3]

  • Ensure the work area is clean and free of contaminants.

  • Assemble all necessary equipment, such as spatulas, weigh boats, vials, and solvents, before commencing work.

  • Confirm that an eyewash station and safety shower are readily accessible.[3]

2. Donning PPE:

  • Put on PPE in the following order: lab coat, safety goggles (and face shield if necessary), and then gloves.

  • Ensure the gloves overlap the cuffs of the lab coat to provide a complete barrier.[3]

3. Handling the Compound:

  • To prevent moisture condensation, allow the container of this compound to equilibrate to room temperature in a desiccator before opening.

  • Perform all manipulations, including weighing and solution preparation, within the chemical fume hood to prevent inhalation of dust.[1]

  • Use non-sparking tools to prevent ignition sources.[4]

  • Keep the container tightly closed when not in use.[1][2]

4. Spills and Leaks:

  • For small spills, sweep up the material and place it in a suitable, labeled container for disposal.[1] Avoid generating dust.

  • For large spills, shovel the material into a suitable container for disposal.[1]

  • Ensure the spill area is well-ventilated.

  • Do not allow the product to enter drains.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.

  • Waste Chemical: Dispose of the compound in accordance with federal, state, and local environmental control regulations.[1] This typically involves collection in a labeled, sealed container for chemical waste.

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[2] Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[2]

Visualized Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Compound Handling cluster_disposal Disposal prep_area Designate & Prepare Work Area in Fume Hood gather_materials Assemble Equipment & Reagents prep_area->gather_materials check_safety Verify Eyewash & Safety Shower Access gather_materials->check_safety don_ppe Don Lab Coat, Safety Glasses/Goggles, & Gloves check_safety->don_ppe equilibrate Equilibrate Container to Room Temperature don_ppe->equilibrate weigh Weigh Compound in Fume Hood equilibrate->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve store Store in Tightly Sealed Container dissolve->store spill Spill? store->spill dispose_waste Dispose of Chemical Waste per Regulations dispose_packaging Dispose of Contaminated Packaging dispose_waste->dispose_packaging end End dispose_packaging->end start Start cluster_prep cluster_prep start->cluster_prep spill->dispose_waste No spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes spill_procedure->dispose_waste

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.